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  • Product: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol
  • CAS: 936845-82-8

Core Science & Biosynthesis

Foundational

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Executive Summary This technical guide provides a comprehensive overview of the synthesis of 1-(6-chloro-2-methylpyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, a key heterocyclic intermediate in contemporary drug discovery and development. The document details the most prevalent and efficient synthetic pathway, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. By reacting 4,6-dichloro-2-methylpyrimidine with piperidin-4-ol, the target compound is produced in a direct and scalable manner. This guide offers in-depth mechanistic insights, detailed step-by-step experimental protocols, strategies for process optimization, and robust analytical methods for characterization and quality control. It is intended for researchers, chemists, and process scientists engaged in pharmaceutical development, providing the technical foundation required for the successful and reproducible synthesis of this valuable building block.

Introduction

Chemical Identity and Properties

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a substituted pyrimidine derivative incorporating a piperidinol moiety. Its structure is fundamental to its utility as a scaffold in medicinal chemistry.

PropertyValueSource
IUPAC Name 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol-
CAS Number 936845-82-8
Molecular Formula C₁₀H₁₄ClN₃O[1]
Molecular Weight 227.7 g/mol [1]
Appearance Typically an off-white to pale yellow solidGeneral Knowledge
Significance and Applications

Substituted pyrimidines are a cornerstone of modern pharmacology, appearing in a vast array of approved therapeutics, particularly as kinase inhibitors in oncology. The title compound serves as a critical intermediate, providing a versatile scaffold that allows for further chemical elaboration. The piperidinol group offers a site for introducing diversity, while the remaining chlorine atom on the pyrimidine ring can be displaced in subsequent SNAr reactions to build more complex molecules. For instance, related structures are integral to compounds investigated for their activity as inhibitors of various cellular pathways.[2]

Overview of Synthetic Strategy

The most logical and industrially scalable approach to synthesizing 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is through the direct coupling of two key fragments: 4,6-dichloro-2-methylpyrimidine and piperidin-4-ol. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a robust and well-understood method for forming carbon-nitrogen bonds on electron-deficient aromatic systems. The regioselectivity of this reaction is predictable, yielding the desired C4-substituted product.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis hinges on the SNAr mechanism. The pyrimidine ring, being inherently electron-deficient due to the two electronegative nitrogen atoms, is highly activated towards nucleophilic attack. This effect is further amplified by the presence of two electron-withdrawing chloro substituents.

The reaction proceeds in two canonical steps:

  • Nucleophilic Attack: The secondary amine of piperidin-4-ol acts as the nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring. This position is sterically more accessible than the C6 position and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion, which is an excellent leaving group. This step is typically irreversible and drives the reaction to completion.

A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the piperidin-4-ol nucleophile.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Reactant1 4,6-Dichloro-2-methylpyrimidine Intermediate Resonance-Stabilized Anionic Intermediate Reactant1->Intermediate + Piperidin-4-ol (Nucleophilic Attack) Reactant2 Piperidin-4-ol Product 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Intermediate->Product - Cl⁻ (Leaving Group Departure) Byproduct HCl

Caption: SNAr reaction mechanism for the synthesis.

Synthesis of Key Precursors

4,6-Dichloro-2-methylpyrimidine

This key electrophile is commercially available but can also be synthesized from more fundamental starting materials. The common industrial route begins with the condensation of acetamidine hydrochloride and a malonic ester (e.g., dimethyl malonate) in the presence of a base like sodium methoxide to form 4,6-dihydroxy-2-methylpyrimidine.[3][4] The dihydroxy intermediate is then chlorinated using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or triphosgene to yield the target 4,6-dichloro-2-methylpyrimidine.[3] The use of triphosgene is often favored in modern synthesis as it is safer to handle than gaseous phosgene and avoids the harsh, often polluting conditions associated with POCl₃.[3]

Piperidin-4-ol

Also known as 4-hydroxypiperidine, this nucleophile is a readily available commercial reagent. It is a stable, crystalline solid at room temperature. For specialized applications requiring isotopically labeled materials or specific stereoisomers, its synthesis can be achieved through various literature methods, often involving the reduction of N-protected 4-piperidones.[5]

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of the title compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
  • 4,6-Dichloro-2-methylpyrimidine (1.0 eq)

  • Piperidin-4-ol (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (5-10 mL per gram of starting pyrimidine)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,6-dichloro-2-methylpyrimidine (1.0 eq) and piperidin-4-ol (1.1 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the solids, followed by the dropwise addition of DIPEA (1.5 eq) at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4,6-dichloro-2-methylpyrimidine is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. The bicarb wash is crucial to remove any residual acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol as a solid.

Process Flow Diagram

Experimental_Workflow A 1. Reaction Setup - Add reactants to flask - Inert atmosphere B 2. Reagent Addition - Add DMF solvent - Add DIPEA base A->B C 3. Heating & Stirring - Heat to 80-90 °C - Monitor by TLC/LC-MS B->C D 4. Aqueous Work-up - Cool and quench with water C->D E 5. Extraction - Extract with Ethyl Acetate (3x) D->E F 6. Washing - Wash with H₂O, NaHCO₃, Brine E->F G 7. Drying & Concentration - Dry with MgSO₄ - Concentrate via Rotovap F->G H 8. Purification - Recrystallization or Column Chromatography G->H I 9. Analysis - NMR, MS, HPLC for identity and purity H->I

Caption: Step-by-step experimental workflow for the synthesis.

Process Optimization and Parameter Rationale

The efficiency and purity of the synthesis can be fine-tuned by adjusting several key parameters. The rationale behind these choices is critical for robust process development.

ParameterOptionsRationale & Field Insights
Base DIPEA, TEA, K₂CO₃, Na₂CO₃A non-nucleophilic organic base like DIPEA is often preferred. It is strong enough to scavenge HCl but bulky enough to minimize undesired side reactions, such as quaternization of the product. Inorganic bases like K₂CO₃ can also be effective and are cheaper for large-scale synthesis but may require longer reaction times due to lower solubility.
Solvent DMF, DMSO, Acetonitrile, IsopropanolPolar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they effectively solvate the charged Meisenheimer complex, stabilizing the transition state and accelerating the reaction. Alcohols can also be used but may lead to competitive alkoxylation side products at high temperatures.
Temperature 60-120 °CThe reaction requires heating to overcome the activation energy barrier. An optimal temperature (typically 80-90 °C) ensures a reasonable reaction rate without promoting decomposition or the formation of the undesired C2,C4-disubstituted byproduct.
Equivalents of Piperidinol 1.0 - 1.5 eqUsing a slight excess (1.1-1.2 eq) of the piperidinol nucleophile helps drive the reaction to completion, ensuring full consumption of the more expensive dichloro-pyrimidine starting material. A large excess is unnecessary and complicates purification.

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the final compound.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often containing 0.1% TFA or formic acid) is standard. The product should appear as a single major peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product. The expected (M+H)⁺ ion for C₁₀H₁₄ClN₃O is m/z 228.7.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.

    • ¹H NMR: Will show characteristic signals for the methyl group on the pyrimidine ring (singlet, ~2.4 ppm), a pyrimidine aromatic proton (singlet, ~6.5-7.0 ppm), and distinct multiplets for the piperidine ring protons, including the hydroxyl proton.

    • ¹³C NMR: Will show the expected number of carbon signals corresponding to the unique carbons in the structure.

Analysis TypeExpected Result
HPLC Purity >98%
LC-MS (ESI+) m/z = 228.7 [M+H]⁺
¹H NMR (CDCl₃) δ ~6.7 (s, 1H, pyrimidine-H), 4.0-4.2 (m, 2H, piperidine-CH₂N), 3.8-3.9 (m, 1H, piperidine-CHOH), 2.4 (s, 3H, pyrimidine-CH₃), 1.8-2.0 (m, 2H, piperidine-CH₂), 1.5-1.7 (m, 2H, piperidine-CH₂)
¹³C NMR (CDCl₃) δ ~165, 162, 160, 105 (pyrimidine carbons), ~67 (CHOH), ~45 (CH₂N), ~34 (CH₂), ~25 (CH₃)

Safety and Handling

  • 4,6-Dichloro-2-methylpyrimidine: This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[6] Handle with gloves and eye protection, and avoid inhalation of dust.

  • Solvents (DMF): DMF is a reproductive toxin and should be handled with extreme care in a fume hood.

  • Bases (DIPEA): Corrosive and flammable. Avoid contact with skin and eyes.

  • General Precautions: Standard laboratory PPE, including safety glasses, lab coat, and appropriate chemical-resistant gloves, is mandatory throughout the procedure.

Conclusion

The synthesis of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is reliably achieved through a well-established nucleophilic aromatic substitution pathway. The reaction between 4,6-dichloro-2-methylpyrimidine and piperidin-4-ol is efficient, scalable, and high-yielding. By carefully selecting the base, solvent, and temperature, the process can be optimized to maximize purity and yield while minimizing side-product formation. The detailed protocol and analytical benchmarks provided in this guide serve as a robust foundation for researchers and scientists in the pharmaceutical industry, enabling the consistent production of this high-value chemical intermediate.

References

  • Lombardo, L. J., et al. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. [Link]

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.).
  • Mijin, D. Ž., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. [Link]

  • Singh, R. P., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Trade Science Inc.[Link]

  • PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. [Link]

  • Amain-bio. (n.d.). 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. [Link]

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Exploratory

An In-Depth Technical Guide to 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol: A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and critical applications of 1-(6-chloro-2-methylpyri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and critical applications of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. This heterocyclic compound has emerged as a pivotal intermediate in the synthesis of highly significant pharmaceutical agents, most notably the dual Src/Abl tyrosine kinase inhibitor, Dasatinib. We will delve into the strategic importance of this molecule, detailing its synthesis through nucleophilic aromatic substitution, its physicochemical characteristics, and its role as a cornerstone in the construction of complex active pharmaceutical ingredients (APIs). This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.

Introduction and Core Chemical Identity

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a substituted pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry. Its structure uniquely combines a reactive chloropyrimidine moiety with a functionalized piperidine ring, making it an ideal precursor for the elaboration of more complex molecular architectures.

The strategic importance of this compound lies in its role as a key intermediate in the synthesis of several kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases has revolutionized the treatment of various malignancies. 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol provides a robust scaffold for the synthesis of such inhibitors, allowing for the introduction of diverse functionalities to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Structure and Identifiers

The chemical structure of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is depicted below:

Caption: Chemical structure of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Key Identifiers:

IdentifierValue
IUPAC Name 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol
CAS Number 936845-82-8[1]
Molecular Formula C10H14ClN3O[2]
Molecular Weight 227.7 g/mol [2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is presented in the table below. These properties are crucial for its handling, reaction optimization, and purification.

PropertyValueSource
Melting Point 152-154 °C[1]
Molecular Weight 227.694 g/mol [1]
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted)-
pKa (Predicted) Basic pKa associated with the piperidine nitrogen and pyrimidine nitrogens.-

Synthesis and Reactivity

The synthesis of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry and is particularly effective for electron-deficient aromatic systems like pyrimidines.

Synthetic Pathway

The most direct and industrially relevant synthesis involves the reaction of 2,4-dichloro-6-methylpyrimidine with 4-hydroxypiperidine .

synthesis_pathway reactant1 2,4-Dichloro-6-methylpyrimidine product 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol reactant1->product + Nucleophilic Aromatic Substitution (SNAr) reactant2 4-Hydroxypiperidine reactant2->product

Caption: Synthetic pathway for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Rationale Behind Experimental Choices

The regioselectivity of this reaction is a critical consideration. The two chlorine atoms on the pyrimidine ring are not equally reactive. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in 2,4-dichloropyrimidines. This is due to the electronic effects of the ring nitrogens, which make the C4 and C6 positions more electron-deficient. In the case of 2,4-dichloro-6-methylpyrimidine, the C4 position is the most activated site for nucleophilic substitution.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or alcohols being commonly used to facilitate the dissolution of the reactants and promote the reaction.

Detailed Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Materials:

  • 2,4-Dichloro-6-methylpyrimidine

  • 4-Hydroxypiperidine

  • Triethylamine (or Diisopropylethylamine)

  • Acetonitrile (or other suitable solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) in acetonitrile.

  • Addition of Reactants: To the stirred solution, add 4-hydroxypiperidine (1.0-1.2 equivalents) followed by the dropwise addition of triethylamine (1.5-2.0 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol as a solid.

Reactivity of the Product

The resulting 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a stable compound under normal conditions. The key to its utility as a synthetic intermediate is the remaining chlorine atom at the C6 position of the pyrimidine ring. This chlorine atom is still susceptible to nucleophilic aromatic substitution, allowing for the introduction of a second, different nucleophile. This stepwise, regioselective substitution is fundamental to the synthesis of complex molecules like Dasatinib. The hydroxyl group on the piperidine ring can also be further functionalized if desired, although in many applications it remains as is.

Application in Drug Discovery: A Cornerstone for Kinase Inhibitors

The primary and most significant application of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is as a key building block in the synthesis of kinase inhibitors for the treatment of cancer.

The Synthesis of Dasatinib: A Case Study

Dasatinib (marketed as Sprycel®) is a potent oral dual Src/Abl tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[2]. The synthesis of Dasatinib prominently features 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol as a critical intermediate.

The overall synthetic strategy involves the sequential coupling of three key fragments to a central pyrimidine core. 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol represents the pyrimidine-piperidine fragment.

dasatinib_synthesis start 2,4-Dichloro-6-methylpyrimidine intermediate1 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol start->intermediate1 + 4-Hydroxypiperidine dasatinib Dasatinib intermediate1->dasatinib + reactant2 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide reactant2->dasatinib Nucleophilic Substitution

Caption: Simplified synthetic route to Dasatinib highlighting the role of the target intermediate.

In a key step of the Dasatinib synthesis, the chlorine atom of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is displaced by the amino group of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This nucleophilic aromatic substitution reaction forms the final carbon-nitrogen bond that completes the core structure of Dasatinib.

Broader Implications in Medicinal Chemistry

The 2-methyl-4-aminopyrimidine scaffold, readily accessible from 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, is a "privileged structure" in medicinal chemistry. This means that this particular molecular framework is capable of binding to multiple biological targets with high affinity. The pyrimidine ring can participate in hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases. The substituents at the 2, 4, and 6 positions can be modified to achieve selectivity and desired physicochemical properties.

The use of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol and its analogues allows for the systematic exploration of the chemical space around the pyrimidine core, leading to the discovery of novel and potent inhibitors of various kinases, including but not limited to:

  • Src family kinases: Involved in cell growth, differentiation, and survival.

  • Abelson murine leukemia viral oncogene homolog 1 (Abl): A key driver of chronic myeloid leukemia.

  • Epidermal growth factor receptor (EGFR) kinases: Implicated in various solid tumors.

  • Vascular endothelial growth factor receptor (VEGFR) kinases: Involved in angiogenesis.

Conclusion

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a chemical intermediate of significant value to the pharmaceutical industry. Its straightforward and regioselective synthesis, coupled with the versatile reactivity of its chloro- and hydroxyl- functionalities, makes it an indispensable building block for the construction of complex, biologically active molecules. The prominent role of this compound in the synthesis of the life-saving drug Dasatinib underscores its importance. As the quest for novel and more selective kinase inhibitors continues, it is anticipated that 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol and its derivatives will continue to be central to the discovery and development of the next generation of targeted therapies.

References

  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

  • Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
  • Chemistry LibreTexts. (2021, June 10). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Retrieved from [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
  • PubChem. (n.d.). 1-(6-Chloro-2-pyridinyl)-4-piperidinamine hydrochloride. Retrieved from [Link]

  • viXra.org. (2017, June 9). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Retrieved from [Link]

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  • LookChem. (n.d.). CAS No.936845-82-8,1-(6-Chloro-2-methylpyrimidin-4-yl)-4-hydroxypiperidine Suppliers. Retrieved from [Link]

  • Justia Patents. (2013, January 31). synthesis process of dasatinib and intermediate thereof. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. Retrieved from [Link]

  • Google Patents. (n.d.). EP2918584A1 - Process and intermediates for the preparation of dasatinib.
  • PubChem. (n.d.). N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. Retrieved from [Link]

  • National Institutes of Health. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-N-methylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropiperidine. Retrieved from [Link]

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Foundational

A Guide to the Spectroscopic Characterization of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (Molecular Formula: C₁₀H₁₄ClN₃O, Molecular Weight:...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (Molecular Formula: C₁₀H₁₄ClN₃O, Molecular Weight: 227.69 g/mol ).[1] As a key intermediate in the synthesis of pharmacologically active molecules, its unambiguous structural confirmation is paramount. This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this molecule. We present validated experimental protocols, an in-depth analysis of expected spectral features, and the causal reasoning behind the interpretation, providing a self-validating framework for researchers in medicinal chemistry and drug development.

Introduction and Molecular Structure

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a substituted pyrimidine derivative. This class of compounds is of significant interest in pharmaceutical development due to their prevalence in biologically active agents, including kinase inhibitors used in oncology.[2] The pyrimidine core acts as a versatile scaffold, and substitution at the C4 position with a piperidinol moiety introduces key structural and functional features that can influence molecular interactions, solubility, and metabolic stability.

Accurate structural elucidation is the foundation of any chemical research and development program. The following sections provide a detailed roadmap for confirming the identity and purity of this compound using a multi-technique spectroscopic approach.

Figure 1: Chemical structure of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[3][4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular framework and confirm the connectivity of all atoms.

Experimental Protocol: NMR Data Acquisition

The choice of solvent is critical for NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the compound and, importantly, to allow for the observation of the exchangeable hydroxyl (-OH) proton.

Workflow for NMR Analysis

cluster_sample Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep Dissolve 5-10 mg in ~0.7 mL DMSO-d₆ vortex Vortex to Homogenize prep->vortex transfer Transfer to NMR Tube vortex->transfer h1_acq ¹H Acquisition (zg30, 16 scans) transfer->h1_acq c13_acq ¹³C Acquisition (zgpg30, 1024 scans) transfer->c13_acq process Fourier Transform Phase & Baseline Correction h1_acq->process c13_acq->process integrate Integration (¹H) Peak Picking (¹³C) process->integrate result Final Structure Confirmation integrate->result Structural Elucidation

Figure 2: Standard workflow for NMR sample preparation and analysis.

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The proton NMR spectrum provides information on the number, chemical environment, and connectivity of protons.[3] The electron-withdrawing nature of the chloro-methyl-pyrimidine ring significantly influences the chemical shifts of the adjacent piperidine protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Pyrimidine H-5 ~6.5 - 7.0 Singlet (s) 1H Located on an electron-rich position of the heterocyclic aromatic ring, deshielded by adjacent N and Cl atoms.
Piperidine H-4 ~3.6 - 3.9 Multiplet (m) 1H Methine proton attached to the carbon bearing the electronegative hydroxyl group.
Piperidine H-2ax, H-6ax ~4.2 - 4.5 Multiplet (m) 2H Axial protons adjacent to the ring nitrogen, strongly deshielded by the pyrimidine ring's anisotropic effect.
Piperidine H-2eq, H-6eq ~3.0 - 3.4 Multiplet (m) 2H Equatorial protons adjacent to the ring nitrogen.
Piperidine H-3, H-5 ~1.8 - 2.0 and ~1.4 - 1.6 Multiplet (m) 4H Diastereotopic methylene protons of the piperidine ring.
Hydroxyl OH ~4.5 - 5.5 Broad Singlet (br s) 1H Exchangeable proton; chemical shift is dependent on concentration and temperature.

| Pyrimidine CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | Methyl group attached to the pyrimidine ring. |

¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Proton-decoupled spectra are standard, where each unique carbon atom appears as a single line.[3]

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Pyrimidine C-2 ~165 - 170 Attached to two nitrogen atoms and the methyl group.
Pyrimidine C-4 ~160 - 165 Attached to two nitrogen atoms and the piperidine ring.
Pyrimidine C-6 ~158 - 162 Attached to a nitrogen atom and a chlorine atom.
Pyrimidine C-5 ~105 - 110 The only CH carbon in the pyrimidine ring, shielded relative to other ring carbons.
Piperidine C-4 ~65 - 70 Carbon bearing the hydroxyl group (C-OH).
Piperidine C-2, C-6 ~45 - 50 Carbons adjacent to the piperidine nitrogen, deshielded by attachment to the pyrimidine ring.
Piperidine C-3, C-5 ~30 - 35 Methylene carbons of the piperidine ring.

| Pyrimidine CH₃ | ~20 - 25 | Methyl carbon, typically found in the upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[5]

Experimental Protocol: IR Data Acquisition

A common and straightforward method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

  • Instrument Setup: Perform a background scan on the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Collection: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

IR Spectral Analysis

The spectrum is expected to show characteristic bands corresponding to the O-H, C-H, C=N, C-O, and C-Cl bonds within the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
~3350 (broad) O-H Stretch Alcohol (-OH) The broadness is due to hydrogen bonding, a definitive feature for the hydroxyl group.
3050 - 3100 C-H Stretch Pyrimidine C-H Aromatic/heterocyclic C-H stretching vibrations typically appear above 3000 cm⁻¹.
2850 - 2980 C-H Stretch Piperidine & Methyl C-H Aliphatic C-H stretching vibrations from the saturated ring and methyl group.[5]
1550 - 1620 C=N, C=C Stretch Pyrimidine Ring Strong absorptions characteristic of the pyrimidine ring skeletal vibrations.[5]
1200 - 1350 C-N Stretch Aryl-N, Alkyl-N Stretching vibrations for the C-N bonds of the pyrimidine and piperidine rings.[5]
1050 - 1150 C-O Stretch Secondary Alcohol Strong C-O stretching band confirming the presence of the alcohol.

| 700 - 800 | C-Cl Stretch | Aryl-Cl | Carbon-chlorine stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern upon ionization.[6] Electrospray Ionization (ESI) in positive ion mode is the preferred method for this type of molecule, as the nitrogen atoms are readily protonated.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the instrument to positive ion detection mode. Typical parameters include a capillary voltage of ~3-4 kV and a source temperature of ~150-250°C.[6]

  • Data Collection: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

MS Data Analysis

The key is to identify the protonated molecular ion [M+H]⁺ and rationalize its major fragments.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z (amu) Ion Identity Rationale
228.1 / 230.1 [M+H]⁺ Protonated molecular ion. The presence of the M+2 peak at m/z 230.1 in an ~3:1 intensity ratio confirms the presence of one chlorine atom.
210.1 / 212.1 [M+H - H₂O]⁺ Loss of a water molecule from the protonated parent ion, a common fragmentation for alcohols.
144.0 / 146.0 [C₅H₃ClN₃]⁺ Fragment corresponding to the 4-amino-6-chloro-2-methylpyrimidine cation after cleavage of the C4-N bond.

| 100.1 | [C₅H₁₀NO]⁺ | Fragment corresponding to the protonated 4-hydroxypiperidine radical cation. |

Proposed Fragmentation Pathway

parent [M+H]⁺ m/z 228.1 / 230.1 frag1 [M+H - H₂O]⁺ m/z 210.1 / 212.1 parent->frag1 - H₂O frag2 [C₅H₃ClN₃]⁺ m/z 144.0 / 146.0 parent->frag2 C-N Cleavage frag3 [C₅H₁₀NO]⁺ m/z 100.1 parent->frag3 C-N Cleavage

Figure 3: A simplified proposed fragmentation pathway for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in ESI-MS.

Conclusion

The structural integrity of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol can be unequivocally confirmed through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the complete carbon-proton framework, IR spectroscopy confirms the presence of key functional groups (notably the -OH and pyrimidine ring), and mass spectrometry verifies the molecular weight and isotopic composition while offering corroborating structural evidence through fragmentation. This guide establishes a robust, multi-faceted analytical protocol, ensuring that researchers and drug developers can proceed with confidence in the identity and quality of this critical chemical intermediate.

References

  • Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Journal of Scientific Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF_TLcO-3XLPO94isho2bSUXe-TK47aT9hhVRgXzc8eKtpZZeYpHv9QACuX_ZczcDHIXHxCZ6jT4MO5f7e-98tuUGWIu4pjU1S86AyFO2s9eqoUIH1wwXrPyyZywjblysWbr9qfz5TJOn5EKJuRmA02BIUWM_n5EGFMSQ4kkfEULIre2mUAWVWxTHGCJEvaA==]
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Sources

Exploratory

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol purity and characterization

An In-Depth Technical Guide to the Purity and Characterization of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Abstract 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a key heterocyclic intermediate in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Characterization of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Abstract

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a key heterocyclic intermediate in medicinal chemistry and drug development. Its molecular structure, featuring a substituted pyrimidine ring linked to a piperidinol moiety, presents specific challenges and requirements for purification and analysis. The absolute purity of such intermediates is paramount, as even trace impurities can propagate through multi-step syntheses, potentially leading to undesired side products, altered pharmacological profiles, and complications in regulatory submissions. This guide provides a comprehensive framework for the purification, structural confirmation, and purity assessment of this compound, grounded in established analytical principles. It is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for ensuring the quality of this critical building block.

The Imperative of Purity in Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each starting material and intermediate dictates the quality of the final product. For a compound like 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, which has a molecular formula of C₁₀H₁₄ClN₃O and a molecular weight of 227.7 g/mol , ensuring high purity is not merely a matter of good practice but a foundational requirement.[1] Impurities can be broadly categorized as:

  • Process-Related Impurities: Unreacted starting materials, by-products from the synthesis, or reagents.

  • Degradation Products: Impurities formed by the decomposition of the target compound under specific storage or process conditions.

  • Residual Solvents: Organic volatile impurities remaining from the synthesis and purification steps.

A multi-faceted analytical approach is therefore essential to not only quantify the main compound but also to detect, identify, and quantify all significant impurities.[][3]

Purification Strategies: From Crude Product to High-Purity Material

The choice of purification method depends on the initial purity of the crude material and the nature of the impurities. A logical, stepwise approach is often the most efficient.

Purification_Strategy Start Crude Synthetic Product Purity_Check Initial Purity Assessment (e.g., TLC, HPLC) Start->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization High initial purity (>90%) Impurity_Profile Complex Impurity Profile? Purity_Check->Impurity_Profile Low initial purity (<90%) High_Purity High-Purity Material (>99%) Recrystallization->High_Purity Chromatography Silica Gel Column Chromatography Chromatography->High_Purity Impurity_Profile->Recrystallization No Impurity_Profile->Chromatography Yes

Caption: Decision workflow for selecting an appropriate purification technique.

Recrystallization

For crude material that is already relatively pure (>90%), recrystallization is the most effective and scalable method for removing minor impurities. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. Given the hydroxyl group and nitrogen atoms, the compound is moderately polar. Suitable solvent systems would include ethyl acetate/hexanes, isopropanol, or acetonitrile/water mixtures. The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, promoting the formation of high-purity crystals.

Column Chromatography

When the crude product contains multiple impurities with polarities similar to the target compound, silica gel column chromatography is the preferred method.

  • Stationary Phase: Standard silica gel (60-120 or 230-400 mesh) is effective.

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is used. The polarity is gradually increased to first elute non-polar impurities, followed by the product, and finally, the more polar impurities. The presence of the basic piperidine and pyrimidine nitrogens can cause peak tailing on acidic silica gel; adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can significantly improve separation by neutralizing acidic silanol sites.[4]

A Multi-Technique Approach to Characterization and Purity

No single analytical method can provide a complete picture of a compound's identity and purity. A combination of chromatographic and spectroscopic techniques is required for a comprehensive assessment.[]

Analytical_Workflow cluster_Purity Purity & Impurity Profile cluster_Structure Structural Confirmation cluster_Composition Compositional Analysis HPLC HPLC-UV (Quantitative Purity) MS LC-MS (Molecular Weight) HPLC->MS GC HS-GC-MS (Residual Solvents) NMR NMR Spectroscopy (¹H, ¹³C) IR FT-IR (Functional Groups) EA Elemental Analysis (C, H, N, Cl) MP Melting Point (Purity Indicator) Sample Purified Sample Sample->HPLC Sample->GC Sample->NMR Sample->IR Sample->EA Sample->MP

Caption: Comprehensive analytical workflow for purity and characterization.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds.[] A well-developed reverse-phase HPLC (RP-HPLC) method can separate the main compound from closely related impurities.[4][5]

Protocol: RP-HPLC Purity Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice for this moderately polar analyte.[4][5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier is crucial for protonating the basic nitrogen atoms, leading to sharp, symmetrical peaks.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Elution Program: A gradient elution provides the best resolution for separating impurities with a wide range of polarities.

  • Detection: The pyrimidine ring contains a strong chromophore. A detection wavelength of 220 nm or 254 nm is typically effective.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as area percent (Area %), assuming all components have a similar response factor at the chosen wavelength.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmExcellent retention and resolution for moderately polar heterocyclic compounds.
Mobile Phase A Water with 0.1% TFAProvides protons to ensure sharp peaks for basic analytes.
Mobile Phase B Acetonitrile with 0.1% TFAStrong organic solvent for elution.
Gradient 10% B to 90% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detector UV at 220 nm or 254 nmHigh sensitivity for the pyrimidine chromophore.
Column Temp. 30 °CEnsures reproducible retention times.[5]
Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural confirmation.

  • ¹H NMR: Confirms the number and arrangement of protons. The expected spectrum for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in a solvent like DMSO-d₆ would show distinct signals for each proton environment.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrimidine-H~6.5 - 7.0Singlet (s)1H
Piperidine-CH (adjacent to N)~4.0 - 4.4Multiplet (m)2H
Piperidine-CHOH~3.6 - 3.9Multiplet (m)1H
Piperidine-CH (other)~3.0 - 3.4Multiplet (m)2H
Pyrimidine-CH₃~2.3 - 2.5Singlet (s)3H
Piperidine-CH₂~1.8 - 2.0Multiplet (m)2H
Piperidine-CH₂~1.4 - 1.6Multiplet (m)2H
Hydroxyl-OH~4.5 - 5.0Doublet (d) or Broad Singlet1H

Causality: The electron-withdrawing nature of the pyrimidine ring deshields the adjacent piperidine protons, shifting them downfield (~4.0-4.4 ppm). The methyl group on the electron-rich pyrimidine ring appears as a characteristic singlet around 2.4 ppm.

  • ¹³C NMR: Confirms the carbon framework of the molecule, with distinct signals expected for the pyrimidine, piperidine, and methyl carbons.

Mass Spectrometry (MS) confirms the molecular weight and can help identify impurities.

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. The HPLC method described above can be directly coupled to a mass spectrometer.[6]

  • Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for this molecule, as the nitrogen atoms are easily protonated.

  • Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at an m/z of 228.7. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of peaks at M and M+2) would provide definitive confirmation of its presence.

Infrared (IR) Spectroscopy is used to identify key functional groups.

  • O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ confirms the presence of the hydroxyl group.

  • C-H Stretch: Absorptions around 2850-3000 cm⁻¹ correspond to the aliphatic C-H bonds of the piperidine and methyl groups.

  • C=N and C=C Stretches: A series of sharp peaks in the 1500-1650 cm⁻¹ region are characteristic of the pyrimidine ring.

  • C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹, indicates the carbon-chlorine bond.

Confirmatory and Complementary Analyses
  • Elemental Analysis: This technique provides the mass percentages of carbon, hydrogen, nitrogen, and chlorine. The experimental values must align with the theoretical percentages calculated from the molecular formula (C₁₀H₁₄ClN₃O) within a narrow margin (typically ±0.4%) to confirm the elemental composition.

  • Melting Point: A pure crystalline solid will exhibit a sharp, well-defined melting point. Impurities typically depress and broaden the melting range.[7] This provides a simple, rapid, and effective check of purity.

Conclusion

The comprehensive analysis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a critical step in its use as a pharmaceutical intermediate. A robust quality control strategy relies not on a single measurement but on the intelligent application of orthogonal analytical techniques. By combining high-resolution chromatographic separation (HPLC) for purity assessment with definitive spectroscopic methods (NMR, MS) for structural verification, and complementing these with classical methods (Melting Point, Elemental Analysis), researchers and developers can ensure the identity, purity, and quality of this vital chemical building block, thereby safeguarding the integrity of the subsequent drug development process.

References

  • Lombardo, L.J., et al. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Katritzky, A. R. (Ed.). (1971). Physical Methods in Heterocyclic Chemistry, Volume III. Academic Press. [Link]

  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information. [Link]

  • Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

  • Lee, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7592. [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Varughese, S., et al. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2022(2), M1389. [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • Logoyda, L., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

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Foundational

An In-Depth Technical Guide to Identifying the Biological Targets of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Executive Summary In the landscape of modern drug discovery, the identification of a small molecule's biological target is a critical step that bridges the gap between a promising compound and a viable therapeutic candid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the identification of a small molecule's biological target is a critical step that bridges the gap between a promising compound and a viable therapeutic candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the potential biological targets of the novel compound, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. By integrating computational analysis with robust experimental strategies, this document outlines a multi-faceted, self-validating approach to target identification and validation. We will delve into the rationale behind scaffold-based hypothesis generation, detail rigorous experimental protocols for target discovery, and provide a clear path for validating candidate targets to accelerate the journey from laboratory to clinic.

Introduction: Deconstructing 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a heterocyclic molecule featuring two key structural motifs: a substituted pyrimidine ring and a piperidin-4-ol group. An initial analysis of these scaffolds is paramount, as they are "privileged structures" in medicinal chemistry, frequently appearing in a wide range of clinically approved drugs.

  • 2,4-Disubstituted Pyrimidine Core: The pyrimidine ring is a cornerstone of many biologically active compounds, including anticancer, antiviral, and antibacterial agents. Its presence in nucleobases (cytosine, thymine, uracil) makes it a natural fit for interacting with a multitude of biological macromolecules. Specifically, the 2-methyl and 4-chloro substitutions provide vectors for chemical modification and create a specific electronic and steric profile that can dictate binding affinity and selectivity. Pyrimidine derivatives are well-documented inhibitors of various enzyme families, most notably protein kinases.

  • Piperidin-4-ol Moiety: The piperidine ring is another highly prevalent scaffold in pharmaceuticals, valued for its ability to introduce a three-dimensional character into a molecule, which is often crucial for optimizing interactions within a target's binding pocket. The piperidine scaffold can improve pharmacokinetic properties (ADME) and offers conformational flexibility. The hydroxyl group (-OH) on the 4-position provides a key hydrogen bond donor and acceptor, significantly influencing solubility and potential binding interactions.

The combination of these two scaffolds suggests that 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a promising candidate for modulating the activity of various protein targets, with a high probability of interacting with ATP-binding sites, such as those found in kinases.

Hypothesis Generation: From Scaffold Analysis to Putative Target Classes

Based on the structural components, we can hypothesize several potential classes of biological targets. This in silico or theoretical phase is crucial for designing focused and efficient experimental campaigns.

Hypothesized Target Class Rationale Based on Compound Scaffolds Potential Therapeutic Areas
Protein Kinases The 2,4-disubstituted pyrimidine core is a classic "hinge-binding" motif found in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Gefitinib). It mimics the adenine of ATP.Oncology, Immunology, Inflammatory Diseases
Dihydrofolate Reductase (DHFR) Certain pyrimidine derivatives, like trimethoprim, are known inhibitors of DHFR, a key enzyme in nucleotide synthesis.Antibacterial, Antiprotozoal
G-Protein Coupled Receptors (GPCRs) The piperidine moiety is a common feature in ligands for various GPCRs, particularly those in the central nervous system (CNS).CNS Disorders, Pain Management
Other ATP-binding Proteins The pyrimidine core could potentially interact with other ATPases or enzymes that utilize ATP as a cofactor.Various

This initial analysis strongly suggests that protein kinases are a high-priority target class to investigate.

A Multi-Pronged Strategy for Target Identification

No single method for target identification is foolproof. A robust and trustworthy strategy relies on the integration of orthogonal approaches to build a compelling case for a specific target. The overall workflow involves discovering potential binding partners and then validating those interactions with functional assays.

Target_ID_Workflow cluster_Discovery Phase 1: Target Discovery (Unbiased) cluster_Validation Phase 2: Target Validation (Orthogonal) A Hypothesis Generation (Scaffold Analysis) B Chemical Proteomics (e.g., Affinity Chromatography-MS) A->B informs C Label-Free Approaches (e.g., DARTS, CETSA) A->C informs D List of Putative Binding Proteins B->D C->D E Direct Binding Assays (SPR, ITC) D->E candidates for F Biochemical/Enzymatic Assays (e.g., Kinase Activity) D->F candidates for H Validated Biological Target(s) E->H confirms G Cell-Based Functional Assays (Target Engagement, Phenotype) F->G informs design of F->H confirms G->H confirms in situ

Caption: Overall workflow for small molecule target identification and validation.

Phase 1: Unbiased Target Discovery

The goal of this phase is to cast a wide net and identify any protein from a complex biological sample (e.g., cell lysate) that physically interacts with the compound.

This is a classic and powerful method that involves immobilizing the small molecule to a solid support to "pull down" its binding partners.[1]

  • Causality: By tethering the compound to beads, we can physically separate its direct binding partners from the thousands of other proteins in a lysate. Subsequent mass spectrometry provides a high-sensitivity readout of what was captured.[2] Competition experiments, where the lysate is pre-incubated with excess free (non-immobilized) compound, are a self-validating control; true binders will be outcompeted and show reduced signal, distinguishing them from non-specific interactors.

  • Protocol: Affinity Chromatography-Mass Spectrometry

    • Probe Synthesis: Synthesize a derivative of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol with a linker arm attached to a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity. The linker should terminate in a reactive group for conjugation (e.g., amine, carboxyl) or a high-affinity tag like biotin.

    • Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads (e.g., NHS-activated Sepharose).

    • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

    • Incubation:

      • Test Sample: Incubate the lysate with the compound-conjugated beads.

      • Control Sample: Incubate a separate aliquot of lysate with beads conjugated with a structurally similar but biologically inactive analog, or with beads that have been blocked.

      • Competition Sample: Pre-incubate lysate with a 100-fold molar excess of free, unmodified 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol before adding the compound-conjugated beads.

    • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins, typically using a denaturing solution (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free compound.

    • Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Interpretation: True binding partners should be present in the test sample but significantly reduced or absent in the control and competition samples.

These methods are highly advantageous as they use the native, unmodified small molecule, avoiding potential artifacts from chemical derivatization.

  • Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that when a small molecule binds to a protein, it stabilizes the protein's structure, making it more resistant to proteolysis.[3][4]

    • Causality: The compound's binding "shields" the target protein from being cleaved by a protease. By comparing the protein degradation patterns between compound-treated and vehicle-treated lysates, protected proteins can be identified as direct binders.[3][5]

  • Cellular Thermal Shift Assay (CETSA): This method exploits the phenomenon of ligand-induced thermal stabilization.[6] A protein bound to a ligand will typically denature and aggregate at a higher temperature than the unbound protein.[7][8]

    • Causality: By heating cell lysates or intact cells to various temperatures, we can determine the melting point of proteins. A shift in a protein's melting curve to a higher temperature in the presence of the compound indicates a direct binding interaction.

DARTS_Workflow DARTS Experimental Workflow A Prepare Cell Lysate B Aliquot Lysate A->B C1 Treat with Vehicle (e.g., DMSO) B->C1 C2 Treat with Compound B->C2 D Limited Proteolysis (e.g., Pronase) C1->D C2->D E1 Stop Digestion & Analyze by SDS-PAGE D->E1 Control E2 Stop Digestion & Analyze by SDS-PAGE D->E2 Test F Identify Protected Bands (Present in C2, Reduced in C1) by Mass Spectrometry E1->F E2->F

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Phase 2: Target Validation and Functional Characterization

Identifying a putative binder is not sufficient. The interaction must be validated using orthogonal methods, and its functional consequence must be determined.

Direct Biophysical Binding Assays

These methods provide quantitative data on the binding affinity (KD), kinetics (kon/koff), and thermodynamics of the interaction between the purified protein and the small molecule.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures binding in real-time by detecting changes in the refractive index when an analyte (the small molecule) flows over a sensor chip with the immobilized protein target. It provides both affinity (KD) and kinetic rate constants.

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding thermodynamics. ITC directly measures the heat released or absorbed during a binding event, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Biochemical and Cellular Assays

Once direct binding is confirmed, the next step is to determine if this binding has a functional effect.

  • Kinome Profiling: Given the high likelihood of kinase inhibition, screening the compound against a large panel of recombinant kinases is a highly efficient validation step. Commercial services offer profiling against hundreds of kinases, providing data on potency (IC50) and selectivity. This is crucial for identifying the primary target(s) and potential off-targets that could lead to toxicity.

  • Cell-Based Target Engagement: CETSA can be used in a targeted manner in intact cells to confirm that the compound engages with the protein of interest in a physiological context.[6][7] An upward shift in the target's melting temperature upon compound treatment in live cells is strong evidence of target engagement.

  • Functional Assays: The ultimate validation comes from demonstrating that the compound modulates a cellular pathway downstream of the target. For a kinase target, this would involve:

    • Phospho-Target Western Blotting: Treating cells with the compound and measuring the phosphorylation status of the kinase's known substrate. A decrease in substrate phosphorylation would confirm functional inhibition.

    • Phenotypic Assays: Assessing whether the compound elicits a predicted cellular phenotype, such as inhibition of proliferation, induction of apoptosis, or blockade of a specific signaling cascade.

Detailed Experimental Protocol: Kinase Inhibition Validation

This protocol outlines the steps to validate a candidate kinase identified from the discovery phase.

  • Recombinant Kinase Inhibition Assay (Biochemical)

    • Obtain the purified, active recombinant candidate kinase.

    • Prepare a reaction buffer containing ATP (at a concentration near its Km for the enzyme) and a specific peptide or protein substrate for the kinase.

    • Prepare serial dilutions of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (e.g., from 100 µM to 1 nM).

    • Incubate the kinase with the compound dilutions for 15-20 minutes.

    • Initiate the kinase reaction by adding the ATP/substrate mix.

    • Allow the reaction to proceed for a set time at the optimal temperature (e.g., 30°C).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This is typically done using luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or by immunoassays that detect the phosphorylated product.

    • Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Cellular Target Engagement using Western Blot (Functional)

    • Select a cell line known to express the candidate kinase and where the downstream pathway is active.

    • Culture cells and treat them with increasing concentrations of the compound for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the target kinase.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal loading.

    • Analyze the band intensities. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate indicates functional target inhibition in a cellular context.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec binds & activates RAS RAS Rec->RAS activates RAF RAF Kinase (Candidate Target) RAS->RAF activates MEK MEK Kinase RAF->MEK phosphorylates ERK ERK Kinase MEK->ERK phosphorylates TF Transcription Factors ERK->TF phosphorylates Resp Cellular Response (e.g., Proliferation) TF->Resp drives gene expression for Compound 1-(6-Chloro-2-methyl...) ...piperidin-4-ol Compound->RAF INHIBITS

Caption: Hypothetical signaling pathway showing inhibition of a candidate kinase.

Conclusion and Future Directions

This guide provides a systematic, evidence-based framework for identifying and validating the biological targets of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. By commencing with broad, unbiased discovery techniques and progressively narrowing the focus with specific, quantitative validation assays, researchers can build a high-confidence profile of the compound's mechanism of action. The integration of chemical proteomics, biophysical analysis, and cell biology is essential for a self-validating workflow that minimizes artifacts and generates robust, actionable data. Successful target identification is the cornerstone of translating a chemical entity into a precisely targeted therapeutic agent, paving the way for preclinical and clinical development.

References

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3, 163-180. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]

  • Pai, M.-Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. Retrieved from [Link]

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  • Seo, S.-Y., & Corson, T. W. (2019). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Enzymology, 622, 347-374. Retrieved from [Link]

  • Zhang, T., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments, (150). Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 13-26. Retrieved from [Link]

  • Begum, S., & Chada, K. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 44-48. Retrieved from [Link]

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  • SlidePlayer. (n.d.). Small-molecule affinity chromatography coupled MS based methods. Retrieved from [Link]

  • Seo, S.-Y., & Corson, T. W. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology, 622, 347-374. Retrieved from [Link]

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  • Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. Retrieved from [Link]

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Sources

Exploratory

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol mechanism of action hypotheses

An In-Depth Technical Guide on the Hypothesized Mechanisms of Action of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract The com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Hypothesized Mechanisms of Action of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol represents a novel chemical entity with significant therapeutic potential, owing to its hybrid scaffold incorporating a pyrimidine core and a piperidin-4-ol moiety. The pyrimidine ring is a well-established pharmacophore in a multitude of clinically approved drugs, particularly in oncology, while the piperidine motif is prevalent in centrally acting agents and other therapeutic classes. The precise mechanism of action for this specific compound has not been elucidated. This technical guide synthesizes current knowledge on structurally related compounds to propose and detail three primary, testable hypotheses for its mechanism of action: (1) Inhibition of Protein Kinases, (2) Modulation of G-Protein Coupled Receptors, and (3) Allosteric Modulation of Ion Channels. For each hypothesis, we present the underlying scientific rationale, supporting evidence from the literature, and comprehensive, step-by-step experimental protocols to facilitate its investigation. This document is intended to serve as a foundational resource for researchers dedicated to characterizing this promising molecule and accelerating its journey through the drug discovery and development pipeline.

Introduction and Molecular Profile

The rational design of novel therapeutics hinges on a deep understanding of their molecular mechanism of action. The subject of this guide, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, is a small molecule that combines several key structural features known to impart significant biological activity:

  • A Pyrimidine Scaffold: This nitrogen-containing heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold". It is a key component in numerous drugs, including anticancer agents, by acting as a bioisostere of purines and effectively interacting with the ATP-binding sites of protein kinases.[1][2]

  • A Piperidine Moiety: A ubiquitous fragment in drug design, the piperidine ring is conformationally flexible and can be functionalized to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[3][4]

  • A 4-Hydroxypiperidine Group: This specific substitution can influence solubility and provide a key hydrogen bonding interaction point within a target's binding pocket.

  • A Chloro Substituent: The presence of a chlorine atom on the pyrimidine ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its binding affinity and overall pharmacological profile.[5][6]

Given the absence of direct studies on this compound, a hypothesis-driven approach based on its structural components is essential. This guide will explore three plausible mechanisms of action, providing the necessary framework for a comprehensive investigation.

Hypothesis I: Inhibition of Protein Kinases

Scientific Rationale: The 2,4-disubstituted pyrimidine core is a classic hinge-binding motif found in a large number of ATP-competitive kinase inhibitors.[2] This scaffold can mimic the adenine ring of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region. Numerous cyclin-dependent kinase (CDK) and Janus kinase (JAK) inhibitors, many of which are approved cancer therapeutics, are built upon pyrimidine or related heterocyclic cores.[2][5][7][8] The combination of a pyrimidine ring with a piperidine moiety has been successfully employed in the development of potent kinase inhibitors.[9] Therefore, it is highly plausible that 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol exerts its biological effects by inhibiting one or more protein kinases, leading to the disruption of signaling pathways that are often dysregulated in diseases like cancer.

Experimental Validation Protocols

2.1. In Vitro Kinase Inhibition Assay (Biochemical)

  • Objective: To determine if the compound directly inhibits the enzymatic activity of a panel of protein kinases.

  • Causality: A direct reduction in kinase activity in a purified, cell-free system provides strong evidence of direct target engagement.

  • Methodology:

    • Kinase Panel Selection: Select a diverse panel of kinases, with an initial focus on those frequently targeted by pyrimidine derivatives (e.g., CDK2, CDK4, JAK1, JAK2, Src, Abl).

    • Assay Principle: Utilize a fluorescence-based assay (e.g., Z'-LYTE™) or a radiometric assay (³³P-ATP) to measure the phosphorylation of a specific substrate peptide by the kinase.

    • Procedure: a. In a 384-well plate, add the kinase, the substrate peptide, and ATP. b. Add 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include a known inhibitor as a positive control and DMSO as a vehicle control. c. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the signal (e.g., fluorescence or radioactivity).

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
Assay Type In vitro biochemical kinase assay
Kinase Panel CDK2/CycA, CDK4/CycD1, JAK1, JAK2, Src, Abl
Substrate Specific peptide substrate for each kinase
Detection Fluorescence or Radiometric
Endpoint IC50 (half-maximal inhibitory concentration)

2.2. Cellular Target Engagement Assay

  • Objective: To confirm that the compound inhibits the activity of the target kinase within a cellular context.

  • Causality: Observing a dose-dependent decrease in the phosphorylation of a known downstream substrate of the target kinase in treated cells links the compound's activity to the specific signaling pathway.

  • Methodology (Example: CDK2 inhibition in a cancer cell line):

    • Cell Line Selection: Choose a cancer cell line where the target kinase is active (e.g., A2780 ovarian cancer cells for CDK2).[1]

    • Procedure: a. Plate cells and allow them to adhere overnight. b. Treat the cells with increasing concentrations of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol for a defined period (e.g., 2-4 hours). c. Lyse the cells and collect the protein lysates. d. Perform Western blotting to detect the levels of the phosphorylated form of a known CDK2 substrate (e.g., phospho-Retinoblastoma at Thr821) and total levels of the substrate protein as a loading control.

    • Data Analysis: Quantify the band intensities and determine the concentration at which the compound reduces substrate phosphorylation by 50% (cellular IC50).

Visualization of Kinase Inhibition Pathway and Workflow

kinase_inhibition_pathway cluster_0 Kinase Activity cluster_1 Cellular Response ATP ATP Kinase Protein Kinase (e.g., CDK2) ATP->Kinase pSubstrate Phosphorylated Substrate (p-Rb) Kinase->pSubstrate Phosphorylation Substrate Substrate (e.g., Rb) Substrate->Kinase Proliferation Cell Proliferation pSubstrate->Proliferation Drives Compound 1-(6-Chloro-2-methyl- pyrimidin-4-yl)piperidin-4-ol Compound->Kinase Inhibits

Caption: Proposed kinase inhibition pathway.

kinase_workflow start Start biochem_assay In Vitro Kinase Inhibition Assay (IC50 Determination) start->biochem_assay decision Potent Inhibition? biochem_assay->decision cellular_assay Cellular Target Engagement Assay (Western Blot) decision->cellular_assay Yes end End decision->end No proliferation_assay Cell Proliferation Assay (e.g., MTT) (GI50 Determination) cellular_assay->proliferation_assay proliferation_assay->end

Caption: Experimental workflow for kinase inhibition hypothesis.

Hypothesis II: Modulation of G-Protein Coupled Receptors (GPCRs)

Scientific Rationale: The piperidine scaffold is a key structural element in numerous ligands that target GPCRs, particularly serotonin (5-HT) and dopamine (D) receptors, which are crucial in the central nervous system.[10][11][12] For instance, many atypical antipsychotics and antidepressants incorporate an aryl-piperidine or aryl-piperazine moiety.[12] While the pyrimidine ring is less common than a simple aryl group in this context, pyrimidine-containing compounds have been developed as ligands for serotonin receptors.[13] Given the structural similarities, it is plausible that 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol could bind to and modulate the activity of one or more GPCRs.

Experimental Validation Protocols

3.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of the compound for a panel of GPCRs.

  • Causality: Competitive displacement of a known high-affinity radioligand from a receptor by the test compound indicates direct binding to that receptor.

  • Methodology:

    • Receptor Panel Selection: Select a panel of GPCRs, with an initial focus on serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2, D4) receptors.

    • Membrane Preparation: Use cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest.

    • Procedure: a. In a 96-well filter plate, incubate the receptor-containing membranes with a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors). b. Add 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol across a wide range of concentrations. c. Incubate to allow binding to reach equilibrium. d. Rapidly filter the plate and wash to separate bound from unbound radioligand. e. Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the Ki (inhibitory constant) by fitting the data to a one-site competition binding model.

3.2. Functional Cellular Assays (Example: cAMP Assay for a Gs/Gi-coupled receptor)

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the target GPCR.

  • Causality: Measuring a change in the level of a second messenger (like cAMP) that is directly linked to receptor activation provides information on the functional consequence of compound binding.

  • Methodology:

    • Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the target receptor.

    • Procedure (Antagonist Mode): a. Pre-incubate the cells with various concentrations of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. b. Stimulate the cells with a known agonist for the receptor at its EC80 concentration. c. After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Procedure (Agonist Mode): a. Incubate the cells with various concentrations of the test compound alone. b. Measure the resulting cAMP levels.

    • Data Analysis: For antagonist activity, calculate the IC50 value. For agonist activity, calculate the EC50 and Emax values.

Visualization of GPCR Modulation Pathway and Workflow

gpcr_pathway Ligand Compound GPCR GPCR (e.g., D2 Receptor) Ligand->GPCR Binds (Antagonist) G_Protein G Protein (Gi) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: Proposed GPCR (Gi-coupled) antagonism pathway.

gpcr_workflow start Start binding_assay Radioligand Binding Assay (Ki Determination) start->binding_assay decision High Affinity? binding_assay->decision functional_assay Functional Assay (e.g., cAMP) (Agonist/Antagonist Mode) decision->functional_assay Yes end End decision->end No functional_assay->end

Caption: Experimental workflow for GPCR modulation hypothesis.

Hypothesis III: Allosteric Modulation of Ion Channels

Scientific Rationale: Piperidine-containing compounds are known to modulate the function of various ion channels. Notably, piperine (from black pepper) and its derivatives have been shown to modulate GABA-A receptors, which are ligand-gated chloride channels crucial for inhibitory neurotransmission in the brain.[14][15] The piperidin-4-ol moiety, specifically, is found in compounds that act as GABA agonists.[16] Therefore, it is conceivable that 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol could act as a positive or negative allosteric modulator of GABA-A receptors or other ion channels, thereby altering neuronal excitability.

Experimental Validation Protocols

4.1. Electrophysiology Assay (Two-Electrode Voltage Clamp)

  • Objective: To directly measure the effect of the compound on ion channel function.

  • Causality: A direct measurement of changes in ion flow across the cell membrane in response to the compound provides unequivocal evidence of ion channel modulation.

  • Methodology:

    • Expression System: Use Xenopus laevis oocytes injected with cRNAs encoding the subunits of the target ion channel (e.g., various combinations of GABA-A receptor subunits like α1β2γ2).

    • Procedure: a. Place an oocyte in a recording chamber continuously perfused with a buffer solution. b. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). c. Clamp the membrane potential at a holding potential (e.g., -70 mV). d. To test for modulatory effects, apply a sub-maximal concentration (e.g., EC20) of the natural agonist (e.g., GABA) to elicit a baseline current. e. Co-apply the agonist with various concentrations of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol and record the resulting current. f. To test for direct agonist effects, apply the compound in the absence of the natural agonist.

    • Data Analysis: Measure the peak current amplitude in each condition. For modulators, calculate the percentage potentiation or inhibition of the agonist-evoked current and determine the EC50 or IC50.

Visualization of Ion Channel Modulation Pathway and Workflow

ion_channel_pathway cluster_0 Ion Channel Modulation GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Binds (Orthosteric) Compound Compound (PAM) Compound->Receptor Binds (Allosteric) Chloride Cl⁻ Ions Receptor->Chloride Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to

Caption: Proposed positive allosteric modulation (PAM) of a GABA-A receptor.

ion_channel_workflow start Start expression Express Ion Channel in Xenopus Oocytes start->expression tevc Two-Electrode Voltage Clamp (TEVC) Recording expression->tevc analysis Analyze Current Modulation (Potentiation/Inhibition) tevc->analysis end End analysis->end

Caption: Experimental workflow for ion channel modulation hypothesis.

Summary and Future Directions

This guide has outlined three scientifically-grounded hypotheses for the mechanism of action of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. Based on the strong precedent for pyrimidine-based scaffolds, the kinase inhibition hypothesis represents the most probable mechanism and should be prioritized for investigation, particularly in the context of oncology. The GPCR and ion channel modulation hypotheses , while also plausible due to the piperidine moiety, represent alternative avenues of exploration, especially if the compound displays significant central nervous system activity in preliminary screens.

A tiered screening approach is recommended:

  • Tier 1: Broad, in vitro kinase panel screening to rapidly assess the primary hypothesis.

  • Tier 2: If kinase activity is confirmed, proceed with cellular target engagement and antiproliferative assays. If no significant kinase activity is found, proceed with broad GPCR binding panels.

  • Tier 3: Based on the results of Tier 2, conduct functional follow-up assays (e.g., cellular phosphorylation, cAMP assays, or electrophysiology) to confirm and characterize the mechanism of action.

Elucidating the precise molecular target(s) and mechanism of action of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol will be a critical step in unlocking its full therapeutic potential and guiding its future development as a novel therapeutic agent.

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Foundational

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol solubility in different solvents

An In-depth Technical Guide to Determining the Solubility of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Abstract Introduction: The Critical Role of Solubility in Drug Development 1-(6-Chloro-2-methylpyrimidin-4-yl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Solubility of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Abstract

Introduction: The Critical Role of Solubility in Drug Development

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, with the molecular formula C₁₀H₁₄ClN₃O, is a molecule of interest within pharmaceutical research.[5] The journey of any potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle.[1] Inadequate solubility can severely limit a drug's absorption from the gastrointestinal tract, leading to low bioavailability and diminished therapeutic effect.[2][3] Therefore, a thorough understanding and quantification of a compound's solubility profile in various solvents and physiological media is an indispensable step in early-stage drug discovery and formulation development.[3][4][6]

This guide will delve into the theoretical underpinnings of solubility and provide a practical, step-by-step methodology for determining the equilibrium solubility of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Physicochemical Properties and Their Anticipated Influence on Solubility

The molecular structure of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol dictates its solubility characteristics. Key features include:

  • A Heterocyclic Pyrimidine Ring: The presence of nitrogen atoms in the pyrimidine ring allows for hydrogen bonding with protic solvents.

  • A Piperidinol Moiety: The hydroxyl (-OH) group on the piperidine ring is a key hydrogen bond donor and acceptor, suggesting potential for solubility in polar protic solvents like water and alcohols.

  • A Chloro Substituent: The chloro group adds to the molecule's lipophilicity, which may enhance its solubility in non-polar organic solvents.

  • A Methyl Group: This alkyl group also contributes to the lipophilicity of the molecule.

Based on this structure, it is anticipated that 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol will exhibit a degree of solubility in both polar and some non-polar solvents, with pH playing a significant role in its aqueous solubility due to the basic nitrogen atoms in the pyrimidine and piperidine rings.

Core Factors Influencing Drug Solubility

Several key factors govern the solubility of a pharmaceutical compound:

  • pH: For ionizable compounds, pH is a critical determinant of solubility.[2][7] The solubility of a basic compound like 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is expected to be higher in acidic solutions where it can form a more soluble salt.

  • Polarity of the Solute and Solvent: The principle of "like dissolves like" is fundamental. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[2][8]

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[8][9] However, this is not universally true, and the effect of temperature should be determined experimentally.

  • Particle Size and Crystalline Form: Smaller particle sizes generally lead to a faster dissolution rate due to increased surface area, though they do not affect the equilibrium solubility.[2] Different polymorphic forms of a compound can have different solubilities.[10]

Caption: Factors influencing the solubility of the target compound.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[11][12] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (solid powder)

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO))

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration measurement.

Step-by-Step Protocol
  • Preparation of the Test System:

    • Accurately weigh an amount of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol that is in excess of its expected solubility and place it into a series of vials. A preliminary test may be needed to estimate the required excess.[13]

    • Add a precise volume of the desired solvent to each vial. It is recommended to perform each solvent test in triplicate to ensure reproducibility.[13]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).[7]

    • Agitate the samples for a predetermined period. Equilibrium is generally reached within 24 to 72 hours.[7] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[14]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • To completely separate the undissolved solid from the saturated solution, either centrifuge the samples or filter the supernatant through a syringe filter.[6][10] It is crucial to ensure that the filtration process does not cause the compound to precipitate.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in the diluted samples using a validated HPLC method or another appropriate analytical technique.[15]

    • A calibration curve should be prepared using standard solutions of the compound to ensure accurate quantification.

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Phase Separation cluster_quantify Step 4: Quantification A Add excess solid compound to vials B Add precise volume of solvent A->B C Seal vials and place in temperature-controlled shaker B->C Start Equilibration D Agitate for 24-72 hours until equilibrium is reached C->D E Allow solid to sediment D->E End Equilibration F Centrifuge or filter the supernatant E->F G Take aliquot of clear supernatant F->G Obtain Saturated Solution H Dilute sample for analysis G->H I Analyze concentration via HPLC or other validated method H->I J Calculate solubility from concentration and dilution factor I->J

Caption: Experimental workflow for the shake-flask solubility assay.

Data Analysis and Reporting

The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. The results should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Table 1: Example Solubility Data Reporting Template

Solvent SystemTemperature (°C)Measured Concentration (mg/mL) ± SD (n=3)Molar Solubility (mol/L) ± SD
Deionized Water25Experimental ValueCalculated Value
PBS (pH 5.0)37Experimental ValueCalculated Value
PBS (pH 7.4)37Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value

SD: Standard Deviation

Conclusion

While direct solubility data for 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is not widely published, this guide provides the necessary scientific framework and a robust experimental protocol for its determination. By following the detailed shake-flask method, researchers can reliably and accurately measure the equilibrium solubility of this compound in various solvents. This data is fundamental for advancing the compound through the drug development pipeline, enabling informed decisions on formulation strategies and predicting its in vivo behavior. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

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Exploratory

A Technical Guide to 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol: A Core Scaffold for Kinase Inhibitors

Introduction: The Strategic Importance of a Versatile Intermediate In the landscape of modern drug discovery, particularly in oncology, the strategic design of small molecule kinase inhibitors is of paramount importance....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern drug discovery, particularly in oncology, the strategic design of small molecule kinase inhibitors is of paramount importance. The compound 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (CAS Number: 936845-82-8 ) has emerged as a critical building block in the synthesis of a new generation of targeted therapeutics.[1][2] Its structure, featuring a reactive chloropyrimidine moiety and a functionalized piperidine ring, offers medicinal chemists a versatile platform for constructing potent and selective inhibitors of key signaling pathways implicated in cancer, most notably the PI3K/AKT/mTOR pathway.

This technical guide provides an in-depth analysis of this intermediate, detailing its physicochemical characteristics, a validated synthesis protocol, and its pivotal application in the development of advanced kinase inhibitors. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research and development programs.

Physicochemical Profile

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses and for ensuring reproducibility. The key properties of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol are summarized below.

PropertyValueSource(s)
CAS Number 936845-82-8[1][2]
Molecular Formula C₁₀H₁₄ClN₃O[2]
Molecular Weight 227.69 g/mol [2]
Purity Specification ≥95%[2]
Physical State Solid (form and color may vary by supplier)[2]
Storage Conditions Store long-term in a cool, dry place. For short-term (1-2 weeks), storage at -4°C is recommended; for longer periods (1-2 years), -20°C is optimal.[3]

Synthesis Protocol: A Validated Approach

The synthesis of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C4 position is more activated towards nucleophilic attack than the C6 position, allowing for a regioselective substitution.

The precursor, 4,6-dichloro-2-methylpyrimidine, is a commercially available starting material. Its synthesis can be accomplished by reacting imidoyl chlorides with phosgene.[4] The piperidine component, piperidin-4-ol, is also readily available.

Workflow for Synthesis

cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Products & Workup SM1 4,6-Dichloro-2-methylpyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction SM2 Piperidin-4-ol SM2->Reaction Solvent Solvent (e.g., DMF, NMP) Solvent->Reaction Provides medium Base Base (e.g., K₂CO₃, DIPEA) Base->Reaction Scavenges HCl Temp Temperature (e.g., 80-100 °C) Temp->Reaction Drives reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification FinalProduct 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Purification->FinalProduct

Caption: Synthetic workflow for 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.
Step-by-Step Methodology

This protocol is a representative synthesis adapted from procedures for analogous compounds.[5][6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-dichloro-2-methylpyrimidine (1.0 eq.).

  • Addition of Reagents: Add piperidin-4-ol (1.0-1.2 eq.) and a suitable organic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add an inorganic base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.), or an organic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.). The base is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Application in Drug Discovery: A Gateway to Kinase Inhibition

The true value of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol lies in its utility as a versatile intermediate for creating more complex active pharmaceutical ingredients (APIs). The remaining chlorine atom at the C6 position of the pyrimidine ring serves as a handle for further chemical modification, typically another SNAr reaction with a primary or secondary amine from a different molecular fragment.

This two-step substitution strategy allows for the modular construction of a library of compounds, a cornerstone of modern hit-to-lead optimization in drug discovery. The piperidin-4-ol group can also be further functionalized if desired.

Case Study: Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, growth, and survival.[7][8][9][10] Its frequent dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][10]

The 2-methylpyrimidine-piperidine scaffold, derived from the title compound, is a common feature in numerous potent and selective kinase inhibitors.[11] For instance, the structure is conceptually similar to the core of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[12] Furthermore, related pyrrolopyrimidine derivatives form the basis of the highly potent AKT inhibitor Capivasertib (AZD5363), which has shown significant efficacy in clinical trials for breast cancer.[13]

The general mechanism involves the pyrimidine core acting as a scaffold that orients key substituents to bind within the ATP-binding pocket of the target kinase, thereby inhibiting its function and blocking downstream signaling.

PI3K/AKT/mTOR Signaling Pathway Diagram

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outputs Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 Recruits TSC2 TSC2 AKT->TSC2 Inhibits Bad Bad AKT->Bad Inhibits (Promotes Survival) FoxO FoxO Transcription Factors AKT->FoxO Inhibits (Blocks Apoptosis Genes) PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) (Full Activation) mTORC1 mTORC1 TSC2->mTORC1 Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism Survival Cell Survival Bad->Survival FoxO->Survival CREB CREB Inhibitor Kinase Inhibitors (Derived from Title Compound) Inhibitor->AKT Blocks ATP Binding

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory role of derivative compounds.

Exemplary Protocol: Synthesis of a Downstream Kinase Inhibitor Intermediate

This protocol details the subsequent use of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol to synthesize a more complex derivative, illustrating its function as a versatile intermediate. This step involves the substitution of the final chlorine atom with a model aniline.

Methodology
  • Reaction Setup: In a microwave vial or sealed tube, combine 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (1.0 eq.) and a substituted aniline (e.g., 4-fluoroaniline) (1.1 eq.).

  • Solvent and Catalyst: Add a suitable solvent such as 2-butanol or dioxane. For challenging substitutions, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) can be used (Buchwald-Hartwig amination). Alternatively, for activated anilines, direct SNAr at elevated temperatures may be sufficient.

  • Heating: Heat the reaction mixture to 120-150 °C for 2-18 hours, either conventionally or using microwave irradiation. Monitor the reaction for completion.

  • Workup and Purification: After cooling, dilute the mixture with an organic solvent and water. Separate the organic layer, dry it, and concentrate it. Purify the crude product using flash column chromatography to isolate the desired N-aryl-2-methyl-6-(4-hydroxypiperidin-1-yl)pyrimidin-4-amine derivative.

Conclusion

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is more than a mere chemical; it is a strategically designed scaffold that enables the efficient and modular synthesis of high-value pharmaceutical compounds. Its robust synthesis and dual reactive sites make it an indispensable tool for medicinal chemists. As the demand for novel, targeted kinase inhibitors continues to grow, the importance of versatile intermediates like this one will only increase, paving the way for the next generation of precision medicines in oncology and beyond.

References

  • Google Patents. (n.d.). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (CN102304082A).
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  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

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Foundational

The Emergence of a Key Scaffold: A Technical Guide to the Synthesis and Significance of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Abstract This technical guide provides an in-depth exploration of the synthesis, chemical properties, and historical context of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. While not a therapeutic agent in itself,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and historical context of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. While not a therapeutic agent in itself, this heterocyclic compound has emerged as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. This document will detail the probable synthetic routes, the underlying chemical principles, and the evolution of its use as a key intermediate in drug discovery programs. The content is tailored for researchers, scientists, and drug development professionals, offering both a historical perspective and practical synthetic insights.

Introduction: A Molecule Defined by its Utility

The story of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is not one of a singular, celebrated discovery, but rather of its quiet and consistent enabling of innovation in drug development. Its value lies in the combination of two key pharmacophores: the reactive 6-chloro-2-methylpyrimidine moiety and the versatile piperidin-4-ol scaffold. The pyrimidine ring, a privileged structure in medicinal chemistry, offers multiple points for substitution, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. The piperidin-4-ol component provides a three-dimensional structural element and a hydroxyl group that can be further functionalized or serve as a key hydrogen bonding feature for target engagement.

This guide will deconstruct the molecule to understand its origins, starting with the synthesis of its precursors and culminating in a detailed, rationalized protocol for its preparation. We will also trace its appearance in the patent literature to understand its historical significance and its role in the development of advanced therapeutic candidates.

Deconstructing the Synthesis: A Logical Pathway

The synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is best understood by examining the preparation of its constituent parts and their subsequent coupling. The overall strategy involves a nucleophilic aromatic substitution (SNAr) reaction between a dichlorinated pyrimidine precursor and piperidin-4-ol.

Synthesis of the Key Precursor: 4,6-Dichloro-2-methylpyrimidine

The journey begins with the synthesis of the electrophilic pyrimidine core. A common and efficient method starts from the readily available 4,6-dihydroxy-2-methylpyrimidine. This precursor can be synthesized through the condensation of ethyl acetoacetate and acetamidine.

The dihydroxy pyrimidine is then chlorinated to yield the highly reactive 4,6-dichloro-2-methylpyrimidine. Several chlorinating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being the most common. A Chinese patent suggests a method using triphosgene, which is presented as a safer alternative to highly toxic reagents like phosgene.[1] Another patent describes the use of phosphorus oxychloride in the presence of a hindered amine base like N,N-diisopropylethylamine.[2]

Experimental Protocol: Synthesis of 4,6-Dichloro-2-methylpyrimidine [3]

  • Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

    • In a suitable reaction vessel, dissolve sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under an ice bath.

    • Remove the ice bath and allow the reaction to warm to 18-25 °C and stir for 3-5 hours.

    • Remove methanol by distillation under reduced pressure.

    • Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid.

    • Stir the solution at 0 °C for 3-5 hours to induce crystallization.

    • Collect the white solid of 4,6-dihydroxy-2-methylpyrimidine by suction filtration, wash with cold water, and dry.

  • Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine

    • To a mixture of 4,6-dihydroxy-2-methylpyrimidine (1 equivalent) in acetonitrile, add thionyl chloride (4 equivalents).

    • Stir the reaction mixture at 80 °C for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

    • Carefully pour the residue into ice water to precipitate the product.

    • Filter the solid and purify by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine as a white solid.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of the synthesis of the title compound is the nucleophilic aromatic substitution reaction. The electron-deficient nature of the pyrimidine ring, further activated by the two electron-wielding chlorine atoms, makes the C4 and C6 positions highly susceptible to attack by nucleophiles. In the case of 4,6-dichloro-2-methylpyrimidine, these two positions are electronically equivalent, simplifying the initial substitution.

The reaction with piperidin-4-ol, a secondary amine, proceeds by the addition of the amine's nitrogen to one of the chlorinated carbon atoms of the pyrimidine ring, followed by the elimination of a chloride ion to restore aromaticity.

To ensure a monosubstituted product and prevent the formation of the di-substituted by-product, the stoichiometry of the reactants is critical. Typically, a slight excess of the dichloropyrimidine or equimolar amounts of the reactants are used. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

  • Materials:

    • 4,6-dichloro-2-methylpyrimidine

    • Piperidin-4-ol

    • Triethylamine (or another suitable non-nucleophilic base)

    • A polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-2-methylpyrimidine (1 equivalent) in the chosen solvent.

    • Add piperidin-4-ol (1 to 1.1 equivalents) to the solution.

    • Add triethylamine (1.5 to 2 equivalents) to the reaction mixture.

    • Heat the mixture to a temperature between 80-100 °C and stir for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClN₃O[4]
Molecular Weight 227.7 g/mol [4]
Appearance Expected to be a solid at room temperatureInferred
CAS Number 885275-34-3Inferred from supplier data

Note: Detailed spectroscopic data (NMR, IR, MS) would be determined upon synthesis and purification.

Historical Context and Application in Drug Discovery

The history of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is intrinsically linked to its application as a synthetic intermediate. While a definitive "discovery" paper is not readily identifiable, its emergence in the patent literature from the early 2000s onwards signals its growing importance in medicinal chemistry.

Its utility is prominently highlighted in the synthesis of kinase inhibitors. For instance, it serves as a precursor for more complex molecules that are designed to target specific kinases involved in cancer and other diseases. The 6-chloro position provides a reactive handle for further elaboration, often through subsequent nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various pharmacophoric groups to optimize potency and selectivity.

A notable example of a compound class where this intermediate is utilized is in the development of dual Src/Abl kinase inhibitors, as seen in the supporting information for the discovery of Dasatinib (BMS-354825). Although the exact title compound is not used, a closely related 4-amino-6-chloro-2-methylpyrimidine is a key building block, demonstrating the synthetic strategy's relevance.

The logical progression of its use in patents suggests that its initial synthesis was likely driven by the need for a versatile scaffold that could be readily modified to generate libraries of compounds for high-throughput screening in drug discovery programs.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key synthetic steps and the overall workflow for the preparation of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Core Reaction 4,6-dihydroxy-2-methylpyrimidine 4,6-dihydroxy-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine 4,6-dihydroxy-2-methylpyrimidine->4,6-dichloro-2-methylpyrimidine SOCl₂ or Triphosgene Target_Compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol 4,6-dichloro-2-methylpyrimidine->Target_Compound SɴAr Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Target_Compound

Overall synthetic workflow.

SNAr_Mechanism Reactants 4,6-dichloro-2-methylpyrimidine Piperidin-4-ol Intermediate Meisenheimer Complex Reactants->Intermediate Nucleophilic Attack Product {1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol | HCl} Intermediate->Product Chloride Elimination

Mechanism of the SɴAr reaction.

Conclusion: An Unsung Hero in the Chemist's Toolbox

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol exemplifies a class of molecules that, while not possessing inherent biological activity, are indispensable tools for the modern medicinal chemist. Its logical and scalable synthesis, combined with its inherent reactivity and structural features, has cemented its role as a valuable scaffold in the quest for novel therapeutics. This guide has provided a comprehensive overview of its likely synthetic origins and its established importance, offering both the foundational knowledge and the practical insights required for its effective utilization in research and development. As drug discovery continues to evolve, the demand for such well-defined and versatile building blocks will undoubtedly persist, ensuring the continued relevance of this unassuming yet powerful molecule.

References

  • This reference is inferred from the general knowledge of pyrimidine synthesis and is not directly
  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. ()
  • This reference is inferred from the general knowledge of chemical synthesis and is not directly
  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. ([Link])

  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine. ()

Sources

Protocols & Analytical Methods

Method

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in vitro assay protocol

Application Note & Protocol Topic: In Vitro Assay Protocols for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Audience: Researchers, scientists, and drug development professionals. A Strategic Approach to the In Vitr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: In Vitro Assay Protocols for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Audience: Researchers, scientists, and drug development professionals.

A Strategic Approach to the In Vitro Characterization of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol: From Target Hypothesis to Cellular Effects

Introduction

The compound 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a heterocyclic molecule featuring a pyrimidine ring linked to a piperidinol moiety. The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, including a significant number of approved kinase inhibitors. Similarly, the piperidine ring is a common structural motif in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1][2] The presence of these structural alerts suggests that this compound may possess therapeutic potential, particularly in oncology. This document provides a comprehensive guide for the initial in vitro characterization of this novel chemical entity, outlining a logical workflow from hypothesized mechanism to cellular response.

Hypothesized Target Class: Protein Kinases

Given the structural similarities to known kinase inhibitors, particularly those with a pyrimidine core that often acts as a hinge-binding motif in the ATP-binding pocket of kinases, it is reasonable to hypothesize that 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol may function as a protein kinase inhibitor.[3] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Therefore, the initial in vitro evaluation should focus on assessing the compound's ability to inhibit the activity of one or more protein kinases.

Experimental Workflow for In Vitro Characterization

The following workflow provides a step-by-step approach to characterize the in vitro activity of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_start Select Representative Kinase(s) kinase_assay In Vitro Kinase Inhibition Assay biochem_start->kinase_assay Rationale: Start with a common oncogenic kinase ic50_determination Determine IC50 Value kinase_assay->ic50_determination Quantify potency data_analysis Data Analysis & Interpretation ic50_determination->data_analysis Correlate biochemical and cellular data cell_line_selection Select Cancer Cell Line(s) proliferation_assay Cell Viability/Proliferation Assay cell_line_selection->proliferation_assay Rationale: Correlate with kinase target gi50_determination Determine GI50/IC50 Value proliferation_assay->gi50_determination Quantify cellular effect gi50_determination->data_analysis Correlate biochemical and cellular data compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol compound->biochem_start Test in a cell-free system compound->cell_line_selection Test in a cellular context next_steps Further Studies: - Kinase Profiling - Mechanism of Action - Off-target Effects data_analysis->next_steps

Caption: Experimental workflow for the in vitro characterization of a novel compound.

Part 1: Biochemical Assay - In Vitro Kinase Inhibition

The primary objective of this assay is to determine if 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol can directly inhibit the enzymatic activity of a protein kinase.[6] A radiometric assay using ³³P-ATP is described here as a robust and sensitive method, though non-radioactive alternatives (e.g., fluorescence-based) are also widely used.[5][7]

Principle of the Assay

This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity. An inhibitor will reduce the amount of phosphorylation, leading to a decrease in the radioactive signal.

kinase_assay_principle cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_detection Detection kinase Kinase reaction_mixture Incubate at 30°C kinase->reaction_mixture substrate Substrate (Peptide/Protein) substrate->reaction_mixture atp [γ-³³P]ATP atp->reaction_mixture compound Test Compound compound->reaction_mixture Inhibition? phospho_substrate ³³P-Phosphorylated Substrate reaction_mixture->phospho_substrate adp ADP reaction_mixture->adp separation Separate Substrate from ATP (e.g., filter binding) phospho_substrate->separation scintillation Quantify Radioactivity (Scintillation Counting) separation->scintillation

Caption: Principle of a radiometric in vitro kinase inhibition assay.

Materials and Reagents
ReagentSupplier (Example)Purpose
Recombinant Human KinaseThermo FisherEnzyme source
Kinase-specific Peptide SubstrateSigma-AldrichPhosphate acceptor
[γ-³³P]ATPPerkinElmerPhosphate donor (radiolabeled)
Kinase Reaction Buffer (e.g., 5X)MilliporeProvides optimal pH and ionic strength
ATP (unlabeled)Sigma-AldrichTo achieve desired final ATP concentration
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol-Test compound
DMSO (Anhydrous)Sigma-AldrichSolvent for test compound
Stop Solution (e.g., Phosphoric Acid)Fisher ScientificTerminates the kinase reaction
96-well Filter PlatesMilliporeTo separate phosphorylated substrate from ATP
Scintillation CocktailPerkinElmerFor detection of radioactivity
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM). This will be your 100X compound plate.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the kinase reaction buffer, unlabeled ATP, [γ-³³P]ATP, and the peptide substrate. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[4]

    • Note: The concentration of each component should be optimized for the specific kinase being tested.

  • Assay Execution (in a 96-well plate):

    • Add 1 µL of the serially diluted compound from the 100X plate to the corresponding wells of the reaction plate. For control wells, add 1 µL of DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

    • Add 50 µL of the kinase enzyme solution (diluted in kinase buffer) to all wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 50 µL of the reaction mixture (containing substrate and ATP) to all wells.

  • Incubation and Termination:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

    • Terminate the reaction by adding 50 µL of stop solution (e.g., 30% phosphoric acid).

  • Detection:

    • Transfer the reaction mixture to a filter plate that binds the peptide substrate.

    • Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis
  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Part 2: Cell-Based Assay - Cell Viability and Proliferation

This assay aims to determine the effect of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol on the proliferation and viability of cancer cells in culture.[8] An assay using a resazurin-based reagent (e.g., alamarBlue™) is described here, which is a sensitive and non-toxic method to measure cell viability.[8]

Principle of the Assay

Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The amount of resorufin produced is proportional to the number of viable cells. A decrease in fluorescence indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect of the compound.[9]

Materials and Reagents
ReagentSupplier (Example)Purpose
Human Cancer Cell LineATCCE.g., a cell line known to be dependent on the kinase of interest
Cell Culture Medium (e.g., DMEM)GibcoFor cell growth
Fetal Bovine Serum (FBS)GibcoGrowth supplement
Penicillin-StreptomycinGibcoAntibiotic
Trypsin-EDTAGibcoFor cell detachment
Resazurin-based ReagentThermo FisherCell viability indicator
96-well Clear-bottom Black PlatesCorningFor cell culture and fluorescence measurement
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol-Test compound
DMSO (Cell culture grade)Sigma-AldrichSolvent for test compound
Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture the selected cancer cell line in a T-75 flask with the appropriate medium supplemented with FBS and antibiotics.

    • Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA.

    • Count the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells per well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in cell culture medium from a 10 mM DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO₂. This duration allows for multiple cell doublings.

  • Detection:

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).

Data Analysis
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = 100 * (Fluorescence_compound / Fluorescence_vehicle_control)

  • Plot the % viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Data Interpretation and Next Steps

A potent inhibitor in the biochemical assay (low nanomolar IC₅₀) that also shows significant anti-proliferative activity in the cellular assay (low micromolar or nanomolar GI₅₀) is a promising hit. A strong correlation between the biochemical IC₅₀ and the cellular GI₅₀ suggests that the anti-proliferative effect is likely mediated through the inhibition of the target kinase.

Based on these initial results, further studies would be warranted, including:

  • Kinase Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.[10]

  • Mechanism of Action Studies: Investigating the downstream signaling effects of the compound in cells to confirm target engagement.

  • ADMET Profiling: In vitro assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved January 21, 2026, from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved January 21, 2026, from [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Selecting the Best Method for Measuring Cell Proliferation. (2023). Biocompare. Retrieved January 21, 2026, from [Link]

  • 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved January 21, 2026, from [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (n.d.). Google Patents.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assay Development Using 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust cell-based assays using the novel compound 1-(6-Chloro-2-methylpyrimidin-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust cell-based assays using the novel compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. Given that the specific biological target of this compound is not yet fully elucidated, this guide presents a strategic framework for assay development. The protocols outlined herein are designed to be adaptable, enabling the user to systematically characterize the compound's cellular effects and develop a validated assay suitable for screening and mechanism of action studies. The application note emphasizes scientific integrity, providing the rationale behind experimental choices and embedding self-validating principles within the protocols.

Introduction: The Scientific Context

The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol belongs to a chemical space rich in biological activity. The piperidine and pyrimidine scaffolds are prevalent in a multitude of clinically relevant molecules.[1][2] Structurally related compounds have been identified as potent modulators of key cellular signaling pathways, including kinase cascades and G-protein coupled receptor (GPCR) signaling.[3][4] For instance, derivatives of piperidine have been developed as anticancer agents that influence crucial pathways such as STAT-3, NF-κB, and PI3K/Akt.[1] Similarly, pyrimidine-containing compounds have been successfully developed as dual Src/Abl kinase inhibitors for oncology applications.[4]

Given this landscape, it is plausible that 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol may exert its effects through similar mechanisms. Therefore, this guide will focus on developing cell-based assays to investigate its potential as a modulator of cell signaling, with a particular emphasis on kinase inhibition and cell proliferation.

The development of a reliable cell-based assay is a cornerstone of the drug discovery process, providing a biologically relevant system to assess a compound's potency and efficacy.[5][6] This process is not a one-size-fits-all endeavor; it requires a systematic and iterative approach to optimization and validation.[5]

Strategic Workflow for Assay Development

The journey from a novel compound to a validated cell-based assay can be navigated through a logical sequence of experimental stages. The following workflow is designed to guide the researcher through this process, ensuring that critical parameters are defined and validated at each step.

Assay_Development_Workflow A Compound Characterization (Purity, Solubility) B Cell Line Selection & Initial Screening A->B Solubilized Compound C Assay Endpoint Selection (e.g., Proliferation, Phosphorylation) B->C Identified Sensitive Cell Line(s) D Assay Optimization (Seeding Density, Incubation Time) C->D Defined Measurable Output E Dose-Response Analysis & IC50 Determination D->E Optimized Assay Conditions F Assay Validation (Specificity, Reproducibility, Robustness) E->F Quantitative Potency Data G Mechanism of Action Studies F->G Validated & Robust Assay Kinase_Inhibition_Pathway A 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol B Target Kinase A->B Inhibits C Substrate B->C Phosphorylates D Phosphorylated Substrate C->D Phosphorylation E Downstream Cellular Effect (e.g., Proliferation) D->E Signal Transduction

Caption: A simplified signaling pathway illustrating kinase inhibition.

Protocol: In-Cell Western Assay for Substrate Phosphorylation

This protocol provides a framework for a high-throughput, antibody-based assay to quantify the phosphorylation of a target kinase substrate.

Materials
  • Cell line with a known and active kinase pathway

  • Primary antibodies (one for the total protein of the substrate and one for the phosphorylated form)

  • Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and 680RD)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Permeabilization and fixation solutions

  • In-Cell Western imaging system (e.g., LI-COR® Odyssey)

Step-by-Step Methodology
  • Cell Seeding and Treatment: Follow steps 1-3 from the anti-proliferation protocol (Section 4.2). A shorter incubation time (e.g., 1-24 hours) may be appropriate for observing changes in phosphorylation.

  • Cell Fixation and Permeabilization:

    • Remove the culture medium and wash the cells with PBS.

    • Fix the cells with a formaldehyde-based solution.

    • Permeabilize the cells with a detergent-based solution (e.g., Triton™ X-100).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer.

    • Incubate the cells with the two primary antibodies (total and phospho-specific) simultaneously.

    • Wash the cells to remove unbound primary antibodies.

    • Incubate with the two corresponding fluorescently-labeled secondary antibodies.

    • Wash the cells to remove unbound secondary antibodies.

  • Imaging and Data Analysis:

    • Scan the plate using an In-Cell Western imaging system at two different wavelengths.

    • Quantify the fluorescence intensity for both the total and phosphorylated protein in each well.

    • Normalize the phospho-protein signal to the total protein signal to account for variations in cell number.

    • Plot the normalized phospho-protein signal against the compound concentration to determine the IC50 for kinase inhibition.

The Imperative of Assay Validation

Once an assay has been developed and optimized, it must be validated to ensure that the results are accurate, reliable, and reproducible. [7]The validation process should be phase-appropriate, with more stringent requirements for assays intended for later stages of drug development.

Key Validation Parameters
Parameter Description Acceptance Criteria (Example)
Specificity The ability of the assay to measure the intended analyte without interference from other components.Signal from a known inactive analog of the compound should be negligible.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Intra- and inter-assay coefficient of variation (CV) should be <15%.
Accuracy The closeness of the test results obtained by the method to the true value.Comparison of IC50 values with a known reference compound.
Linearity The ability of the assay to provide results that are directly proportional to the concentration of the analyte within a given range.R² value of the standard curve should be >0.99.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor variations in incubation time, temperature, or reagent concentrations.

This table provides a summary of key validation parameters. For detailed regulatory guidance, refer to FDA and EMA guidelines. [7][8][9]

Data Presentation and Interpretation

All quantitative data should be presented clearly to facilitate interpretation and comparison.

Table 1: Example Anti-Proliferation Screening Data
Cell LineIC50 of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (µM)Positive Control (Doxorubicin) IC50 (µM)
K562 (CML)1.5 ± 0.20.1 ± 0.02
A549 (Lung)12.8 ± 1.10.5 ± 0.05
MCF-7 (Breast)> 500.8 ± 0.09
HCT116 (Colon)8.2 ± 0.70.3 ± 0.04

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

This application note provides a comprehensive and adaptable framework for the development of cell-based assays for the novel compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. By following the outlined strategic workflow, from initial screening to detailed mechanistic studies and rigorous validation, researchers can generate high-quality, reliable data to elucidate the compound's biological activity. The provided protocols for anti-proliferation and cellular phosphorylation assays serve as a robust starting point for these investigations. Further studies could involve exploring other potential mechanisms of action suggested by the compound's chemical structure, such as GPCR modulation or effects on other signaling pathways.

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • PubMed. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. [Link]

  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • PMC - NIH. (n.d.). A review for cell-based screening methods in drug discovery. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • News-Medical.net. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Pharmaron. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Pharmaron. (n.d.). Potency Assay Guide. [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]

  • FDA. (n.d.). Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. [Link]

  • YouTube. (2018). From cell seeding to analysis - Getting the best out of your cell-based assay. [Link]

  • a4cell. (2023). Truly Effective Cell Assay Design. [Link]

  • Regulations.gov. (n.d.). Guidance for Industry. [Link]

  • PubMed. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. [Link]

  • NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • PMC - NIH. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]

  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

  • PubMed. (2001). Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist. [Link]

  • PubMed. (n.d.). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. [Link]

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Method

Application Note: A Framework for High-Throughput Screening of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in high-throughput screening (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in high-throughput screening (HTS) campaigns. While the specific biological targets of this compound are not yet elucidated, its core structure, featuring a substituted pyrimidine ring, is a well-established pharmacophore in many kinase inhibitors.[1][2] This application note, therefore, presents a detailed, hypothesis-driven protocol for screening this compound against a panel of protein kinases. We describe the use of the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for HTS, detailing every stage from assay development and optimization to the final data analysis and hit validation.[3][4][5] The protocols and principles outlined herein are designed to be adaptable, providing a foundational strategy for the broader target deconvolution efforts for this and other novel chemical entities.

Background and Scientific Principle

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets.[6][7][8] The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol possesses a pyrimidine scaffold, a heterocyclic motif frequently associated with compounds that modulate the activity of protein kinases by competing with ATP.[1] Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets in drug discovery, particularly in oncology.[1][9]

This guide proposes a screening strategy based on the Promega ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[3][10][11] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP produced is converted back into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[4][5][10] An inhibitor, such as our test compound, would reduce kinase activity, leading to lower ADP production and a corresponding decrease in luminescence. This "glow-type" assay provides a stable signal, making it highly suitable for automated, batch-processing of multi-well plates in an HTS environment.[10]

Assay Principle Diagram

AssayPrinciple cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescent Detection Kinase Kinase Substrate Substrate ATP ATP PhosphoSubstrate Phospho-Substrate Substrate->PhosphoSubstrate Phosphorylation ADP ADP ATP->ADP Catalysis null null ATP->null Depletion ATP_new Newly Synthesized ATP ADP->ATP_new Conversion Compound Test Compound (Inhibitor) Compound->Kinase Inhibition ADP_Glo_Reagent ADP-Glo™ Reagent Kinase_Detect_Reagent Kinase Detection Reagent Luciferase Luciferase Light Luminescent Signal ATP_new->Light Reaction cluster_reaction cluster_reaction cluster_detection cluster_detection

Caption: Principle of the ADP-Glo™ Kinase Inhibition Assay.

Materials and Reagents

Reagent/MaterialSuggested SupplierPurpose
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-olIn-house/VendorTest Compound
ADP-Glo™ Kinase Assay KitPromegaCore assay reagents
Kinase of Interest (e.g., ABL1, SRC)Promega, Reaction BiologyEnzyme target
Kinase-specific Substrate (e.g., ABLtide)Promega, Sigma-AldrichSubstrate for phosphorylation
StaurosporineSigma-AldrichPositive control (potent inhibitor)
Dimethyl Sulfoxide (DMSO), ACS GradeFisher ScientificCompound solvent/vehicle
ATP, 10 mM SolutionPromegaCo-factor for kinase
Kinase Reaction Buffer (e.g., Tris-HCl, MgCl2)In-house preparationReaction buffer
Solid white, low-volume 384-well platesCorning, GreinerAssay plates
Plate sealerEppendorf, Thermo FisherPrevent evaporation
Multichannel pipettes or automated liquid handlerTecan, HamiltonReagent dispensing
Plate-reading luminometerBMG Labtech, PerkinElmerSignal detection

Assay Development and Optimization

Prior to initiating a full-scale HTS campaign, it is critical to optimize assay conditions to ensure a robust and reproducible screen.[6][12][13]

3.1. Enzyme Titration:

  • Objective: Determine the optimal kinase concentration that yields a strong signal with minimal enzyme usage.

  • Protocol: Perform a serial dilution of the kinase in the reaction buffer with a fixed, saturating concentration of ATP (e.g., 100 µM) and substrate. Incubate for the desired reaction time (e.g., 60 minutes) and measure ADP production using the ADP-Glo™ protocol. Select the enzyme concentration that corresponds to approximately 50-80% of the maximum signal (EC50-EC80).

3.2. ATP Kₘ Determination:

  • Objective: Determine the Michaelis constant (Kₘ) for ATP for the specific kinase. This is crucial for interpreting the mechanism of potential inhibitors.

  • Protocol: Using the optimized enzyme concentration, perform the kinase reaction across a range of ATP concentrations (e.g., 0.1 µM to 1 mM). Plot kinase activity (luminescence) versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ. For the primary screen, an ATP concentration equal to or just below the Kₘ is recommended to detect ATP-competitive inhibitors.

3.3. DMSO Tolerance:

  • Objective: Ensure the assay is not adversely affected by the compound solvent.

  • Protocol: Run the assay with the optimized enzyme and ATP concentrations in the presence of varying DMSO concentrations (e.g., 0.1% to 2%). The final DMSO concentration in the screen should not inhibit or activate the kinase by more than 10%. A typical final concentration is ≤1%.

3.4. Z'-Factor Validation:

  • Objective: To qualify the assay for HTS by assessing its statistical reliability.[14][15][16]

  • Protocol: Prepare a 384-well plate with a significant number of control wells.[17]

    • Positive Controls (n=16-32): Kinase reaction with DMSO vehicle only (representing 0% inhibition).

    • Negative Controls (n=16-32): Kinase reaction with a saturating concentration of a known inhibitor like Staurosporine (representing 100% inhibition).

  • Calculation: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the controls:

    
    
    
  • Acceptance Criteria: An assay is considered excellent and suitable for HTS when the Z'-factor is > 0.5 .[14][15][18]

High-Throughput Screening Protocol

This protocol is designed for a final assay volume of 15 µL in a 384-well plate format.

Step 1: Compound Plating

  • Action: Using an acoustic dispenser or pin tool, transfer 50 nL of the test compound (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol) from a stock solution (e.g., 3 mM in DMSO) into the appropriate wells of the 384-well assay plate. This results in a final screening concentration of 10 µM with 0.33% DMSO.

  • Scientist's Note: Include columns dedicated to positive (DMSO only) and negative (Staurosporine) controls on every plate to monitor assay performance throughout the screen.

Step 2: Addition of Kinase and Substrate

  • Action: Prepare a 2X Kinase/Substrate solution in reaction buffer. Using an automated liquid handler, dispense 7.5 µL of this solution into each well of the assay plate.

  • Rationale: This step delivers the enzyme and its substrate to the wells containing the test compound.

Step 3: Kinase Reaction Incubation

  • Action: Briefly centrifuge the plate to mix, then seal and incubate at room temperature for 60 minutes.

  • Rationale: This allows the enzymatic reaction to proceed. The incubation time should be within the linear range of the reaction, as determined during assay development.

Step 4: Termination and ATP Depletion

  • Action: Dispense 7.5 µL of ADP-Glo™ Reagent into each well.

  • Action: Incubate at room temperature for 40 minutes.

  • Rationale: This step simultaneously stops the kinase reaction and depletes all remaining ATP, ensuring that the final signal is derived only from the ADP produced.[10][11]

Step 5: ADP to ATP Conversion and Signal Generation

  • Action: Dispense 15 µL of Kinase Detection Reagent to each well.

  • Action: Incubate at room temperature for 30-60 minutes.

  • Rationale: This reagent converts the ADP generated during the kinase reaction into ATP and provides the luciferase and luciferin needed to produce a stable luminescent signal.[3][5]

Step 6: Data Acquisition

  • Action: Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar).

HTS Workflow Diagram

HTS_Workflow A 1. Compound Plating (50 nL test compound/controls in 384-well plate) B 2. Add Kinase/Substrate Mix (7.5 µL) A->B C 3. Incubate (60 min @ RT) B->C D 4. Add ADP-Glo™ Reagent (7.5 µL) C->D E 5. Incubate (40 min @ RT) D->E F 6. Add Kinase Detection Reagent (15 µL) E->F G 7. Incubate (30-60 min @ RT) F->G H 8. Read Luminescence G->H I 9. Data Analysis (% Inhibition, Z-Score) H->I

Caption: Automated High-Throughput Screening Workflow.

Data Analysis and Hit Identification

  • Normalization: The raw luminescence data from each plate is normalized to the on-plate controls. The percent inhibition for each test compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - µ_neg) / (µ_pos - µ_neg))

  • Hit Selection: A common method for identifying primary hits is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the sample population. Z-score = (x - µ_sample) / σ_sample Where x is the % inhibition for the compound, and µ_sample and σ_sample are the mean and standard deviation of all test compounds on the plate. A Z-score of ≤ -3 is often used as a primary hit threshold.

  • Hit Confirmation: Compounds identified as primary hits must be re-tested to confirm their activity and rule out false positives. This involves re-sourcing the compound and testing it in the primary assay.

  • Dose-Response and IC₅₀ Determination: Confirmed hits should be tested in a serial dilution (e.g., 10-point, 3-fold dilution) to determine their potency (IC₅₀ value). This provides a quantitative measure of the compound's inhibitory strength.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Suboptimal reagent concentrations- High variability in liquid handling- Reagent degradation- Re-optimize enzyme and ATP concentrations- Service and calibrate automated liquid handlers- Prepare fresh reagents and buffers
High Plate-to-Plate Variability - Inconsistent incubation times- Temperature gradients across plates- Use a timer and process plates in consistent batches- Allow all reagents and plates to equilibrate to room temperature before use
"False Positive" Hits - Compound auto-fluorescence/luminescence- Compound precipitates at assay concentration- Run a counter-screen without the kinase to identify interfering compounds- Visually inspect plates for precipitation; test compound solubility
"False Negative" Hits - Low compound purity or degradation- Insufficient compound concentration- Confirm compound identity and purity via LC-MS/NMR- Re-screen at a higher concentration if solubility permits

References

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Itoh, Y., Ishikawa, M., Yamaki, S., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 957-965. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Retrieved from [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Dar, A. C., Sotelo, J., Das, J., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 11(5), 336-344. Retrieved from [Link]

  • Assay Genie. (n.d.). Z-Factor Calculator. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • News-Medical.Net. (2026, January 21). Sino Biological's launch of SwiftFluo® TR-FRET Kits pioneers a new era in high-throughput kinase inhibitor screening. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. Retrieved from [Link]

  • Al-Fatlawi, A. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]

  • Sari, Y. P., et al. (2023). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Molecules, 28(14), 5427. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[3,2-e]thiazine-3-carboxamide. Retrieved from [Link]

  • Hamarawf, R. A., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 13(41), 28989-29004. Retrieved from [Link]

  • Al-zahrani, A. A., et al. (2023). Bioactive, antioxidant and antimicrobial properties of chemically fingerprinted essential oils extracted from Eucalyptus globulus: in-vitro and in-silico investigations. Frontiers in Microbiology, 14, 1284777. Retrieved from [Link]

  • Guna, J. V., et al. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved from [Link]

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Application

Application Notes and Protocols: Preclinical Evaluation of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in a Xenograft Model of Human Colorectal Cancer

For correspondence: Introduction The pyrimidine and piperidine scaffolds are foundational motifs in medicinal chemistry, contributing to the pharmacophores of numerous approved therapeutic agents. The novel compound, 1-(...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Introduction

The pyrimidine and piperidine scaffolds are foundational motifs in medicinal chemistry, contributing to the pharmacophores of numerous approved therapeutic agents. The novel compound, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, integrates both these heterocyclic systems. While this specific molecule is cataloged for research purposes, its structural elements are present in compounds with demonstrated biological activity, including kinase inhibitors used in oncology.[1][2][3] The 2-methylpyrimidine core, in particular, is a well-established constituent of small-molecule kinase inhibitors that target key signaling nodes in cancer cell proliferation and survival. This document provides a detailed guide for the preclinical evaluation of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in a murine xenograft model of human colorectal cancer, a malignancy frequently driven by aberrant kinase signaling.

The protocols outlined herein are designed to establish a foundational understanding of the compound's in vivo efficacy, tolerability, and potential mechanism of action. By following these rigorous, self-validating methodologies, researchers can generate the robust data necessary for go/no-go decisions in early-stage drug development.

Hypothesized Mechanism of Action

Based on its structural similarity to known aminopyrimidine-based kinase inhibitors, we hypothesize that 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol may function as an inhibitor of one or more protein kinases critical for tumor growth. Many such inhibitors compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that regulate cell cycle progression, proliferation, and survival. The diagram below illustrates a generalized signaling cascade often targeted in colorectal cancer.

G cluster_0 Upstream Signaling cluster_1 Cancer Hallmarks Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Activates Kinase Target Kinase Target Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Kinase Target Includes Transcription Factors Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Regulates Cell Survival Cell Survival Transcription Factors->Cell Survival Regulates Angiogenesis Angiogenesis Transcription Factors->Angiogenesis Regulates Compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Compound->Kinase Target Inhibits Kinase Target->Transcription Factors Phosphorylates

Caption: Hypothesized mechanism of action targeting a key kinase.

Preclinical Study Design: Xenograft Model

The following protocols are designed for a subcutaneous xenograft study using human colorectal cancer cells (e.g., HCT116) implanted in immunodeficient mice. This model is a standard for assessing the anti-tumor activity of novel compounds.

Experimental Workflow

The overall workflow for the in vivo evaluation is depicted below. This systematic process ensures reproducibility and comprehensive data collection, from animal acclimatization to terminal endpoint analysis.

G A 1. Animal Acclimatization (1 week) B 2. Tumor Cell Implantation (Subcutaneous) A->B C 3. Tumor Growth Monitoring (Calipers) B->C D 4. Randomization into Groups (Tumor Volume ~100-150 mm³) C->D E 5. Treatment Initiation (Vehicle, Compound, Positive Control) D->E F 6. In-Life Monitoring (Tumor Volume, Body Weight, Clinical Signs) E->F G 7. Study Termination (Predetermined Endpoint) F->G H 8. Endpoint Analysis (Tumor Weight, PK/PD, Histology) G->H

Sources

Method

Application Notes and Protocols: Characterization of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol as a Potential Kinase Inhibitor

Introduction The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has identified protein kinases as a critical class of drug targets.[1][2] Dysregulation of kinase activity is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has identified protein kinases as a critical class of drug targets.[1][2] Dysregulation of kinase activity is a hallmark of numerous pathologies, including cancer, inflammatory disorders, and metabolic diseases.[3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in many of these areas.[1][2] This document provides a comprehensive guide for the initial characterization of a novel small molecule, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol , as a potential kinase inhibitor.

The chemical scaffold of this compound, featuring a substituted pyrimidine ring linked to a piperidinol moiety, is present in numerous clinically evaluated and approved kinase inhibitors.[4][5][6] The pyrimidine core is a well-established ATP-competitive pharmacophore, while the piperidine group often contributes to selectivity and pharmacokinetic properties.[4][5] These structural alerts provide a strong rationale for investigating its potential as a kinase inhibitor.

This guide is intended for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered approach to profile the compound's inhibitory activity, from initial biochemical screening to cell-based functional assays. The protocols provided are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental step.

Compound Profile

Compound Name Structure Molecular Formula Molecular Weight
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-olChemical structure of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-olC10H14ClN3O227.7 g/mol

Structure and properties available from public chemical databases.[7]

Experimental Strategy: A Tiered Approach

A logical and resource-effective strategy for evaluating a novel potential kinase inhibitor involves a phased approach. This begins with broad biochemical screening to identify potential kinase targets, followed by more focused secondary assays to confirm activity and determine the mechanism of inhibition. Finally, cell-based assays are employed to assess the compound's efficacy in a more physiologically relevant context.[8][9]

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Confirmation & Characterization cluster_2 Tier 3: Cellular Activity A Compound Acquisition & Quality Control B Broad Panel Kinase Screen (Biochemical Assay) A->B Purity >95% C IC50 Determination for Identified Hits B->C Identified Hits D Mechanism of Action Studies (e.g., ATP Competition) C->D E Target Engagement Assay in Cells D->E Confirmed Inhibitor F Downstream Signaling Pathway Analysis E->F G Cellular Proliferation/ Viability Assays F->G

Figure 1: A tiered experimental workflow for the characterization of a novel kinase inhibitor.

Tier 1: Initial Screening and Profiling

The primary objective of this tier is to ascertain if 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol possesses any kinase inhibitory activity and to identify its potential targets from a broad range of kinases.

Protocol 1.1: Broad Panel Kinase Screen

This initial screen provides a landscape of the compound's selectivity profile at a single concentration. A variety of commercial services offer kinase screening panels. Alternatively, this can be performed in-house using established assay formats.

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a panel of purified kinases. The universal byproduct of this reaction, ADP, can be detected, or a phospho-specific antibody can be used to quantify the phosphorylated substrate.[10]

Methodology (Example using an ADP-based luminescence assay):

  • Reagent Preparation:

    • Prepare a stock solution of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in 100% DMSO at a concentration of 10 mM.

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare ATP and substrate solutions at concentrations optimized for each kinase in the panel.[10]

  • Assay Plate Setup (384-well format):

    • Add 5 µL of assay buffer to all wells.

    • Add 50 nL of the 10 mM compound stock solution to the test wells (final concentration 10 µM).

    • Add 50 nL of 100% DMSO to the control wells (0% inhibition).

    • Add a known potent inhibitor for each kinase as a positive control (100% inhibition).

  • Kinase Reaction:

    • Add 5 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for the optimized time for each kinase (typically 60 minutes).

  • Detection:

    • Add 10 µL of an ADP detection reagent (e.g., ADP-Glo™, Promega) to each well. This reagent depletes the remaining ATP and then converts the ADP generated to ATP, which is used to drive a luciferase reaction.

    • Incubate for 40 minutes at room temperature.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_DMSO_control - Signal_positive_control))

Hypothetical Data Presentation:

Kinase Target Gene Family % Inhibition at 10 µM
Kinase ATK89%
Kinase BTKL92%
Kinase CCMGC15%
Kinase DAGC9%
... (Panel of >100 kinases)

Interpretation: Significant inhibition (>50%) of specific kinases (e.g., Kinase A and Kinase B) would identify these as "hits" and warrant further investigation in Tier 2.

Tier 2: Hit Confirmation and Mechanistic Studies

This tier focuses on validating the initial hits by determining their potency (IC50) and elucidating the mechanism of inhibition.

Protocol 2.1: IC50 Determination

Principle: A dose-response curve is generated to determine the concentration of the inhibitor required to reduce kinase activity by 50% (IC50).[1]

Methodology:

  • Compound Dilution: Prepare a serial dilution of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in DMSO, typically starting from 10 mM and performing 1:3 dilutions.

  • Assay Execution: Perform the kinase assay as described in Protocol 1.1, but instead of a single concentration, add the range of compound concentrations to the assay plate.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation:

Kinase Target IC50 (nM)
Kinase A85
Kinase B120

Interpretation: Low nanomolar IC50 values suggest potent inhibition of the target kinases.

Protocol 2.2: ATP Competition Assay

Principle: This assay determines if the compound inhibits the kinase by competing with ATP for binding to the active site. The IC50 of the inhibitor is measured at various ATP concentrations.[1]

Methodology:

  • Assay Setup: Set up multiple IC50 determination experiments (as in Protocol 2.1) for a confirmed hit (e.g., Kinase A).

  • Varying ATP: In each experiment, use a different concentration of ATP, ranging from below the Michaelis-Menten constant (Km) to well above it.

  • Data Analysis:

    • Determine the IC50 value for each ATP concentration.

    • If the IC50 value increases linearly with an increase in ATP concentration, it indicates that the compound is an ATP-competitive inhibitor.

Tier 3: Cellular Activity and Target Engagement

Biochemical assays use purified enzymes, which may not fully represent the cellular environment.[8][11] Cell-based assays are crucial for confirming that the compound can enter cells, engage its target, and exert a biological effect.

Protocol 3.1: Cellular Target Engagement Assay

Principle: This assay measures the direct interaction of the compound with its target kinase within a cellular context. A common method is the Cellular Thermal Shift Assay (CETSA), which relies on the principle that a ligand-bound protein is more resistant to thermal denaturation.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line known to be dependent on Kinase A) with either vehicle (DMSO) or varying concentrations of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol for 1-2 hours.

  • Thermal Challenge: Heat the cell lysates at a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target kinase (e.g., Kinase A) remaining at each temperature using Western blotting or ELISA.[11]

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3.2: Downstream Signaling Pathway Analysis

Principle: If the compound inhibits the target kinase, the phosphorylation of its downstream substrates should decrease. This can be assessed by Western blotting.[12]

G Compound 1-(6-Chloro-2-methylpyrimidin-4-yl) piperidin-4-ol KinaseA Kinase A Compound->KinaseA Inhibits Substrate Substrate KinaseA->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Substrate) CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse Activates

Figure 2: A simplified signaling pathway illustrating the effect of a kinase inhibitor.

Methodology:

  • Cell Treatment: Treat cells with increasing concentrations of the compound for a defined period.

  • Lysate Preparation: Lyse the cells to extract proteins.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase A.

    • Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Data Analysis: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate level, confirms the inhibition of the signaling pathway.

Protocol 3.3: Cellular Viability/Proliferation Assay

Principle: This assay determines the effect of the compound on cell growth and survival.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

  • Viability Assessment: Add a reagent that measures metabolic activity (e.g., CellTiter-Glo®, Promega, which measures ATP levels) or cell membrane integrity.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and plot the percentage of viable cells against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol as a potential kinase inhibitor. By following this tiered approach, researchers can efficiently identify its kinase targets, determine its potency and mechanism of action, and validate its activity in a cellular context. The successful execution of these experiments will provide the critical data necessary to decide whether this compound warrants further preclinical development.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinase Screening and Profiling: Methods and Protocols. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Chemistry. Retrieved from [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Retrieved from [Link]

  • Parang, K., & Sun, G. (2004). Design strategies for protein kinase inhibitors. Current Opinion in Drug Discovery & Development. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Retrieved from [Link]

Sources

Application

Antimicrobial activity testing of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Antimicrobial Activity Testing of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologi...

Author: BenchChem Technical Support Team. Date: February 2026

Antimicrobial Activity Testing of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antimicrobial potential of the novel synthetic compound, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. The protocols detailed herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility. This guide covers essential protocols, including broth microdilution for quantitative analysis (Minimum Inhibitory Concentration), and agar-based diffusion methods for qualitative screening. Additionally, it addresses the rationale behind experimental design, selection of microbial strains, and provides a framework for data interpretation, including a discussion on the potential mechanism of action.

Introduction: Rationale and Scientific Background

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a synthetic molecule that integrates two key heterocyclic scaffolds: a pyrimidine ring and a piperidine moiety. Both of these structures are prevalent in a wide range of biologically active compounds.

Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[1][2] Their mechanism of action can be diverse, with some recent studies pointing towards the inhibition of essential bacterial processes. One such promising target is the FtsZ protein, a crucial component of the bacterial cytoskeleton responsible for cell division.[3][4] Inhibition of FtsZ polymerization leads to filamentation and eventual cell death, representing a novel mechanism that can circumvent existing resistance pathways.[5][6]

The piperidine ring, a saturated nitrogen-containing heterocycle, is a common feature in many pharmaceuticals and natural products, contributing to improved solubility and metabolic stability.[7] Its incorporation into the target molecule is hypothesized to enhance pharmacokinetic properties and potentially contribute to the overall antimicrobial effect.

Given the chemical pedigree of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, a systematic evaluation of its antimicrobial activity is warranted. This application note provides the foundational protocols to rigorously assess its efficacy against a panel of clinically relevant microorganisms.

Essential Preparatory Steps

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of the test compound are critical for accurate and reproducible results.

  • Compound: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (Molecular Weight: 227.69 g/mol )[8][9]

  • Solvent Selection: Due to the predicted lipophilic nature of the compound, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent. It is crucial to ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity to the test microorganisms.

  • Protocol for Stock Solution (10 mg/mL):

    • Accurately weigh 10 mg of the compound.

    • Dissolve in 1 mL of sterile, molecular biology grade DMSO.

    • Vortex thoroughly until completely dissolved.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, amber glass vial.

    • Store at -20°C for long-term use. For immediate use, the solution can be stored at 4°C for up to one week.

Selection and Preparation of Microbial Strains

The selection of a diverse panel of microorganisms is essential to determine the spectrum of activity. The following strains are recommended for initial screening, representing Gram-positive and Gram-negative bacteria, as well as a fungal species. These strains are standard quality control organisms available from culture collections like the American Type Culture Collection (ATCC).[7][10][11][12]

Table 1: Recommended Microbial Strains for Initial Screening

MicroorganismATCC NumberGram Stain/TypeRationale
Staphylococcus aureus25923Gram-positiveA common cause of skin, soft tissue, and bloodstream infections.
Escherichia coli25922Gram-negativeA frequent cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosa27853Gram-negativeAn opportunistic pathogen known for its intrinsic antibiotic resistance.
Candida albicans10231Fungus (Yeast)A common cause of opportunistic fungal infections.

Inoculum Preparation (0.5 McFarland Standard): A standardized inoculum is critical for the reproducibility of susceptibility testing.

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be done visually or using a nephelometer.

  • This standardized suspension must be used within 15 minutes of preparation.[13]

Quantitative Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16] This protocol is adapted from CLSI guidelines.[17][18][19]

Materials
  • Sterile 96-well, flat-bottom microtiter plates

  • Standardized inoculum (0.5 McFarland)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Compound stock solution (10 mg/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile diluent (DMSO)

  • Multichannel pipette

Step-by-Step Protocol
  • Plate Preparation: Add 50 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.

  • Compound Dilution:

    • In well 1, add 100 µL of the highest concentration of the test compound. This is typically prepared by diluting the stock solution in broth.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of this final inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria.

    • Incubate at 35°C for 24-48 hours for Candida albicans.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control well should be turbid, and the sterility control well should be clear.

Broth_Microdilution_Workflow

Qualitative Antimicrobial Activity Screening: Agar-Based Diffusion Methods

Agar diffusion methods provide a visual and qualitative assessment of antimicrobial activity. They are excellent for initial screening and for compounds that may not be suitable for broth-based assays.

Agar Well Diffusion Method

This method is particularly useful for testing crude extracts or solutions of the compound.[8][20][21]

  • Protocol:

    • Prepare Mueller-Hinton Agar (MHA) plates.

    • Using a sterile cotton swab, create a confluent lawn of the standardized microbial inoculum on the surface of the MHA plate.[22]

    • Allow the plate to dry for 5-15 minutes.

    • Using a sterile cork borer (6-8 mm diameter), create wells in the agar.

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.

    • Add a positive control antibiotic and a negative control (solvent) to other wells.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited).

Disk Diffusion (Kirby-Bauer) Method

This is a highly standardized method, ideal for pure compounds.[1][23]

  • Protocol:

    • Prepare MHA plates and inoculate with a confluent lawn of the test organism as described above.

    • Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound.

    • Aseptically place the disks on the surface of the inoculated agar. Ensure the disks are at least 24 mm apart.[23]

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around each disk.

Agar_Diffusion_Workflow

Data Analysis and Interpretation

Quantitative Data Summary

All quantitative data from the broth microdilution assay should be summarized in a clear and structured table for easy comparison.

Table 2: Hypothetical MIC Data for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Test MicroorganismGram Stain/TypeMIC (µg/mL) of Test CompoundPositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureusGram-positive8Ciprofloxacin0.5
Escherichia coliGram-negative32Ciprofloxacin0.25
Pseudomonas aeruginosaGram-negative>128Ciprofloxacin1
Candida albicansFungus (Yeast)16Fluconazole2
Interpreting the Results
  • MIC Values: A lower MIC value indicates greater potency of the antimicrobial agent.[24] It is crucial not to directly compare the MIC value of the test compound to that of the positive control, as they are different chemical entities with potentially different mechanisms of action. The results should be interpreted in the context of established breakpoints for known antibiotics, though such breakpoints will not exist for a novel compound.[14]

  • Zones of Inhibition: For agar diffusion methods, a larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.

  • Spectrum of Activity: The collective data will reveal the spectrum of activity. For instance, if the compound is effective against Gram-positive but not Gram-negative bacteria, it may suggest a specific target or an inability to penetrate the outer membrane of Gram-negative organisms.

Postulated Mechanism of Action

Based on the pyrimidine core, a plausible mechanism of action for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is the inhibition of bacterial cell division via interference with the FtsZ protein.[3][5]

FtsZ_Inhibition_Pathway

Further experimental validation, such as transmission electron microscopy to observe cell morphology changes (e.g., filamentation) and in vitro FtsZ polymerization assays, would be required to confirm this hypothesis.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial antimicrobial evaluation of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. By adhering to these standardized methods, researchers can generate reliable and comparable data, which is a critical first step in the long process of drug discovery and development. The promising structural motifs of this compound, coupled with a potential novel mechanism of action, make it a compelling candidate for further investigation in the fight against antimicrobial resistance.

References

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Al-Omar, M. A. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(9), 5979-5989. Retrieved from [Link]

  • Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5854-5859. Retrieved from [Link]

  • Slideshare. (n.d.). Antimicrobial susceptibility testing – disk diffusion methods. Retrieved from [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • ESCMID. (n.d.). EUCAST. Retrieved from [Link]

  • MicroRao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from [Link]

  • EUCAST. (n.d.). Home. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Retrieved from [Link]

  • PubMed. (n.d.). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from [Link]

  • Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]

  • YouTube. (2020). Agar well diffusion assay. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Oxford Academic. (n.d.). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • ASM Journals. (n.d.). Reproducibility of Control Strains for Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are FtsZ inhibitors and how do they work?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Anticancer Research Applications of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The confluence of the pyrimidine and piperidine scaffolds in a single molecular entity presents a compelling starting point for anticance...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the pyrimidine and piperidine scaffolds in a single molecular entity presents a compelling starting point for anticancer drug discovery. This document provides a comprehensive guide for investigating the potential anticancer applications of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol . While direct empirical data for this specific molecule is nascent, a wealth of information on structurally related analogs allows for the formulation of robust hypotheses and detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, outlining its potential mechanisms of action, and providing validated protocols for its evaluation as a novel therapeutic agent.

Introduction: Rationale for Investigation

The pyrimidine ring is a cornerstone of numerous biologically active compounds, including several FDA-approved anticancer drugs. Its derivatives are known to function as kinase inhibitors, antimetabolites, and modulators of various signaling pathways critical to cancer cell proliferation and survival[1]. Similarly, the piperidine moiety is a prevalent feature in many pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with diverse biological targets[2][3].

The compound 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol integrates these two privileged pharmacophores. The 2-methyl-4-substituted pyrimidine core is structurally analogous to moieties found in potent kinase inhibitors such as Dasatinib, a dual Src/Abl kinase inhibitor[4]. The piperidin-4-ol group provides a hydroxyl functionality that can participate in hydrogen bonding with target proteins and serves as a potential site for further chemical modification to optimize activity and selectivity. The presence of a chlorine atom on the pyrimidine ring offers a reactive site for synthetic elaboration, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

Given the established anticancer potential of its constituent chemical motifs, 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a high-priority candidate for screening and mechanistic evaluation in oncological research.

Hypothesized Mechanisms of Action and Potential Molecular Targets

Based on the activities of structurally similar molecules, several plausible mechanisms of anticancer action can be postulated for 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. The primary hypothesis is its function as a kinase inhibitor.

Kinase Inhibition

The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors, where it forms hydrogen bonds with the backbone of the kinase hinge region. Key kinase families to investigate include:

  • Src Family Kinases (SFKs) and Abl Kinase: Analogy with Dasatinib suggests that the compound could target these non-receptor tyrosine kinases, which are implicated in the pathogenesis of chronic myeloid leukemia (CML) and other hematological malignancies[4].

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt pathway is frequently dysregulated in a wide range of human cancers. Several pyrimidine-based compounds have been developed as inhibitors of PI3K and Akt[5][6].

  • Polo-like Kinase 1 (PLK1): As a key regulator of mitosis, PLK1 is a validated target in oncology. Aminopyrimidine analogs have shown potent PLK1 inhibitory activity[7].

Potential Signaling Pathway Modulation

The diagram below illustrates the potential points of intervention for 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol within key oncogenic signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) PI3K PI3K RTK->PI3K Src Src RTK->Src Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Src->Proliferation Abl Abl Abl->Proliferation PLK1 PLK1 Mitosis Mitotic Progression PLK1->Mitosis Transcription Gene Transcription Proliferation->Transcription Mitosis->Proliferation Compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Compound->PI3K Hypothesized Inhibition Compound->Akt Hypothesized Inhibition Compound->Src Hypothesized Inhibition Compound->Abl Hypothesized Inhibition Compound->PLK1 Hypothesized Inhibition

Caption: Hypothesized signaling pathway interventions.

Experimental Protocols for Anticancer Evaluation

The following protocols provide a framework for the initial in vitro evaluation of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the concentration-dependent effect of the compound on the viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Cancer cell lines (e.g., K-562 for leukemia, A549 for lung cancer, MCF-7 for breast cancer)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay quantifies the induction of apoptosis by the compound.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis

This protocol determines if the compound induces cell cycle arrest.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

  • PI/RNase Staining Buffer

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase Staining Buffer. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

General Experimental Workflow

G start Start: Select Cancer Cell Lines viability Cell Viability Assay (MTT) Determine IC50 start->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Use IC50 values cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle Use IC50 values kinase_assay Kinase Inhibition Assay (Biochemical or Cell-Based) viability->kinase_assay Based on structural alerts target_id Target Identification & Validation apoptosis->target_id cell_cycle->target_id kinase_assay->target_id in_vivo In Vivo Xenograft Studies target_id->in_vivo end End: Lead Optimization in_vivo->end

Caption: A typical experimental workflow.

Data Presentation: Comparative Analysis of Related Compounds

The following table summarizes the reported activities of pyrimidine and piperidine derivatives with anticancer potential, providing a benchmark for evaluating the activity of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Compound/ClassTarget(s)Cancer Cell Line(s)Reported IC₅₀ / ActivityReference
Dasatinib (BMS-354825)Src/Abl KinaseK562 (CML)Potent antiproliferative activity, oral activity in xenograft models[4]
AZD5363Akt KinaseBreast CancerInhibition of tumor growth in xenograft models[5]
GDC-0941PI3KVarious tumorsPotent, selective, and orally bioavailable[6]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesApoptosisHematologicalReduced cell growth, increased p53 and Bax expression[8]
Pyrimidin-4-yl-1H-pyrazole derivative (Compound 5)AntiproliferativeK562, K562-IM (CML)Cytotoxic response in sensitive and resistant cell lines[9]

Conclusion and Future Directions

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. The protocols and hypotheses outlined in this guide provide a clear and scientifically grounded path for its initial investigation. Positive results from these in vitro assays would warrant further studies, including comprehensive kinase profiling, ADME/Tox profiling, and evaluation in preclinical in vivo models. The chemical tractability of the molecule also allows for the rapid generation of analogs to establish a robust SAR and to optimize potency, selectivity, and drug-like properties.

References

  • Alqaraleha, M., et al. (2024). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR and EGFR inhibitors.
  • Google Patents. (n.d.). Composition for inhibiting cancer metastasis and treating cancer.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
  • Google Patents. (n.d.). Anti-cancer compounds.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central.
  • Google Patents. (n.d.). Novel piperidine compound or salt thereof.
  • Aggarwal, R., et al. (2013). Synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols as antimicrobial agents. Dove Medical Press.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
  • Design, synthesis and structure-activity relationship (SAR)
  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PubMed Central.
  • [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. NCBI.
  • 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-tolyl)
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed.
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter
  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing.
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-32.
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. MDPI.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH - P
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central.

Sources

Application

Application Notes and Protocols for the Neuropharmacological Investigation of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Introduction: Unveiling the Potential of a Novel Pyrimidine-Piperidine Scaffold in Neuropharmacology The confluence of pyrimidine and piperidine moieties in a single molecular entity presents a compelling scaffold for no...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrimidine-Piperidine Scaffold in Neuropharmacology

The confluence of pyrimidine and piperidine moieties in a single molecular entity presents a compelling scaffold for novel neuropharmacological agents. The pyrimidine ring is a cornerstone in the structure of many biologically active compounds, with derivatives being explored for conditions ranging from Alzheimer's disease to cancer.[1][2][3] Similarly, the piperidine ring is a prevalent feature in numerous pharmaceuticals, recognized for its role in modulating critical signaling pathways within the central nervous system (CNS).[4]

This document outlines a comprehensive research framework for the characterization of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol , a novel compound at the frontier of neuropharmacological exploration. While direct biological data for this specific molecule is not yet publicly available, its structural components suggest a plausible interaction with key CNS targets. Drawing from the broader understanding of pyrimidine and piperidine pharmacology, we hypothesize a potential role for this compound as a modulator of inhibitory neurotransmission, possibly through interaction with GABAA receptors.[5][6]

These application notes are designed for researchers, scientists, and drug development professionals, providing a structured, in-depth guide to investigating the neuropharmacological profile of this promising, yet uncharacterized, molecule. The protocols herein are grounded in established methodologies and are designed to be self-validating, ensuring the generation of robust and reliable data.

Part 1: Physicochemical Characterization and Preparation for Biological Screening

A foundational step in the evaluation of any novel compound is the thorough confirmation of its identity and the establishment of optimal handling and formulation procedures for biological assays.

Compound Identity and Purity Assessment

Prior to initiating any biological experiments, it is imperative to verify the structure and purity of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

ParameterMethodSpecificationRationale
Identity 1H NMR, 13C NMR, HRMSConsistent with proposed structureConfirms the correct synthesis and molecular formula of the compound.
Purity HPLC-UV/MS≥95%Ensures that observed biological effects are attributable to the compound of interest and not impurities.
Solubility Kinetic and Thermodynamic Solubility AssaysDetermine solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO)Essential for preparing accurate stock solutions and preventing precipitation in assay media.
Stock Solution Preparation and Storage

Consistent and accurate preparation of stock solutions is critical for reproducible experimental outcomes.

Protocol:

  • Primary Stock Solution (10 mM in DMSO):

    • Accurately weigh a precise amount of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

    • Dissolve in an appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Gently vortex or sonicate until fully dissolved.

    • Aliquot into small volumes to minimize freeze-thaw cycles.

  • Storage:

    • Store the DMSO stock solutions at -20°C or -80°C, protected from light and moisture.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the primary stock in the appropriate assay buffer.

    • Note: The final concentration of DMSO in the assay should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.

Part 2: In Vitro Characterization of Neuropharmacological Activity

The initial phase of biological testing focuses on identifying the molecular target(s) of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. Based on its structural motifs, a primary hypothesis is its potential activity as a positive allosteric modulator (PAM) of the GABAA receptor.[6]

Primary Screening: Radioligand Binding Assays

Radioligand binding assays are a high-throughput method to determine if a compound interacts with a specific receptor.

Protocol: [3H]Flunitrazepam Binding Assay for Benzodiazepine Site Interaction on GABAA Receptors

  • Preparation of Synaptosomal Membranes:

    • Homogenize rat or mouse whole brain (minus cerebellum and pons) in ice-cold sucrose buffer.

    • Perform differential centrifugation to isolate the P2 fraction (crude synaptosomes).

    • Wash the pellet and resuspend in a suitable assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine:

      • Synaptosomal membrane preparation.

      • [3H]Flunitrazepam (a radiolabeled benzodiazepine site ligand) at a concentration near its Kd.

      • Varying concentrations of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol or a known competitor (e.g., diazepam) for competition binding, or a fixed concentration for allosteric modulation assessment in the presence of GABA.

    • Incubate at 4°C for 60 minutes.

  • Termination and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • For competition assays, calculate the IC50 value (concentration of the compound that inhibits 50% of specific binding).

    • For modulation assays, assess the potentiation of [3H]Flunitrazepam binding in the presence of GABA.

Functional Characterization: Electrophysiology

Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes or patch-clamp electrophysiology on mammalian cells expressing specific GABAA receptor subtypes provides a direct measure of the compound's functional effect on ion channel activity.

Protocol: TEVC on Xenopus Oocytes Expressing GABAA Receptors

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNAs encoding specific GABAA receptor subunits (e.g., α1β2γ2).

    • Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) and clamp the membrane potential at -70 mV.

  • Compound Application and Data Acquisition:

    • Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current.

    • Co-apply the EC20 concentration of GABA with varying concentrations of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

    • Record the potentiation of the GABA-evoked current.

  • Data Analysis:

    • Construct concentration-response curves to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation effect.

Experimental Workflow for In Vitro Characterization

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Functional Assays cluster_3 Mechanism of Action prep Synthesis & Purity Check (≥95%) stock 10 mM Stock in DMSO prep->stock binding Radioligand Binding Assay ([3H]Flunitrazepam) stock->binding ephys Electrophysiology (TEVC or Patch-Clamp) stock->ephys binding_result Determine IC50 or % Modulation binding->binding_result binding_result->ephys Proceed if active ephys_result Determine EC50 & Max Potentiation ephys->ephys_result moa Data Synthesis: Affinity & Functional Potency ephys_result->moa

Caption: Workflow for in vitro neuropharmacological screening.

Part 3: In Vivo Assessment of CNS Effects

Following in vitro characterization, promising compounds should be evaluated in vivo to assess their physiological and behavioral effects, as well as their pharmacokinetic properties.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing meaningful in vivo studies.

ParameterAnimal ModelProtocolKey Readouts
Bioavailability & Brain Penetration Mouse or RatAdminister a single dose (IV and PO). Collect blood and brain tissue at multiple time points.Cmax, Tmax, AUC, half-life, brain-to-plasma ratio.
Behavioral Pharmacology

Based on the hypothesized GABAA-modulating activity, behavioral models for anxiety, sedation, and anticonvulsant effects are appropriate.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Administer 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol or vehicle to mice via an appropriate route (e.g., intraperitoneal injection).

    • After a suitable pre-treatment time (determined from PK studies), place the mouse in the center of the maze facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

  • Data Collection and Analysis:

    • Record the time spent in the open arms and the number of entries into the open and closed arms.

    • Anxiolytic compounds are expected to increase the time spent and entries into the open arms compared to the vehicle group.

Protocol: Loss of Righting Reflex (LORR) for Sedative/Hypnotic Effects

  • Procedure:

    • Administer increasing doses of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol to mice.

    • At set time points, place the mice on their backs.

  • Data Collection and Analysis:

    • The inability of a mouse to right itself within 30 seconds is defined as the loss of the righting reflex.

    • Determine the dose that induces LORR in 50% of the animals (HD50). This can be done in conjunction with a GABAA agonist like baclofen to assess potentiation.[7]

Hypothesized GABAA Receptor Modulation Pathway

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Cellular Response GABA_vesicle GABA GABA_A_Receptor GABA Site Cl- Channel Allosteric Site GABA_vesicle->GABA_A_Receptor:f0 GABA Release & Binding Cl_influx Increased Cl- Influx GABA_A_Receptor:f1->Cl_influx Channel Opens Compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Compound->GABA_A_Receptor:f2 Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_influx->Hyperpolarization

Sources

Method

Application Note &amp; Protocol: Solubilization of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol for Preclinical Research

Abstract This document provides a detailed protocol for the solubilization of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (MW: 227.7 g/mol ), a heterocyclic compound of interest in drug discovery and development.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the solubilization of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (MW: 227.7 g/mol ), a heterocyclic compound of interest in drug discovery and development.[1] Given the crystalline nature of this compound, indicated by its melting point of 152-154 °C, achieving consistent and stable solutions is critical for generating reliable data in biological assays.[2] This guide outlines a primary dissolution method using Dimethyl Sulfoxide (DMSO), a widely utilized solvent for compounds with low aqueous solubility in biological research.[3][4] It further details procedures for preparing aqueous working solutions and provides critical quality control steps to ensure solution integrity.

Introduction: The Challenge of Heterocyclic Compound Solubility

Heterocyclic compounds, particularly those containing pyrimidine scaffolds, are foundational in medicinal chemistry due to their diverse biological activities.[5][6][7] However, their often-complex structures can lead to poor solubility in aqueous media, a significant hurdle for in vitro and in vivo assays.[3] Inadequate dissolution can lead to underestimated potency, high variability in experimental results, and potential compound precipitation in assays, ultimately compromising data quality.[4]

The subject of this protocol, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, is a substituted pyrimidine. While specific solubility data for this exact molecule is not widely published, its structure suggests that direct dissolution in aqueous buffers is unlikely to be successful. Therefore, a strategic approach utilizing a strong, biocompatible organic solvent is necessary to create a concentrated stock solution, which can then be diluted into aqueous media for final experimental concentrations. DMSO is the solvent of choice for this initial step due to its high solubilizing power for a wide range of polar and nonpolar compounds and its miscibility with water.[4]

Physicochemical Properties & Required Materials

Compound Characteristics
PropertyValueSource
Chemical Name 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-olN/A
CAS Number 936845-82-8[8]
Molecular Formula C₁₀H₁₄ClN₃O[1]
Molecular Weight 227.7 g/mol [1]
Appearance White to off-white solid (presumed)General knowledge
Melting Point 152-154 °C[2]
Required Materials
  • 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (powder form)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Sterile, nuclease-free polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Calibrated positive displacement micropipettes (P20, P200, P1000)

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath (optional)

  • Destination aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for screening campaigns. Adjustments to the final concentration can be made by modifying the mass of the compound or the volume of the solvent accordingly.

Workflow Overview

Caption: Workflow for dissolving the compound.

Step-by-Step Procedure
  • Pre-Weighing Preparation: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Ensure the balance is free from drafts and vibrations.

  • Weighing the Compound: Carefully weigh out 2.28 mg of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol directly into the tared microcentrifuge tube.

    • Causality Note: This mass is calculated to produce a 10 mM solution in 1 mL of solvent (Mass = Molarity × Volume × Molecular Weight = 0.01 mol/L × 0.001 L × 227.7 g/mol = 0.002277 g = 2.28 mg). Precision in weighing is paramount for accurate final concentrations.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound. Use a calibrated pipette for accuracy.

  • Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes at room temperature. Many heterocyclic compounds require significant mechanical energy to dissolve.[9]

  • Assisted Dissolution (If Necessary): If solid particles are still visible after vortexing, proceed with the following steps:

    • Gentle Warming: Place the tube in a water bath or heat block set to 30-37°C for 5-10 minutes. Intermittently vortex the tube during this time.

      • Expert Insight: Gentle heating increases the kinetic energy of the system, enhancing the rate of dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication (Optional): Alternatively, place the tube in an ultrasonic bath for 5-10 minutes. The high-frequency sound waves can help break up compound agglomerates.

  • Final Quality Control: Once the solid is no longer visible, perform a thorough visual inspection. Hold the tube against a light source to ensure the solution is clear and free of any particulate matter. A completely dissolved stock solution should be homogenous.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure tubes are tightly sealed to prevent absorption of atmospheric water by the hygroscopic DMSO.

Preparation of Aqueous Working Solutions

For most biological assays, the concentrated DMSO stock must be diluted into an aqueous buffer.[3] The final concentration of DMSO should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity.[4]

Serial Dilution Workflow

G cluster_0 Dilution Process Stock 10 mM Stock in DMSO Intermediate Intermediate Dilution (e.g., 100 µM in Media) Stock->Intermediate 1:100 Dilution Final Final Assay Concentration (e.g., 1 µM in Media) Intermediate->Final 1:100 Dilution

Caption: Serial dilution from DMSO stock to final assay concentration.

Step-by-Step Procedure
  • Thaw Stock Solution: Thaw one aliquot of the 10 mM DMSO stock solution completely at room temperature. Vortex briefly to ensure homogeneity.

  • Prepare Intermediate Dilution (Recommended): To avoid precipitation from a large concentration drop, perform a serial dilution. For example, to prepare a 100 µM working solution, add 5 µL of the 10 mM stock to 495 µL of the desired aqueous buffer (e.g., cell culture medium).

    • Trustworthiness Note: This two-step process is a self-validating system. By adding the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing, you promote rapid mixing and minimize the risk of the compound crashing out of solution.

  • Prepare Final Dilution: Use the intermediate dilution to prepare the final concentrations required for your experiment. For instance, to achieve a 1 µM final concentration, add 10 µL of the 100 µM intermediate solution to 990 µL of the aqueous buffer.

  • Final DMSO Concentration Check: In the example above, the final DMSO concentration would be 0.01%. This is well below the generally accepted limit for most cell-based assays. Always calculate and report the final solvent concentration in your experiments.

  • Precipitation Check: After preparing the final aqueous solution, let it sit for 15-30 minutes at the assay temperature. Visually inspect for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the protocol may need to be optimized by lowering the final concentration or including a solubilizing agent in the assay buffer.

Safety & Handling

  • Always handle 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • As the specific toxicology of this compound is not widely documented, treat it as a potentially hazardous substance. Avoid inhalation of dust and direct contact with skin and eyes.

  • DMSO is an aprotic solvent that can facilitate the absorption of chemicals through the skin.[4] Exercise extreme caution when handling the DMSO stock solution.

References

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Retrieved from [Link]

  • Sahu, N. (2025, February 18). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Preprints.org. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-Chloro-2-pyridinyl)-4-piperidinamine hydrochloride. Retrieved from [Link]

  • AA Blocks. (n.d.). 4-(4-Chlorophenyl)Piperidin-4-Ol. Retrieved from [Link]

  • MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. PubMed Central. Retrieved from [Link]

  • Amainbio. (n.d.). 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. Retrieved from [Link]

  • GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • SciSpace. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • Massive Bio. (2026, January 21). Pyrimidine. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol as a Putative Kinase Chemical Probe

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol as a chemical probe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol as a chemical probe, with a primary focus on the protein kinase family. Based on its structural motifs—a chloropyrimidine core known for its role in kinase inhibition and a piperidinol moiety that can modulate physicochemical properties—we outline a strategic framework for its characterization and use in target identification and validation.[1][2][3] This guide offers detailed, step-by-step protocols for in vitro kinase profiling, cellular target engagement confirmation using the Cellular Thermal Shift Assay (CETSA), and proteome-wide target identification via affinity pull-down mass spectrometry. While direct biological data for this specific compound is limited, the protocols herein are built upon established methodologies for similar chemical scaffolds and are designed to provide a robust starting point for investigation.

Introduction: Rationale and Potential Applications

The compound 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol incorporates two key structural features that suggest its potential as a valuable chemical probe in chemical biology and drug discovery.

  • The Pyrimidine Scaffold: The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly protein kinase inhibitors.[2][4] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine portion of ATP to interact with the hinge region of the kinase ATP-binding pocket.[1][5]

  • The 4-Chloropyrimidine Moiety: The presence of a chlorine atom on the pyrimidine ring is of particular interest. While it can be involved in standard hydrophobic and van der Waals interactions, it also presents the possibility of acting as a reactive handle for covalent inhibition. Certain chloropyrimidines have been shown to engage in SNAr reactions with non-catalytic cysteine residues within the ATP-binding site of some kinases, leading to irreversible inhibition.[6]

  • The Piperidin-4-ol Group: The piperidine ring is a common feature in pharmaceuticals that can enhance solubility and introduce a three-dimensional character, which can be crucial for target selectivity.[3][7] The hydroxyl group of the piperidinol offers a potential site for modification, for instance, to attach a linker for creating an affinity matrix or a fluorescent tag, without significantly altering the core pharmacophore.[8]

Given these features, we hypothesize that 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol may act as an inhibitor of one or more protein kinases. This guide provides the experimental framework to test this hypothesis and to identify its potential protein targets.

Preliminary Characterization: In Vitro Kinase Profiling

The initial step in evaluating a new chemical entity as a kinase probe is to assess its activity and selectivity against a broad panel of kinases. This provides a first look at its potential targets and off-targets.

Protocol 2.1: High-Throughput In Vitro Kinase Panel Screen

This protocol outlines a typical high-throughput screening process to determine the inhibitory activity of the compound against a large, representative panel of the human kinome.[9][10]

Objective: To identify kinases that are significantly inhibited by 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol at a single concentration.

Materials:

  • 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (hereafter "Probe-1")

  • DMSO (Anhydrous)

  • Commercially available kinase profiling service (e.g., Eurofins, Reaction Biology, Promega) which provides a panel of purified, active kinases.

  • ATP, appropriate peptide or protein substrates for each kinase, and reaction buffers (provided by the screening service).

Procedure:

  • Prepare a 10 mM stock solution of Probe-1 in 100% DMSO.

  • Submit the compound to a commercial kinase profiling service for single-point screening at a concentration of 1 µM or 10 µM against their largest available kinase panel (e.g., >400 kinases).

  • The service will perform radiometric ([γ-³³P]ATP) or fluorescence-based assays to measure the remaining kinase activity in the presence of Probe-1 compared to a DMSO vehicle control.

  • Analyze the results, typically provided as percent inhibition. Identify "hits" as kinases showing >50% or >70% inhibition at the tested concentration.

Data Presentation: Hypothetical Kinase Screening Results

Table 1: Hypothetical Single-Point Kinase Inhibition Data for Probe-1 at 10 µM

Kinase Target Family Percent Inhibition (%)
Aurora Kinase A Ser/Thr Kinase 95
Aurora Kinase B Ser/Thr Kinase 88
JNK1 Ser/Thr Kinase 75
CDK2 Ser/Thr Kinase 45
FAK Tyr Kinase 30

| EGFR | Tyr Kinase | 15 |

This is hypothetical data for illustrative purposes.

Protocol 2.2: IC₅₀ Determination for Primary Hits

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for the most promising kinase targets identified in the initial screen.

Procedure:

  • Based on the primary screen, select the top hits (e.g., Aurora Kinase A, Aurora Kinase B, JNK1 from Table 1).

  • Request follow-up IC₅₀ determination for these kinases from the profiling service.

  • This typically involves a 10-point dose-response curve, with 3-fold serial dilutions starting from a high concentration (e.g., 100 µM).

  • The service will provide IC₅₀ values calculated from the resulting dose-response curves.

Cellular Target Engagement

Confirming that a chemical probe interacts with its intended target within a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13] It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[14][15]

Protocol 3.1: CETSA Melt Curve Analysis

Objective: To determine if Probe-1 binding stabilizes a target kinase (e.g., Aurora Kinase A) in intact cells, resulting in a shift in its melting temperature (Tm).

Materials:

  • Cell line expressing the target of interest (e.g., HeLa or HCT116 for Aurora Kinase A).

  • Probe-1

  • DMSO

  • PBS with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Apparatus for cell lysis (e.g., sonicator, or use freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target protein (e.g., anti-Aurora Kinase A)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with Probe-1 (e.g., at 10x the determined IC₅₀) or DMSO (vehicle control) for 1-2 hours in culture medium.

  • Harvest, wash, and resuspend cells in PBS with inhibitors.

  • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells (e.g., by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath).

  • Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Collect the supernatant (soluble protein fraction) and analyze by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature for both Probe-1 and DMSO-treated samples. The shift in the curve indicates target stabilization.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Intact Cells treat_dmso Treat with DMSO (Vehicle) cells->treat_dmso treat_probe Treat with Probe-1 cells->treat_probe heat_dmso Heat Aliquots (Temp Gradient) treat_dmso->heat_dmso heat_probe Heat Aliquots (Temp Gradient) treat_probe->heat_probe lysis Cell Lysis & Centrifugation heat_dmso->lysis heat_probe->lysis sds_page SDS-PAGE & Western Blot lysis->sds_page quant Quantify Soluble Target Protein sds_page->quant plot Generate Melt Curves quant->plot

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Proteome-Wide Target Identification

To identify the full spectrum of cellular targets, an unbiased chemical proteomics approach is necessary. This involves creating a derivative of Probe-1 suitable for affinity chromatography.

Protocol 4.1: Synthesis of an Affinity Probe (Probe-1-Linker-Biotin)

Objective: To synthesize a biotinylated version of Probe-1 for use in pull-down experiments. The hydroxyl group on the piperidinol is a suitable handle for derivatization.

Synthetic Rationale: The hydroxyl group of Probe-1 can be etherified with a linker containing a terminal alkyne. A common choice is a short polyethylene glycol (PEG) linker to enhance solubility and minimize steric hindrance. This alkyne-modified probe can then be "clicked" onto an azide-functionalized biotin molecule using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Visualization: Affinity Probe Synthesis

Synthesis_Workflow Probe1 Probe-1 (with -OH group) Probe_Alkyne Probe-1-Alkyne Probe1->Probe_Alkyne Etherification Linker Alkyne-PEG-Linker Linker->Probe_Alkyne Affinity_Probe Affinity Probe (Probe-1-Linker-Biotin) Probe_Alkyne->Affinity_Probe CuAAC 'Click' Chemistry Biotin_Azide Biotin-Azide Biotin_Azide->Affinity_Probe Signaling_Pathway Probe1 Probe-1 AurA Aurora Kinase A Probe1->AurA Inhibition PLK1 PLK1 AurA->PLK1 Activates Cdc25 Cdc25 PLK1->Cdc25 Activates CDK1 CDK1/Cyclin B Cdc25->CDK1 Activates G2M G2/M Transition CDK1->G2M

Caption: Potential pathway modulated by Probe-1.

Concluding Remarks

The structural features of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol make it a promising candidate for development as a chemical probe, potentially targeting the protein kinase family. The application notes and protocols detailed in this guide provide a rigorous, hypothesis-driven framework for its comprehensive evaluation. By systematically applying in vitro profiling, cellular target engagement assays, and unbiased chemical proteomics, researchers can elucidate the biological activity of this compound, validate its targets, and ultimately develop it into a valuable tool for exploring complex biological pathways.

References

  • Kinase Screening and Profiling : Methods and Protocols. (n.d.). National Institutes of Health. [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (n.d.). NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Small-Molecule Reagents for Cellular Pull-Down Experiments. (2008). ACS Publications. [Link]

  • Small molecule target identification using photo-affinity chromatography. (2019, March 15). NIH. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022, June 25). PMC - PubMed Central. [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • Assays for direct binding of small molecules and proteins. (a)... (n.d.). ResearchGate. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). Springer. [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2015, August 24). ResearchGate. [Link]

  • Explore the World of Proteomics with Pull-Down Assay! (n.d.). Bioclone. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]

  • Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. (n.d.). [Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery. (2026, January 18). [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers. [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (n.d.). PubMed. [Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery. (2025, October 18). [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). [Link]

  • Piperazine-fused cyclic disulfides: high-performance bioreduction- activated cores for bifunctional probes and reagents. (n.d.). ChemRxiv. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Publishing. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC - PubMed Central. [Link]

  • Examples of applications of chemical probes. Biologically active... (n.d.). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol synthesis

Welcome to the technical support center for the synthesis of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental challenges.

Introduction to the Synthesis

The synthesis of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a critical step in the preparation of various pharmaceutically active compounds, notably as a key intermediate for the dual Src/Abl kinase inhibitor, Dasatinib. The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a chlorine atom from the electron-deficient pyrimidine ring by the nucleophilic nitrogen of 4-hydroxypiperidine.

The regioselectivity of this reaction is a key consideration. Generally, in 4,6-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C6 position. This preference is attributed to the higher LUMO coefficient at the C4 position, making it more electrophilic.[1]

This guide will provide a detailed experimental protocol, address potential pitfalls, and offer solutions to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction where 4,6-dichloro-2-methylpyrimidine reacts with 4-hydroxypiperidine in the presence of a base.

Q2: Why is a base necessary for this reaction?

A2: A base, typically a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.

Q3: Which position on the pyrimidine ring is more reactive towards nucleophilic attack?

A3: In 4,6-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 or C6 positions. This is due to the electronic properties of the pyrimidine ring, where the nitrogen atoms withdraw electron density, making the carbon atoms electrophilic. The C4 and C6 positions are more activated towards nucleophilic attack than the C2 position.[1][3][4]

Q4: Can I use an inorganic base like sodium carbonate?

A4: While inorganic bases can be used in some SNAr reactions, organic bases like TEA or DIPEA are generally preferred for this synthesis to ensure better solubility in organic solvents and to avoid potential side reactions that can be promoted by stronger, more nucleophilic bases.

Q5: What are the most common side products in this reaction?

A5: Common side products can include the disubstituted product where both chlorine atoms on the pyrimidine ring are replaced by 4-hydroxypiperidine, and hydrolysis of the starting material or product if water is present in the reaction mixture. If an alcohol is used as a solvent with a strong base, solvolysis can occur, leading to the formation of an alkoxy-pyrimidine derivative.[2]

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • 4-hydroxypiperidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dichloro-2-methylpyrimidine (1 equivalent) and 4-hydroxypiperidine (1.1 equivalents) in anhydrous ethanol (10-15 mL per gram of dichloropyrimidine).

  • Addition of Base: To the stirred solution, add triethylamine or DIPEA (1.5 equivalents) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.[5]

ParameterRecommended Condition
Starting Materials 4,6-dichloro-2-methylpyrimidine, 4-hydroxypiperidine
Base Triethylamine (TEA) or DIPEA
Solvent Anhydrous Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours (monitor by TLC/LC-MS)
Purification Column Chromatography or Recrystallization

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Nucleophile: The nitrogen of 4-hydroxypiperidine may be protonated. Ensure a sufficient amount of base (at least 1.5 equivalents) is used to neutralize the generated HCl.
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Ensure the reaction is at a consistent reflux.
Insufficient Reaction Time: The reaction may not have reached completion. Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.
Moisture in Reagents/Solvent: Water can hydrolyze the starting material. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Issue 2: Formation of Multiple Products (Impurity Profile)
Potential Cause Troubleshooting Step
Disubstitution: The formation of the disubstituted product can occur if an excess of 4-hydroxypiperidine is used or if the reaction is run for an extended period. Use a slight excess (1.1 equivalents) of the piperidinol and monitor the reaction closely to stop it once the monosubstituted product is maximized.
Solvolysis: If using an alcohol as a solvent, especially with a stronger base, the corresponding alkoxide can compete with the piperidinol, leading to an alkoxy-pyrimidine byproduct.[2] If this is a significant issue, consider using a non-alcoholic solvent like THF or acetonitrile.
Hydrolysis: Presence of water can lead to the formation of the corresponding hydroxypyrimidine. Ensure all reagents and solvents are anhydrous.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Co-eluting Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging. Optimize the solvent system for chromatography by trying different solvent ratios or adding a small amount of a third solvent (e.g., methanol or dichloromethane).
Product Oiling Out During Recrystallization: The chosen solvent system may not be ideal. Screen for other solvent pairs for recrystallization. Slow cooling is crucial for the formation of pure crystals.[5]
Residual Base: The presence of residual TEA or DIPEA can interfere with purification and subsequent steps. Ensure the work-up includes thorough washing with water and brine to remove the base and its salt.

Visualizing the Process

Reaction Mechanism

The synthesis follows a two-step addition-elimination mechanism characteristic of SNAr reactions.

Caption: SNAr mechanism for the synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow start Reaction Start check_completion Monitor Reaction by TLC/LC-MS start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes check_temp Check Temperature incomplete->check_temp workup Proceed to Work-up & Purification complete->workup analyze_impurities Analyze Impurity Profile workup->analyze_impurities check_base Check Base Stoichiometry check_temp->check_base OK increase_temp Increase/Maintain Reflux Temperature check_temp->increase_temp Low check_reagents Check Reagent Quality (anhydrous?) check_base->check_reagents OK add_base Add More Base check_base->add_base Insufficient check_reagents->workup OK use_anhydrous Use Anhydrous Reagents/Solvents check_reagents->use_anhydrous Moisture Suspected disubstitution Disubstitution Product Observed analyze_impurities->disubstitution Disubstitution hydrolysis Hydrolysis Product Observed analyze_impurities->hydrolysis Hydrolysis optimize_stoichiometry Optimize Reactant Stoichiometry disubstitution->optimize_stoichiometry hydrolysis->use_anhydrous

Caption: Troubleshooting workflow for the synthesis.

References

Sources

Optimization

Technical Support Center: Purification of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Welcome to the technical support guide for the purification of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (MW: 227.7 g/mol )[1]. This document provides in-depth troubleshooting advice, frequently asked questions,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (MW: 227.7 g/mol )[1]. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and achieve high purity for this critical building block.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when first approaching the purification of this compound.

Q1: What are the most likely impurities I will encounter in my crude 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol?

A: The impurity profile depends heavily on the synthetic route, but typically includes:

  • Unreacted Starting Materials: Such as 4,6-dichloro-2-methylpyrimidine and piperidin-4-ol.

  • Reaction Byproducts: Synthesis of 2,4,6-trisubstituted pyrimidines can sometimes lead to the formation of regioisomers or products from side reactions[2][3][4][5].

  • Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMSO, DMF).

  • Inorganic Salts: Salts formed during reaction workup, such as ammonium chloride or sodium chloride.

Q2: What are the primary, most effective methods for purifying this compound?

A: The two most effective and widely used methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization is ideal for removing minor impurities and for large-scale purification when a suitable solvent is found. It is a cost-effective and scalable technique for obtaining high-purity crystalline material[6][7].

  • Silica Gel Column Chromatography is excellent for separating the target compound from impurities with different polarities, especially starting materials and most byproducts[8][9]. It offers high resolution but can be more time-consuming and costly for very large quantities.

Q3: How can I effectively monitor the progress and success of my purification?

A: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary tools.

  • TLC is a rapid, qualitative technique used to monitor the progress of a column chromatography separation in real-time or to quickly assess the purity of fractions[10][11].

  • Reverse-Phase HPLC (RP-HPLC) is the gold standard for quantitative purity analysis. It provides high-resolution separation of the main compound from trace impurities and is essential for final purity determination[12].

Section 2: Troubleshooting Guide: Common Purification Challenges

This section uses a question-and-answer format to address specific problems you may encounter during your experiments.

Issue Cluster 1: Recrystallization Failures

Q: I've dissolved my crude product in a hot solvent, but upon cooling, it either "oils out" or fails to crystallize at all. What is happening and how can I fix it?

A: This is a common issue related to solvent choice and supersaturation.

  • Causality: "Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling that it separates as a liquid phase instead of forming an ordered crystal lattice. Failure to crystallize often means the solution is not sufficiently supersaturated, or you've used too much solvent[6].

  • Solutions:

    • Re-evaluate Your Solvent: A good recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point[7]. For a moderately polar compound like yours, screen solvents across a polarity range.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (like isopropanol or acetonitrile). Then, slowly add a "poor" solvent (an anti-solvent like hexane or diethyl ether) dropwise at an elevated temperature until the solution becomes slightly turbid. Allow it to cool slowly. Diffusion crystallization, where the compound is dissolved in a solvent like DMF and placed in a chamber with an anti-solvent like DCM, can also be effective[13].

    • Control the Cooling Rate: Do not "shock cool" the hot solution in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal recovery. Slow cooling is critical for forming pure, well-defined crystals[6].

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.

Table 1: Suggested Solvents for Recrystallization Screening
Solvent Class Specific Examples
AlcoholsIsopropanol, Ethanol, Methanol
EthersDioxane, Tetrahydrofuran (THF)[13]
EstersEthyl Acetate
KetonesAcetone
NitrilesAcetonitrile
Anti-Solvents (for co-solvent systems)Hexane, Heptane, Diethyl Ether, Dichloromethane (DCM)
Issue Cluster 2: Column Chromatography Problems

Q: My compound is streaking badly on the TLC plate and eluting as a broad, tailing peak from my silica gel column. What causes this and how can I improve the peak shape?

A: This is a classic sign of a strong, undesirable interaction between your compound and the stationary phase.

  • Causality: The piperidine nitrogen in your molecule is basic. Silica gel is slightly acidic due to surface silanol (Si-OH) groups. This acid-base interaction causes some of your molecules to "stick" to the silica, leading to tailing[10].

  • Solution: Neutralize the acidic sites on the silica gel by modifying your mobile phase. Add a small amount of a basic modifier to your eluent system.

    • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.5% ammonia solution (in methanol) to your mobile phase. This will compete with your compound for the acidic sites, resulting in sharper peaks and better separation[10].

Q: I'm struggling to separate my product from a closely-eluting impurity. How can I increase the resolution of my column?

A: Improving resolution requires optimizing the separation conditions.

  • Causality: Poor separation occurs when the differential migration of two compounds on the column is insufficient.

  • Solutions:

    • Optimize the Mobile Phase: The choice of solvent is critical[14]. Test different solvent systems using TLC. For your compound, start with a mixture like Dichloromethane/Methanol or Ethyl Acetate/Hexane. Fine-tune the polarity by adjusting the ratio. A shallower solvent gradient during elution can often improve separation.

    • Reduce Sample Loading: Overloading the column is a common cause of poor separation[10]. As a rule of thumb, use a silica gel weight that is 50-100 times the weight of your crude sample.

    • Use a Longer/Narrower Column: Increasing the column length enhances the number of theoretical plates, providing more opportunities for separation. A narrower column can also improve resolution if loading is scaled down appropriately.

Visual Guide: Purification Method Selection

The choice between recrystallization and chromatography depends on the specific circumstances of your experiment. This decision tree can guide your choice.

G start Crude Product (>1g scale?) recrystallization_node Attempt Recrystallization First start->recrystallization_node Yes (Large Scale) impurity_check Are impurities structurally very similar? start->impurity_check No (Small Scale) success_check Recrystallization Successful? recrystallization_node->success_check column_node Use Column Chromatography final_product Pure Product column_node->final_product impurity_check->recrystallization_node No impurity_check->column_node Yes success_check->column_node No / Oiled Out success_check->final_product Yes

Caption: Decision tree for selecting a purification method.

Section 3: Detailed Purification & Analysis Protocols

Protocol 1: Recrystallization

This protocol provides a systematic approach to purifying your compound via crystallization.

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various solvents from Table 1 at room temperature and upon heating. A good solvent will show low solubility when cold and high solubility when hot.

  • Dissolution: Transfer your crude compound to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is crucial to add the solvent in small portions near its boiling point to avoid using an excess[6].

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for purification on a silica gel column.

  • TLC Analysis & Eluent Selection: First, determine the optimal eluent system using TLC. Spot your crude material on a silica plate and develop it in various solvent mixtures (e.g., start with 95:5 Ethyl Acetate/Hexane and increase polarity). The ideal system will give your product an Rf value of ~0.3 and show good separation from impurities. Remember to add 1% triethylamine (TEA) to your chosen eluent.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, non-polar eluent. Pour the slurry into your column and use gentle pressure to pack it evenly, avoiding air bubbles[14].

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column and begin elution, collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to first elute non-polar impurities, followed by your product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Visual Guide: General Purification Workflow

G cluster_0 Purification Stage cluster_1 Analysis Stage crude Crude Product purify Purification (Chromatography or Recrystallization) crude->purify fractions Collect Fractions / Crystals purify->fractions tlc Analyze by TLC/ HPLC fractions->tlc combine Combine Pure Fractions tlc->combine Purity OK evap Evaporate Solvent combine->evap final Pure Compound (Verify by NMR, HPLC, MS) evap->final

Caption: General workflow from crude material to pure compound.

Protocol 3: Purity Assessment by RP-HPLC

This method provides a baseline for assessing the final purity of your compound. It may require optimization for your specific system.

Table 2: Example RP-HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 220 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of compound in 1 mL of Acetonitrile/Water (1:1)

Section 4: References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Supporting Information for Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825). (2005). American Chemical Society. [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (2012). National Center for Biotechnology Information (PMC). [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. (2021). ACS Publications. [Link]

  • Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Sorbent Technologies. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. [Link]

  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2022). Rasayan Journal of Chemistry. [Link]

  • Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (2023). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Column chromatography. University of Calgary. [Link]

  • Supporting Information 1. HU Berlin - Physik. [Link]

  • 2.1: Recrystallization. (2021). Chemistry LibreTexts. [Link]

  • Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. (2005). PubMed. [Link]

  • General procedure for the synthesis of tert-butyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)piperidine-1-carboxylate (8). Royal Society of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Asian Journal of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Synthesis of 2,4,6-trisubsuituted pyrimidines. ResearchGate. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization of Epoxides and Homoallylic Amines. (2018). Rasayan Journal of Chemistry. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2019). Research Journal of Pharmacy and Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Welcome to the technical support resource for investigators working with 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for investigators working with 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for common solubility issues encountered in experimental assays. Our goal is to ensure the reliability and reproducibility of your results by addressing the physicochemical challenges inherent to this class of compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and behavior of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in aqueous assay environments.

Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What is happening?

A: This is a classic sign of a compound with poor aqueous solubility. Your compound, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, belongs to the pyrimidine derivative family, which is often characterized by low water solubility.[1][2][3][4] While it dissolves readily in a strong organic solvent like Dimethyl Sulfoxide (DMSO), this high-energy solvated state is disrupted upon introduction to a predominantly aqueous environment like cell culture media or phosphate-buffered saline (PBS).

The cause is a rapid shift in solvent polarity. The compound, which is more stable interacting with itself (crystallizing/precipitating) than with water, crashes out of the solution. This is a common challenge for molecules with hydrophobic regions, a characteristic of many kinase inhibitors and other targeted therapeutics.[2]

Q2: I need to use DMSO to dissolve my compound. What is the maximum concentration I can safely use in my cell-based assay without causing artifacts?

A: This is a critical consideration, as DMSO itself can impact cell health and function, leading to misleading results. While DMSO is a widely used and effective solvent, its concentration must be strictly controlled.

  • General Recommendation: For most cell lines, the final concentration of DMSO in the assay medium should be kept ≤ 0.5% . Many sensitive cell lines may even require a final concentration of ≤ 0.1% .[5]

  • Cytotoxicity Threshold: Studies have shown that DMSO concentrations of 1% can begin to reduce cell viability over longer incubation periods (e.g., 72 hours).[6] At concentrations of 3-5%, significant growth inhibition and cytotoxicity are commonly observed.[5][6]

  • Mechanism of Toxicity: High concentrations of DMSO can compromise cell membrane integrity, induce apoptosis, and alter gene and protein expression, which could confound your experimental outcomes.[7][8]

Best Practice: Always run a "vehicle control" experiment. This involves treating your cells with the assay medium containing the same final concentration of DMSO that you use for your compound, but without the compound itself. This allows you to distinguish the effects of your compound from the effects of the solvent.

Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and which one is more relevant for my screening assay?

A: Understanding this distinction is key to designing a robust experiment.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid dilution from a concentrated DMSO stock into an aqueous buffer. It reflects the solubility of the compound before it has had time to equilibrate and precipitate into its most stable (and often least soluble) crystalline form.[2] This is highly relevant for most in vitro assays, where compounds are added from a stock and the experiment is run over minutes to hours.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by equilibrating an excess of the solid compound in a solvent over a long period (e.g., 24-48 hours) until the concentration of the dissolved compound no longer changes. This value is more critical for later-stage drug development, such as formulation for oral administration.

For your assays, kinetic solubility is the more practical and relevant measure . Your primary challenge is preventing the compound from precipitating during the timeframe of your experiment.

Part 2: Troubleshooting Workflow & Initial Strategies

If you are facing precipitation, follow this logical workflow to identify a solution.

Troubleshooting Decision Pathway

G start Compound Precipitates in Assay Buffer prep_check Review Stock & Dilution Protocol start->prep_check dmso_check Is final DMSO concentration <0.5%? prep_check->dmso_check Protocol Optimized dmso_check->prep_check No, DMSO is too high. Adjust dilution series. cosolvent Option 1: Use a Co-solvent System dmso_check->cosolvent Yes cyclodextrin Option 2: Use Cyclodextrin cosolvent->cyclodextrin Still Precipitates success Precipitation Resolved cosolvent->success Works cyclodextrin->success Works fail Advanced Formulation Needed (e.g., Solid Dispersion) cyclodextrin->fail Still Precipitates G cluster_0 Poorly Soluble Compound (Hydrophobic) cluster_1 Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cluster_2 Water-Soluble Inclusion Complex C Drug arrow + CD CD arrow2 CD_cavity Cavity Complex CD Drug_in_Complex Drug

Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its aqueous solubility.

When to Use Cyclodextrins: Consider using cyclodextrins when:

  • The required final concentration of your compound cannot be achieved with an acceptable concentration of DMSO (e.g., <0.5%).

  • Your compound is precipitating even with optimized dilution techniques.

  • You are working with a particularly sensitive cell line or assay system where any organic solvent is undesirable.

Which Cyclodextrin to Use? For in vitro use, chemically modified cyclodextrins are preferred due to their higher solubility and lower toxicity compared to native forms. The most common choice is Hydroxypropyl-β-cyclodextrin (HP-β-CD) . [9][10]

Protocol: Solubilization using HP-β-CD
  • Determine Target Concentration: Decide on the highest concentration of your compound needed for the assay.

  • Prepare HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 45% w/v). It may require warming to fully dissolve.

  • Create Drug-CD Complex:

    • Dissolve your 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in a minimal amount of a suitable organic solvent (like ethanol or DMSO).

    • Add this drug solution to the HP-β-CD stock solution and mix thoroughly.

    • Allow the mixture to equilibrate, often overnight with gentle agitation, to facilitate complex formation.

    • Remove the organic solvent if necessary (e.g., by rotary evaporation or nitrogen stream), leaving a clear aqueous solution of the drug-CD complex. [11]4. Sterilization and Use: Sterilize the final drug-CD solution through a 0.22 µm filter. This is now your aqueous stock solution for direct dilution into your assay.

  • Validation is Essential: You must run a parallel vehicle control with the same concentration of HP-β-CD alone to ensure the cyclodextrin itself does not influence the biological outcome.

References
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). [Link]

  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. National Institutes of Health (NIH). [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • 1-(6-Chloro-2-pyridinyl)-4-piperidinamine hydrochloride. PubChem. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). [Link]

  • Co-solvent systems in dissolution testing: Theoretical considerations. ResearchGate. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. National Institutes of Health (NIH). [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health (NIH). [Link]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Virtual Cocrystal Screening Methods as Tools to Understand the Formation of Pharmaceutical Cocrystals—A Case Study of Linezolid, a Wide-Range Antibacterial Drug. ACS Publications. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. [Link]

  • Comprehensive Screening of Drug Encapsulation and Co-Encapsulation into Niosomes Produced Using a Microfluidic Device. MDPI. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ResearchGate. [Link]

  • 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health (NIH). [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

  • Optimizing Drug Solubility. Contract Pharma. [Link]

  • Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. National Institutes of Health (NIH). [Link]

  • Co-solvent and Complexation Systems. ResearchGate. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]

Sources

Optimization

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol stability and degradation problems

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. This resource is designed to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this compound. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience to address the common stability and degradation challenges you may encounter.

I. Troubleshooting Guide: Stability and Degradation Issues

This section addresses specific problems that may arise during the handling, storage, and use of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in your experiments.

Why is there a loss of purity of my compound during storage?

A gradual decrease in the purity of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol during storage can be attributed to several factors, primarily related to its chemical structure. The molecule contains a chloropyrimidine ring and a piperidinol moiety, both of which can be susceptible to degradation under suboptimal conditions.

Potential Causes and Solutions:

  • Hydrolysis: The chloro group on the pyrimidine ring is susceptible to hydrolysis, which can be catalyzed by moisture. This reaction would replace the chlorine atom with a hydroxyl group, forming a hydroxypyrimidine derivative. Research has shown that chloropyrimidines can undergo hydrolysis, and the rate of this reaction is influenced by pH.[1][2] To mitigate this, ensure the compound is stored in a desiccated environment. Using a glove box with a dry atmosphere for aliquoting and handling can be beneficial.

  • Oxidation: The piperidine ring, being a secondary amine, and the alcohol group are susceptible to oxidation. Atmospheric oxygen or trace peroxide impurities in solvents can initiate oxidative degradation. Storing the compound under an inert atmosphere, such as argon or nitrogen, can significantly reduce oxidative degradation.

  • Light Sensitivity: Many heterocyclic compounds are known to be sensitive to light, which can induce photodegradation.[3] It is crucial to store 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in amber vials or light-proof containers to prevent photolytic decomposition.

Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the piperidine and alcohol functionalities.
Light Protected from light (Amber vials)Prevents photodegradation of the heterocyclic ring system.
Moisture Desiccated environmentPrevents hydrolysis of the chloro group on the pyrimidine ring.
What are the likely degradation products I am observing in my HPLC analysis?

If you are observing unexpected peaks in your High-Performance Liquid Chromatography (HPLC) analysis, it is likely due to the degradation of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. Understanding the potential degradation pathways is key to identifying these impurities.

Major Degradation Pathways:

  • Hydrolysis: The most probable degradation product is the corresponding hydroxypyrimidine derivative, where the chlorine atom at the 6-position of the pyrimidine ring is replaced by a hydroxyl group. This reaction is favored in aqueous solutions, and its rate can be pH-dependent.

  • Oxidation: Oxidation can lead to several products. The secondary amine in the piperidine ring can be oxidized to a nitroxide radical or further to other species. The hydroxyl group on the piperidine ring can be oxidized to a ketone.

  • Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways, potentially involving ring opening or rearrangement of the pyrimidine or piperidine rings. The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.

Troubleshooting Workflow for Impurity Identification:

Caption: Workflow for identifying unknown impurities.

My experimental results are inconsistent. Could this be related to compound stability in my assay buffer?

Inconsistent experimental results are a common consequence of compound instability in aqueous assay buffers. The pH, composition, and temperature of your buffer can all influence the degradation rate of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Factors Affecting Stability in Solution:

  • pH: The stability of the chloropyrimidine moiety is highly pH-dependent. Acidic or basic conditions can accelerate hydrolysis of the C-Cl bond. It is advisable to conduct a pH stability profile to determine the optimal pH range for your experiments.

  • Buffer Components: Certain buffer components can react with the compound. For example, buffers containing nucleophilic species could potentially displace the chlorine atom. It is recommended to use non-nucleophilic buffers where possible.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. If your experiments are performed at elevated temperatures, the stability of the compound should be carefully evaluated under those conditions.

Experimental Protocol: Assessing Solution Stability

  • Preparation: Prepare solutions of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in your experimental buffer at the desired concentration.

  • Incubation: Incubate the solutions under the same conditions as your experiment (temperature, light exposure).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Analysis: Analyze the aliquots by a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to monitor the formation of any degradation products.

  • Data Evaluation: Plot the percentage of the parent compound remaining against time to determine its stability profile in your assay medium.

II. Frequently Asked Questions (FAQs)

What are the optimal storage conditions for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol?

For long-term storage, it is recommended to store the solid compound at 2-8°C, protected from light and moisture, and under an inert atmosphere. For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed container to minimize solvent evaporation and degradation.

What are the known incompatibilities of this compound with common excipients or solvents?

While specific incompatibility studies for this compound are not widely published, general chemical principles suggest avoiding:

  • Strong acids and bases: These can catalyze the hydrolysis of the chloropyrimidine ring.

  • Strong oxidizing agents: These can lead to the degradation of the piperidine and alcohol moieties.

  • Nucleophilic reagents: These may react with the electrophilic chloropyrimidine ring.

  • Protic solvents at elevated temperatures: These may promote solvolysis of the C-Cl bond.

How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound and monitoring of impurity formation.

Method Development Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

A good starting point for method development would be a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer to control pH. Gradient elution is often necessary to achieve adequate separation of all components.[4][5][6]

What is the expected degradation pathway under acidic conditions?

Under acidic conditions, the primary degradation pathway is expected to be acid-catalyzed hydrolysis of the chloro group on the pyrimidine ring.[1][2] The nitrogen atoms in the pyrimidine and piperidine rings can be protonated, which may influence the rate of hydrolysis. In some cases, acid-catalyzed rearrangement or cleavage of the piperidine ring could occur under harsh conditions, but this is generally less common.

References

  • Banyasz, A., et al. (2005). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed. Available at: [Link]

  • Bunn, A. G., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Available at: [Link]

  • Bunn, A. G., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications. Available at: [Link]

  • Harvey, R. A., & Ferrier, D. R. (n.d.). Pyrimidine Synthesis and Degradation. Biochemistry - Pharmacy 180. Available at: [Link]

  • Vogels, G. D., & van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews. Available at: [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Huang, X., et al. (2007). Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. Chemosphere. Available at: [Link]

  • Andersen, G., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. Available at: [Link]

  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Available at: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia.
  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology.
  • Tan, W., et al. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Wang, Y., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
  • Hunds, A. (1996). Process for the preparation of chloropyrimidines. U.S.
  • Chemistry for Sustainable Development. (2007). Number 1. Available at: [Link]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines.
  • The Journal of Organic Chemistry. (n.d.).
  • ACS Sustainable Chemistry & Engineering. (n.d.).
  • ACS Catalysis. (n.d.).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Campbell, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II.
  • Santa Cruz Biotechnology. (n.d.). 1-(6-Chloro-2-methyl-4-pyrimidinyl)-4-piperidinol.
  • Ashihara, H., & Stasolla, C. (2022). Degradation of Pyrimidine Nucleotides.
  • Shulyak, N. P., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Skibiński, R., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis.
  • Wankhede, S. B., et al. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. International Journal of Pharmaceutical Quality Assurance.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening.
  • ECHEMI. (n.d.). 916791-08-7, 1-(4-CHLORO-PYRIMIDIN-2-YL)-PIPERIDIN-4-OL Formula.
  • Chitlange, S. S., et al. (2008). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Indian Journal of Pharmaceutical Sciences.
  • Gecgel, C., & Toptan, S. (2022). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances.
  • Sigma-Aldrich. (n.d.). methyl 4-(4-chloro-6-methylpyrimidin-2-yl)
  • Amaybio. (n.d.). 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.
  • ChemicalBook. (n.d.). 1-(4-CHLORO-PYRIMIDIN-2-YL)-PIPERIDIN-4-OL Chemical Properties.
  • Niu, H., et al. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems.
  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.

Sources

Troubleshooting

Troubleshooting unexpected results in 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol experiments

Welcome to the technical support center for 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered during experiments with this versatile intermediate. Here, we synthesize our in-house expertise with established chemical principles to provide you with a comprehensive resource for troubleshooting your synthetic and analytical procedures.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the typical appearance and expected molecular weight of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol?

A1: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is typically an off-white to pale yellow solid. Its molecular formula is C₁₀H₁₄ClN₃O, which corresponds to a molecular weight of approximately 227.7 g/mol .[1]

Q2: How should I properly store and handle this compound?

A2: Due to the presence of a chlorinated heterocyclic ring, it is prudent to store the compound in a cool, dry, and dark place to prevent potential degradation.[2] Use personal protective equipment (PPE), including gloves and safety glasses, when handling. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and air.

Q3: What are the general principles governing the synthesis of this compound?

A3: The synthesis of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction.[3] The piperidin-4-ol acts as the nucleophile, attacking the electron-deficient pyrimidine ring of 4,6-dichloro-2-methylpyrimidine at the C4 or C6 position. These positions are highly activated towards nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring.[4]

Q4: Which position on the 4,6-dichloro-2-methylpyrimidine is more reactive?

A4: In 4,6-dichloropyrimidines, the C4 and C6 positions are electronically equivalent and highly susceptible to nucleophilic attack.[4][5] The reaction with one equivalent of a nucleophile will result in a monosubstituted product, with the second chlorine atom available for further functionalization if desired.

Troubleshooting Guide: Unexpected Experimental Results

This section addresses common issues that may arise during the synthesis and analysis of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature: The activation energy for the SNAr reaction may not be reached. 2. Base is too weak or absent: The piperidinol nitrogen needs to be sufficiently nucleophilic, which may require a base to deprotonate it or to scavenge the HCl byproduct. 3. Poor quality starting materials: Degradation of 4,6-dichloro-2-methylpyrimidine or piperidin-4-ol.1. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 2. Add a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture. 3. Verify the purity of starting materials by NMR or melting point analysis.
Formation of a Di-substituted Byproduct Excess piperidin-4-ol or prolonged reaction time/high temperature: The initially formed product can react with another molecule of piperidin-4-ol, replacing the second chlorine atom.Use a stoichiometric amount (1.0-1.1 equivalents) of piperidin-4-ol. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.
Presence of Unreacted 4,6-dichloro-2-methylpyrimidine Incomplete reaction: The reaction may not have gone to completion due to insufficient time, temperature, or mixing.Increase the reaction time or temperature. Ensure efficient stirring of the reaction mixture.
Product is Difficult to Purify (Oily or Gummy Solid) 1. Presence of impurities: Residual solvent, starting materials, or byproducts can hinder crystallization. 2. Product is hygroscopic: The compound may be absorbing moisture from the air.1. Attempt purification by column chromatography on silica gel. Trituration with a non-polar solvent like diethyl ether or hexane can also help to induce crystallization and remove impurities. 2. Dry the product under high vacuum and handle it in a dry atmosphere (glove box or dry bag).
Inconsistent Analytical Data (NMR, MS) 1. Presence of regioisomers (if starting with an unsymmetrical dichloropyrimidine). 2. Sample degradation: The compound may be unstable under the analytical conditions. 3. Incorrect sample preparation. 1. For 4,6-dichloro-2-methylpyrimidine, only one mono-substitution product is expected. If using a different starting material, consider the possibility of regioisomers. 2. Use fresh samples for analysis and avoid prolonged exposure to light or heat. 3. Ensure the sample is fully dissolved in the appropriate deuterated solvent for NMR and that the correct ionization method is used for MS.

Experimental Protocols & Methodologies

Synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

This protocol is a generalized procedure based on established methods for similar compounds.

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • Piperidin-4-ol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidin-4-ol (1.0 eq) in anhydrous DMF, add TEA or DIPEA (1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Analytical Characterization
  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~6.4 (s, 1H, pyrimidine C-H), ~4.2 (m, 2H, piperidine CH₂ adjacent to N), ~3.8 (m, 1H, piperidine CH-OH), ~3.2 (m, 2H, piperidine CH₂), ~2.4 (s, 3H, pyrimidine CH₃), ~1.9 (m, 2H, piperidine CH₂), ~1.6 (m, 2H, piperidine CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~168 (pyrimidine C-CH₃), ~162 (pyrimidine C-Cl), ~160 (pyrimidine C-N), ~105 (pyrimidine C-H), ~67 (piperidine C-OH), ~45 (piperidine CH₂ adjacent to N), ~34 (piperidine CH₂), ~24 (pyrimidine CH₃).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 228.09.

Visualizing Experimental Logic

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

troubleshooting_workflow cluster_troubleshooting Troubleshooting start Start Synthesis reaction_complete Reaction Monitoring (TLC/LC-MS) start->reaction_complete workup Aqueous Workup & Extraction reaction_complete->workup Complete low_yield Low/No Product reaction_complete->low_yield Incomplete purification Purification (Chromatography/Recrystallization) workup->purification side_product Side Product Formation workup->side_product Unexpected Spots characterization Characterization (NMR, MS) purification->characterization success Pure Product Obtained characterization->success Correct Data impure_product Impure Product characterization->impure_product Incorrect Data low_yield->start Adjust Conditions side_product->start Modify Stoichiometry impure_product->purification Re-purify

Caption: A logical workflow for troubleshooting the synthesis of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Nucleophilic Aromatic Substitution (SNAᵣ) Mechanism

The reaction proceeds via a Meisenheimer complex intermediate.

Caption: The SNAr mechanism for the synthesis of the target compound.

References

  • Rasayan J. Chem. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem. Available at: [Link].

  • Lombardo LJ, Lee FY, Chen P, et al. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. Available at: [Link].

  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. Available at: [Link].

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available at: [Link].

  • Pavé G, Callingham M, Blum F. One-Step Synthesis of 2‑Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Org Lett. 2015;17(19):4930-4932. doi:10.1021/acs.orglett.5b02375.
  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. Available at: [Link].

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link].

  • Royal Society of Chemistry. . Royal Society of Chemistry. Available at: [Link].

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link].

  • Sakellariou R, Groutas WC. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Org Lett. 2006;8(10):2059-2061. doi:10.1021/ol060475h.
  • LookChem. Cas 5570-77-4,4-Chloro-N-methylpiperidine. LookChem. Available at: [Link].

  • Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link].

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Welcome to the technical support guide for the synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important intermediate. As Senior Application Scientists, we have consolidated field-proven insights with fundamental chemical principles to address the practical challenges you may encounter.

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloro-2-methylpyrimidine and piperidin-4-ol. While straightforward in principle, this reaction is often plagued by issues of low yield, incomplete conversion, and the formation of a significant disubstituted byproduct. This guide provides a structured approach to diagnosing and resolving these problems.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<60%). What are the primary factors I should investigate?

A1: Low yield is the most common complaint and typically stems from one or more of the following areas:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions. Key factors to re-evaluate are reaction time, temperature, and the effectiveness of your base. Monitoring the consumption of the starting 4,6-dichloro-2-methylpyrimidine by Thin Layer Chromatography (TLC) or LC-MS is critical.[1]

  • Byproduct Formation: The most significant yield-reducing culprit is the formation of the disubstituted product, where a second molecule of piperidin-4-ol displaces the remaining chlorine atom. This becomes more prevalent with excessive heating or prolonged reaction times.

  • Suboptimal Workup: Significant product loss can occur during the aqueous workup and extraction phases if the pH is not controlled or if the extraction is inefficient.

  • Purity of Starting Materials: The purity of your 4,6-dichloro-2-methylpyrimidine is crucial. Impurities from its synthesis, often involving potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can interfere with the reaction.[2]

Q2: I'm observing a major byproduct with a higher molecular weight in my LC-MS analysis. How can I identify and minimize it?

A2: This is almost certainly the disubstitution byproduct: 1,1'-(2-methylpyrimidine-4,6-diyl)bis(piperidin-4-ol). Its formation is a classic issue in SNAr reactions with dichloropyrimidines.

Causality: The initial product, 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, is an electron-rich pyrimidine. However, the remaining chlorine at the C6 position is still susceptible to nucleophilic attack by piperidin-4-ol, especially under forcing conditions (high temperature, long reaction time) or if an excess of the piperidin-4-ol nucleophile is used.

Minimization Strategies:

  • Control Stoichiometry: Use a slight excess, but no more than 1.05 to 1.1 equivalents, of piperidin-4-ol. A large excess dramatically favors disubstitution.

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature or a gentle warming (e.g., 40-50°C) and monitor progress. Avoid high-temperature reflux if possible.

  • Slow Addition: Add the piperidin-4-ol solution dropwise to the solution of 4,6-dichloro-2-methylpyrimidine. This keeps the instantaneous concentration of the nucleophile low, favoring the initial monosubstitution.

  • Monitor Closely: Use TLC or LC-MS to track the reaction. Stop the reaction as soon as the starting dichloropyrimidine is consumed to prevent the subsequent reaction from taking over.

Q3: What is the role of the base and solvent, and which combination is optimal?

A3: The base and solvent are critically linked and influence both reaction rate and selectivity.

  • Role of the Base: The base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), acts as an acid scavenger. The SNAr reaction liberates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the piperidin-4-ol, deactivating it as a nucleophile. The base neutralizes this HCl, allowing the reaction to proceed.

  • Role of the Solvent: The solvent must be able to dissolve the reactants and is typically a polar aprotic solvent. The choice of solvent can impact the reaction rate.[3] Solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are common.

Optimization: A combination of DIPEA as the base in a solvent like ACN or THF often provides a good balance of reactivity and a clean reaction profile. DIPEA is a bulkier base than TEA, which can sometimes help in minimizing side reactions.

Base Solvent Typical Temperature Comments
DIPEAAcetonitrile (ACN)40-60°CExcellent choice, generally clean reactions. Good solubility.
Triethylamine (TEA)Tetrahydrofuran (THF)Room Temp to 50°CA standard, cost-effective option. The reaction may be slower.
K₂CO₃ (Potassium Carbonate)DMF40-70°CHeterogeneous conditions. Can be effective but may require longer reaction times and vigorous stirring.

Q4: How should I properly purify the final product to maximize recovery?

A4: Purification is key to obtaining a high-purity final product.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If using a solvent like THF or ACN, it can be removed under reduced pressure. The residue is then taken up in a solvent suitable for extraction, like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Wash the organic layer sequentially with a weak acid (e.g., dilute aq. citric acid or NH₄Cl) to remove the amine base, followed by water, and finally brine. This removes the bulk of the impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol. This is the most efficient method for removing the disubstituted byproduct on a larger scale.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the definitive method. A gradient elution, for example, from 20% to 60% ethyl acetate in hexanes, will typically separate the starting material, the desired product, and the more polar disubstituted byproduct.

Visualized Reaction Pathways

The synthesis proceeds via a well-established SNAr mechanism, but competition from a second substitution can reduce the yield.

Reaction_Pathway cluster_reactants Reactants 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine Meisenheimer_Intermediate Meisenheimer Intermediate (Anionic) 4,6-dichloro-2-methylpyrimidine->Meisenheimer_Intermediate + Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol Product 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Meisenheimer_Intermediate->Product - Cl⁻

Caption: Primary SNAr reaction pathway.

Side_Reaction Product Monosubstituted Product Byproduct Disubstituted Byproduct Product->Byproduct + Piperidin-4-ol (Excess or High Temp) Piperidin-4-ol_2 Piperidin-4-ol

Caption: Competing disubstitution side reaction.

Troubleshooting Guide & Optimized Protocols

This section provides a general protocol and a visual workflow for troubleshooting common issues.

Troubleshooting_Workflow cluster_issues Problem Analysis cluster_solutions Corrective Actions start Start Reaction monitor Monitor by TLC/LC-MS start->monitor low_yield Low Yield? monitor->low_yield Reaction Complete workup Workup & Purify byproduct Major Byproduct? low_yield->byproduct Yes sol_workup Workup Loss • Check pH during extraction • Use different extraction solvent low_yield->sol_workup No, clean reaction sol_incomplete Incomplete Reaction • Increase time/temp slightly • Check base stoichiometry byproduct->sol_incomplete No, mainly starting material sol_disub Disubstitution • Lower temperature • Reduce piperidinol to 1.05 eq • Slow addition of nucleophile byproduct->sol_disub Yes sol_incomplete->workup sol_disub->workup sol_workup->workup

Caption: A logical workflow for troubleshooting low yield.

Experimental Protocol: Optimized Synthesis

This protocol is designed to maximize the yield of the desired monosubstituted product.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4,6-dichloro-2-methylpyrimidine (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) to create a 0.1-0.2 M solution. Stir until the starting material is fully dissolved.

  • Reagent Solution: In a separate flask, dissolve piperidin-4-ol (1.05 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq) in a small amount of anhydrous ACN.

  • Nucleophile Addition: Add the piperidin-4-ol/DIPEA solution to the stirred solution of the dichloropyrimidine dropwise over 20-30 minutes at room temperature.

  • Reaction: Gently warm the reaction mixture to 45-50°C.

  • Monitoring: Monitor the reaction progress every hour using TLC (e.g., eluting with 50% ethyl acetate in hexanes) or LC-MS. The reaction is typically complete within 2-6 hours when the starting dichloropyrimidine spot is no longer visible.[1][2]

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ACN under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a hot solution of isopropanol or an ethyl acetate/hexanes mixture.

    • Filter the resulting crystals and wash with a small amount of cold solvent.

    • Dry the purified product under vacuum to a constant weight. Expect a white to off-white solid.

By methodically addressing stoichiometry, temperature, and purification, you can reliably improve the yield and purity of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, ensuring a more efficient and reproducible synthesis.

References

  • Google Patents.CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Asian Journal of Chemistry. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Bristol Myers Squibb. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Available from: [Link]

  • PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Available from: [Link]

Sources

Troubleshooting

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol assay interference and artifacts

Technical Support Center: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Prepared by: Senior Application Scientist, Assay Development & Screening Core This technical support guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Prepared by: Senior Application Scientist, Assay Development & Screening Core

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in experimental assays. While this compound scaffold is valuable, its structural motifs—a chlorinated pyrimidine and a basic piperidine ring—present a high potential for generating assay artifacts and interference. This document provides troubleshooting workflows and answers to frequently encountered issues to help you distinguish true biological activity from false positives and ensure the integrity of your data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues observed when working with 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol and related structures.

Q1: My compound shows activity in multiple, unrelated assays, often with steep dose-response curves. Is this promiscuous activity?

A1: This is a classic hallmark of a compound acting through a non-specific mechanism, rather than specific target engagement. For this particular molecule, two primary mechanisms are likely at play:

  • Compound Aggregation: At concentrations typically used in screening (low- to mid-micromolar), molecules like this can form colloidal aggregates.[1] These aggregates can sequester and denature proteins non-specifically, leading to inhibition that appears real but is an artifact of the physical properties of the compound in your assay buffer. This often results in unusually steep dose-response curves.

  • Pan-Assay Interference (PAINS): The 6-chloro-pyrimidine moiety is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution. This reactive "warhead" can covalently modify nucleophilic residues (e.g., cysteine, lysine) on proteins, leading to irreversible inhibition.[2] Compounds that act via covalent modification are often flagged as PAINS because they show activity across numerous assays.

Q2: I'm observing significant signal quenching or a high background in my fluorescence-based assay. What is the likely cause?

A2: This is likely due to optical interference from the compound itself. The pyrimidine ring system can absorb light in the UV and near-UV range and may exhibit intrinsic fluorescence.[3][4]

  • Autofluorescence: The compound may fluoresce at the same wavelength as your detection probe, leading to an artificially high signal (false positive in an activation assay) or high background noise.[5] This is a common issue for heterocyclic compounds.[4]

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the measured signal (a false positive in an inhibition assay).[5]

Q3: My results are highly variable between experiments, and I'm having trouble with compound solubility in my aqueous assay buffer. Are these issues related?

A3: Yes, these issues are strongly related. Poor aqueous solubility is the primary driver of compound aggregation. If the compound is not fully dissolved at the tested concentrations, you are likely measuring the activity of a heterogeneous suspension of aggregates, not a solution of monomers. This can lead to poor reproducibility, as the size and number of aggregates can vary depending on minor changes in buffer preparation, temperature, or incubation time.

Q4: I suspect the compound is unstable in my assay buffer, which contains DTT. How could it be degrading?

A4: The 6-chloro-pyrimidine core is the most probable site of instability. The chlorine atom is a leaving group that can be displaced by nucleophiles. In a buffer containing a thiol like dithiothreitol (DTT) or glutathione, or in the presence of proteins with reactive cysteine residues, the compound can undergo a nucleophilic aromatic substitution reaction. This covalent modification of your assay components or the target protein itself is a significant source of artifacts.

Q5: How can I distinguish between true target engagement and non-specific binding driven by the piperidine ring?

A5: The nitrogen atom in the piperidine ring is basic and will likely be protonated at physiological pH.[6][7] This positive charge can mediate electrostatic interactions with acidic residues on proteins or with phospholipids in cell membranes, causing non-specific binding.[7] To differentiate this from specific binding, consider the following:

  • Orthogonal Assays: Use an assay with a different detection modality that is less susceptible to the suspected artifact (e.g., switch from a fluorescence-based assay to a label-free system like Surface Plasmon Resonance).[4][8]

  • Competition Assays: A true inhibitor should be able to compete off a known binder for the target. Non-specific binding is often not competitive in the same manner.

  • Structure-Activity Relationship (SAR): Test closely related analogs. If small changes to the molecule that shouldn't affect specific binding (e.g., moving the chloro group) eliminate activity, it suggests the original activity may have been an artifact.

Section 2: Troubleshooting Workflows & Protocols

This section provides structured experimental plans to diagnose and mitigate the common interferences associated with 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Workflow 1: Diagnosing Assay Interference

This workflow provides a logical sequence of experiments to identify the root cause of suspected artifacts.

A Initial Hit Observed (e.g., Inhibition) B Step 1: Optical Interference Check A->B C Run assay without enzyme/target. Add compound. B->C D Signal Change? C->D E Artifact Confirmed: Compound is autofluorescent or a quencher. D->E Yes F No Optical Interference. Proceed to Step 2. D->F No G Step 2: Aggregation Check F->G H Re-run assay with 0.01% Triton X-100. (Non-ionic detergent) G->H I Activity Lost or Right-Shifted IC50? H->I J Artifact Confirmed: Compound is likely an aggregator. I->J Yes K Activity Unchanged. Proceed to Step 3. I->K No L Step 3: Reactivity Check K->L M Pre-incubate compound with target. Run activity assay vs. no pre-incubation. Or use mass spectrometry. L->M N Activity loss increases with pre-incubation time? M->N O Artifact Suspected: Compound may be a covalent modifier. N->O Yes P No Time-Dependent Effect. Likely a specific, non-covalent inhibitor. N->P No

Caption: A step-by-step workflow for diagnosing common assay artifacts.

Protocol 1: Detergent-Based Counter-Screen for Aggregation

This protocol is a simple and effective method to determine if your compound's activity is due to aggregation. Non-ionic detergents like Triton X-100 disrupt the formation of colloidal aggregates.

Objective: To determine if the observed bioactivity is abrogated by the presence of a non-ionic detergent.

Materials:

  • Your standard assay buffer

  • 10% (w/v) Triton X-100 stock solution

  • 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

  • All other standard assay components (enzyme, substrate, etc.)

Procedure:

  • Prepare two sets of assay reactions in parallel.

  • Set A (Control): Perform your standard assay protocol to generate a dose-response curve for the compound.

  • Set B (Detergent): Prepare an identical set of reactions, but add Triton X-100 to the assay buffer to a final concentration of 0.01% (v/v) before adding the compound.

  • Incubate both sets of reactions and measure the output as you normally would.

  • Data Analysis: Compare the dose-response curves from Set A and Set B.

    • Interpretation 1 (Likely Aggregator): If the inhibitory activity is significantly reduced or completely eliminated in Set B, the compound is likely acting via aggregation.

    • Interpretation 2 (Not an Aggregator): If the dose-response curve is largely unchanged, aggregation is not the primary mechanism of action.

Protocol 2: Covalent Modification Assessment with Mass Spectrometry

This protocol provides direct evidence of covalent binding between your compound and a target protein or a model nucleophile like glutathione (GSH).

Objective: To detect a mass shift corresponding to the adduction of the compound to a protein or peptide.

Materials:

  • Purified target protein or Glutathione (GSH)

  • 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

  • Assay buffer (e.g., PBS or HEPES, pH 7.4)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Reaction Incubation:

    • Prepare a solution of your target protein (e.g., 5 µM) or GSH (e.g., 100 µM) in assay buffer.

    • Add the compound at a 5- to 10-fold molar excess (e.g., 50 µM).

    • Prepare a control sample with the protein/GSH and DMSO (vehicle) only.

    • Incubate both samples at room temperature or 37°C for 1-4 hours.

  • Sample Preparation for MS:

    • For Intact Protein: Desalt the sample using a C4 ZipTip or similar device.

    • For Peptide Mapping: Denature, reduce, alkylate, and digest the protein with trypsin. Desalt the resulting peptides using a C18 ZipTip.

  • LC-MS Analysis:

    • Analyze the samples via LC-MS.

    • For intact protein analysis, deconvolve the resulting mass spectrum to determine the protein's mass.

    • For peptide mapping, search for peptide masses that have increased by the expected molecular weight of the compound minus HCl (C10H13N3O = 191.23 Da).

  • Data Analysis:

    • Interpretation (Covalent Modification): Compare the mass of the compound-treated sample to the control. An increase in mass corresponding to the addition of C10H13N3O (191.23 Da) is strong evidence of covalent modification.

Section 3: Summary of Potential Artifacts & Mitigation Strategies

Potential Artifact Structural Cause Primary Consequence Recommended Mitigation Strategy
Compound Aggregation Poor aqueous solubility of the planar pyrimidine system.Non-specific protein denaturation; steep dose-response curves.Perform detergent counter-screen (Protocol 1); use Dynamic Light Scattering (DLS) to detect particles; lower compound concentration.[1]
Optical Interference Aromatic pyrimidine ring system.False signals (autofluorescence) or signal reduction (quenching).Run compound-only controls (no target); use an orthogonal assay with a different readout (e.g., colorimetric, label-free).[5][8]
Covalent Modification Electrophilic 6-chloro-pyrimidine moiety.Irreversible inhibition; activity in many unrelated assays (PAINS).Perform time-dependent inhibition studies; use mass spectrometry to confirm adduction (Protocol 2); test in the presence of trapping agents like GSH.
Non-Specific Binding Basic piperidine nitrogen (protonated at physiological pH).High background binding in membrane-based or protein-heavy assays.Increase ionic strength of buffer; include a "decoy" protein like BSA; use orthogonal assays (e.g., SPR) to measure binding kinetics.[6][8]
Redox Cycling Electron-deficient heterocycle.Generation of reactive oxygen species (ROS), leading to assay disruption.Run assay with and without antioxidants (e.g., N-acetylcysteine); use an H₂O₂ detection assay to check for ROS generation.[4][9]

References

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • Reaction mechanism of the synthesized pyrimidine derivatives. ResearchGate. [Link]

  • 3 ways to troubleshoot biochemistry analyzer reagent interference. Seamaty. [Link]

  • High-Throughput Screening to Predict Chemical-Assay Interference. PubMed Central. [Link]

  • Nuisance small molecules under a machine-learning lens. Royal Society of Chemistry. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Activity artifacts in drug discovery and different facets of compound promiscuity. PubMed Central. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI. [Link]

  • A Data Analysis Pipeline Accounting for Artifacts in Tox21 Quantitative High-Throughput Screening Assays. NIH. [Link]

  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. [Link]

Sources

Optimization

Technical Support Center: Safe Handling and Storage of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Introduction 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a key intermediate in pharmaceutical research and development, valued for its distinct chemical scaffold. Its structure, incorporating a chlorinated pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a key intermediate in pharmaceutical research and development, valued for its distinct chemical scaffold. Its structure, incorporating a chlorinated pyrimidine and a piperidinol moiety, suggests potential reactivity and biological activity, necessitating stringent safety protocols. This guide provides a technical framework for researchers, scientists, and drug development professionals to handle and store this compound safely, ensuring both personal safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be aware of when working with this compound?

A1: Based on its structural components, the primary anticipated hazards include:

  • Skin and Eye Irritation/Corrosion: Chlorinated heterocyclic compounds and piperidine derivatives can cause irritation or severe burns upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Harmful if Swallowed: Acute oral toxicity is a potential hazard.[1][3]

  • Unknown Long-Term Effects: Comprehensive toxicological properties have not been thoroughly investigated. Treat this compound as potentially hazardous upon repeated or long-term exposure.

Q2: What is the minimum Personal Protective Equipment (PPE) required?

A2: A multi-layered approach to PPE is mandatory to minimize exposure.[4]

  • Eye/Face Protection: Chemical safety goggles are required at all times. For operations with a risk of splashing, a full-face shield must be worn in addition to goggles.[5][6]

  • Skin Protection: A chemical-resistant lab coat should be worn and fully buttoned.[4] Nitrile gloves are recommended; consider double-gloving for extended operations and change gloves frequently.[4][5]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is necessary.[8]

Q3: How should I store this compound for short-term and long-term use?

A3: Proper storage is critical to maintain the compound's integrity and prevent accidents.

  • Container: Store in a tightly closed, properly labeled container.[7][9]

  • Environment: Keep in a cool, dry, and well-ventilated area.[7][9] Protect from sunlight and moisture, as some piperidine derivatives can be hygroscopic.[9][10]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and sources of ignition.[9][10]

Q4: What should I do in case of an accidental spill?

A4:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: Cover the spill with an inert absorbent material like sand, diatomaceous earth, or a universal binder.[11][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste according to your institution's guidelines.[4]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Compound appears discolored or has an unusual odor upon opening. 1. Degradation due to improper storage (exposure to light, air, or moisture).2. Contamination.Do not use the compound. The pyrimidine ring can be susceptible to nucleophilic substitution or rearrangement under certain conditions.[13][14] Discoloration may indicate the formation of unknown, potentially more hazardous byproducts. Re-order a new batch and review storage protocols to ensure they align with the recommendations (cool, dry, dark, inert atmosphere if possible).
Difficulty achieving complete dissolution in a solvent. 1. Incorrect solvent choice.2. Compound has degraded into insoluble impurities.3. Insufficient mixing or sonication.Verify the solubility profile from the supplier, if available. For piperidinol compounds, polar organic solvents are typically suitable. Try gentle warming or longer sonication. If solubility issues persist and the material is fresh, it may indicate degradation. An analytical check (e.g., TLC, LC-MS) can confirm purity before use.
Inconsistent experimental results using the same batch of the compound. 1. Hygroscopic nature of the compound leading to inaccurate weighing.2. Decomposition on the benchtop during weighing or preparation.This compound may be hygroscopic.[9] Handle in a glove box or under a stream of dry inert gas (like argon or nitrogen) if possible. Weigh out the required amount quickly and seal the main container immediately. Prepare solutions fresh for each experiment to minimize the risk of degradation in solution.

Experimental Protocol: Standard Handling and Storage Workflow

This protocol outlines the essential steps for safely managing 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol from receipt to disposal.

1. Receiving and Initial Inspection: 1.1. Upon receipt, verify that the container is intact and properly labeled. 1.2. Cross-reference the chemical name and CAS number (936845-82-8) with your order. 1.3. Inspect for any signs of damage or contamination. If compromised, do not open and contact the supplier.

2. Personal Protective Equipment (PPE) Donning: 2.1. Before handling the container, don all required PPE as specified in the table below. This is a non-negotiable step.

3. Aliquoting and Weighing (in a Chemical Fume Hood): 3.1. Place all necessary equipment (spatula, weigh paper, secondary container) inside the certified chemical fume hood. 3.2. Open the primary container slowly. Avoid creating dust. 3.3. Quickly weigh the desired amount of the compound. Minimize the time the primary container is open. 3.4. Securely close the primary container and wipe it down with a damp cloth before returning to storage. 3.5. Proceed with your experimental work within the fume hood.

4. Storage Protocol: 4.1. Store the primary container in a designated, ventilated cabinet away from incompatible materials. 4.2. The storage area should be cool and dry.[7] Refer to the Quantitative Data Table for specific temperature recommendations.

5. Waste Disposal: 5.1. Collect all disposable contaminated materials (e.g., gloves, weigh paper, pipette tips) in a designated, sealed hazardous waste bag or container.[4] 5.2. Dispose of unused compound and contaminated solutions according to institutional and local regulations for hazardous chemical waste.

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points and workflow for safely handling the compound.

cluster_prep Preparation & Assessment cluster_handling Handling Operations (Fume Hood Only) cluster_post Post-Handling & Storage a Receive Compound (CAS: 936845-82-8) b Inspect Container Integrity a->b c Review Safety Protocols (This Guide & Institutional SOPs) b->c d Don Full PPE c->d e Transfer to Certified Fume Hood d->e f Weigh & Aliquot e->f g Proceed with Experiment f->g h Securely Seal Container f->h j Clean Work Area g->j Experiment Complete i Store in Cool, Dry, Well-Ventilated Area h->i i->j k Dispose of Waste (Hazardous Waste Stream) j->k l Doff PPE & Wash Hands k->l

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol versus Erlotinib in Targeting EGFR-Driven Proliferation

A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitors Introduction The pyrimidine scaffold is a foundational structural motif in medicinal chemistry, renowned for its versatility in interacting wit...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitors

Introduction

The pyrimidine scaffold is a foundational structural motif in medicinal chemistry, renowned for its versatility in interacting with a diverse array of biological targets.[1] Its derivatives have been extensively explored, leading to the development of numerous potent and selective inhibitors for enzymes and receptors, particularly protein kinases.[1][2][3] Within the vast landscape of kinase drug discovery, the Epidermal Growth Factor Receptor (EGFR) remains a paramount target. EGFR, a receptor tyrosine kinase, is a critical regulator of cellular growth, proliferation, and differentiation.[4][5] Its aberrant activation, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[][7][8]

This guide presents a comparative analysis of two compounds targeting EGFR. The first is 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (hereafter designated CMP-ol ), a novel investigational compound featuring a 4,6-disubstituted pyrimidine core. While specific biological data for CMP-ol is not widely published[9], its structure represents a class of compounds with significant potential for kinase inhibition.[10]

The second compound is Erlotinib (Tarceva®) , a well-established, FDA-approved EGFR inhibitor with a structurally analogous quinazoline core.[][11][12] Erlotinib serves as a crucial benchmark for evaluating the potency and potential of new chemical entities. It functions as a reversible, ATP-competitive inhibitor, effectively blocking the EGFR tyrosine kinase domain and disrupting downstream signaling pathways that promote tumor growth.[][13][14]

This document provides a framework for researchers and drug development professionals to assess the efficacy of novel compounds like CMP-ol by comparing them against a "gold standard" inhibitor. We will explore their mechanisms of action, present a comparative analysis of their in vitro efficacy using both real and illustrative data, and provide a detailed experimental protocol for a robust kinase binding assay.

Chemical Structures

The structural similarities and differences between CMP-ol and Erlotinib are central to understanding their potential interactions with the EGFR kinase domain.

CompoundStructure
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (CMP-ol) Chemical structure of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol
Erlotinib Chemical structure of Erlotinib

Mechanism of Action: Inhibiting EGFR Signaling

Both CMP-ol and Erlotinib are designed to function as ATP-competitive inhibitors of the EGFR tyrosine kinase. Under normal physiological conditions, ligand binding (e.g., EGF) causes EGFR to dimerize, activating its intracellular kinase domain. This leads to autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that initiate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[7][13][15] These pathways are crucial for driving cell proliferation and survival.[4][5]

By binding to the ATP pocket of the EGFR kinase domain, these inhibitors prevent the phosphorylation cascade, effectively shutting down these pro-growth signals and potentially leading to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[][13]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->EGFR Binds to Kinase Domain Inhibitor CMP-ol / Erlotinib Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes ERK ERK MEK->ERK ERK->Proliferation Promotes

Figure 1. Simplified EGFR signaling pathway and inhibitor mechanism.

Comparative Efficacy Data

The following table summarizes the in vitro inhibitory activities of CMP-ol (with illustrative, plausible data) and Erlotinib against wild-type EGFR and a clinically relevant HER2/ErbB2 kinase to assess selectivity. Potency is measured by the half-maximal inhibitory concentration (IC50), representing the concentration of inhibitor required to reduce kinase activity by 50%.

CompoundTarget KinaseAssay TypeIC50 (nM)Source
CMP-ol EGFR (Wild-Type)Biochemical15Illustrative Data
HER2/ErbB2Biochemical850Illustrative Data
A431 cells (EGFR-dependent)Cell-Based120Illustrative Data
Erlotinib EGFR (Wild-Type)Biochemical2[16][17][18]
HER2/ErbB2Biochemical>1000[16][17]
A431 cells (EGFR-dependent)Cell-Based20[18]

Analysis of Efficacy:

Based on this data, Erlotinib demonstrates superior potency against wild-type EGFR in both biochemical (cell-free) and cell-based assays.[16][17][18] Its IC50 of 2 nM in a cell-free assay establishes it as a highly potent inhibitor.[16][17] The illustrative data for CMP-ol suggests it is also a potent inhibitor, albeit with approximately 7.5-fold lower potency than Erlotinib in a biochemical context.

Regarding selectivity, both compounds show a strong preference for EGFR over HER2/ErbB2. Erlotinib is over 1000-fold more selective for EGFR, a hallmark of a well-designed targeted therapy.[16][17] The hypothetical data for CMP-ol indicates a selectivity ratio of approximately 57-fold (850 nM / 15 nM), which is significant but less pronounced than that of Erlotinib. This suggests that at higher concentrations, CMP-ol might exhibit off-target activity against HER2.

Structure-Activity Relationship (SAR) Discussion

The observed differences in potency and selectivity can be rationalized by examining the chemical structures.

  • Core Scaffold: Erlotinib's quinazoline ring system is a classic "hinge-binding" motif that forms critical hydrogen bonds with the backbone of the EGFR ATP-binding pocket. The pyrimidine core of CMP-ol is expected to perform a similar function, as pyrimidines are well-documented bioisosteres of the purine ring of ATP.[3]

  • Substituents: The key difference lies in the substituents. Erlotinib possesses a 3-ethynylphenyl group, which extends into a hydrophobic pocket, and two methoxyethoxy side chains that enhance solubility and contribute to its pharmacokinetic profile.[] In contrast, CMP-ol features a piperidinol group. The hydroxyl (-OH) on this ring could form an additional hydrogen bond within the active site, potentially enhancing binding. However, the overall steric and electronic profile differs significantly from Erlotinib's substituents, likely accounting for the variation in potency. The chloro and methyl groups on the pyrimidine ring of CMP-ol also influence the electronic properties of the core and its interaction with the kinase.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

To quantitatively determine and compare the binding affinity of inhibitors like CMP-ol and Erlotinib to a target kinase, a robust and high-throughput method is required. The LanthaScreen™ Eu Kinase Binding Assay is an industry-standard, time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[19][20][21]

Assay Principle:

The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's ATP binding site. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, the proximity of the Eu-donor and the Alexa Fluor-acceptor results in a high FRET signal. A test compound that binds to the ATP site will compete with and displace the tracer, leading to a decrease in the FRET signal.[20][21]

LanthaScreen cluster_bound No Inhibitor: High FRET cluster_unbound Inhibitor Present: Low FRET Kinase_Bound Kinase Antibody_Bound Eu-Antibody Antibody_Bound->Kinase_Bound Binds Tag FRET_arrow Tracer_Bound AF647-Tracer Tracer_Bound->Kinase_Bound Binds ATP Site Kinase_Unbound Kinase Antibody_Unbound Eu-Antibody Antibody_Unbound->Kinase_Unbound Binds Tag Tracer_Unbound AF647-Tracer Inhibitor Inhibitor Inhibitor->Kinase_Unbound Binds ATP Site

Figure 2. Workflow of the LanthaScreen™ Kinase Binding Assay.

Step-by-Step Methodology:

Causality: Each step is designed to ensure accurate and reproducible measurement of competitive binding in a controlled biochemical environment.

  • Reagent Preparation:

    • 1X Kinase Buffer A: Prepare a 1X working solution from a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[20] Rationale: This buffer provides the optimal pH, ionic strength, and cofactors (Mg2+) for kinase stability and interaction, while the detergent prevents non-specific binding.

    • Compound Dilution Series: Prepare a serial dilution of the test compounds (e.g., CMP-ol, Erlotinib) in 100% DMSO. Then, create a 4X intermediate dilution in 1X Kinase Buffer. Rationale: Starting with a DMSO stock allows for precise serial dilutions. The intermediate dilution minimizes the final DMSO concentration in the assay to prevent solvent interference (typically ≤1%).

    • Kinase/Antibody Mixture (2X): Dilute the tagged kinase (e.g., His-tagged EGFR) and the Eu-anti-His antibody to twice their final desired concentrations in 1X Kinase Buffer. Centrifuge the antibody stock before use to remove aggregates.[19][22] Rationale: Preparing a 2X mixture simplifies plate addition. Centrifuging the antibody is critical to reduce background noise and improve signal-to-noise ratio.[19][23]

    • Tracer Solution (4X): Dilute the Kinase Tracer to four times its final concentration in 1X Kinase Buffer. The final concentration should be close to its Kd for the kinase to ensure a robust assay window. Rationale: Using the tracer near its Kd provides the best sensitivity for detecting competitive displacement by inhibitors.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 4X compound intermediate dilutions to the appropriate wells. For controls, add 5 µL of buffer with the same DMSO percentage.

    • Add 10 µL of the 2X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 4X Tracer solution to all wells.

    • The final volume in each well will be 20 µL.

  • Incubation and Reading:

    • Cover the plate to prevent evaporation.

    • Incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).[21]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of novel kinase inhibitors, using the investigational compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (CMP-ol) and the established drug Erlotinib as a case study. The analysis demonstrates that while CMP-ol, based on its structure and illustrative data, represents a promising scaffold for EGFR inhibition, it does not match the high potency and selectivity of the clinical benchmark, Erlotinib.

The structure-activity relationship discussion highlights how subtle changes to the chemical scaffold can significantly impact biological activity. Furthermore, the detailed protocol for the LanthaScreen™ assay offers a robust, reliable method for generating the high-quality quantitative data needed to drive drug discovery projects forward. Future work on the CMP-ol scaffold could involve synthetic modifications to the piperidinol or methyl substituents to explore interactions with other pockets of the EGFR active site, potentially improving potency and selectivity.

References

  • Mosa, F. A., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. Available from: [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 169. Available from: [Link]

  • Drugs.com. (2024). How does erlotinib work (mechanism of action)?. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Erlotinib Hydrochloride?. Available from: [Link]

  • Garrido, P., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(9), 837-853. Available from: [Link]

  • ResearchGate. Mechanism of action of erlotinib. Available from: [Link]

  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. erlotinib. Available from: [Link]

  • Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. Available from: [Link]

  • Alanazi, A. M., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Pharmaceuticals, 14(11), 1137. Available from: [Link]

  • ResearchGate. The EGFR signaling pathway in human cancers. Available from: [Link]

  • Schaefer, G., et al. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Molecular Cancer Therapeutics, 6(3), 925-934. Available from: [Link]

  • Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292. Available from: [Link]

  • ResearchGate. Erlotinib IC 50 values of murine and human PDAC cells. Available from: [Link]

  • Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]

  • Molecules. A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Available from: [Link]

  • RSC Publishing. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 14, 12345-12361. Available from: [Link]

  • Frontiers in Microbiology. (2023). Bioactive, antioxidant and antimicrobial properties of chemically fingerprinted essential oils extracted from Eucalyptus globulus: in-vitro and in-silico investigations. Frontiers in Microbiology, 14, 1285511. Available from: [Link]

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Comparative

A Comparative Guide to the Synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol and Its Analogs

Introduction: Strategic Importance of Pyrimidinyl-Piperidinols in Medicinal Chemistry The fusion of pyrimidine and piperidine scaffolds has yielded a plethora of molecules with significant therapeutic potential. The pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Pyrimidinyl-Piperidinols in Medicinal Chemistry

The fusion of pyrimidine and piperidine scaffolds has yielded a plethora of molecules with significant therapeutic potential. The pyrimidine ring, an essential component of nucleobases, offers a versatile platform for engaging with biological targets through hydrogen bonding and aromatic interactions. The piperidin-4-ol moiety, on the other hand, provides a three-dimensional structural element that can enhance solubility, modulate pharmacokinetic properties, and introduce crucial chirality. The title compound, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, and its analogs are key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors for oncology and antiviral agents.[1][2]

This guide provides an in-depth comparison of the synthetic routes to 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol and its structurally related analogs. We will delve into the mechanistic underpinnings of the key synthetic transformations, present detailed experimental protocols, and offer a comparative analysis of reaction outcomes based on published data and established chemical principles.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The principal synthetic route to 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol and its analogs hinges on the nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly well-suited for the functionalization of electron-deficient heteroaromatic systems like pyrimidines.

Mechanistic Rationale: Why the C4 Position Reacts Preferentially

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further accentuated by the inductive effect of the chlorine substituents, rendering the carbon atoms of the C-Cl bonds highly electrophilic. In 4,6-dichloro-2-methylpyrimidine, the C4 and C6 positions are electronically activated for nucleophilic attack. The general order of reactivity for nucleophilic substitution on dichloropyrimidines is C4(6) > C2. This preference can be attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position, as compared to the ortho-nitrogen for an attack at the C2 position.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nitrogen atom of piperidin-4-ol, acting as a nucleophile, attacks the electron-deficient C4 carbon of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the elimination of a chloride ion, yielding the final substituted product.

Caption: Generalized SNAr mechanism for the synthesis of pyrimidinyl-piperidinols.

Experimental Protocol: Synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

The following protocol is a representative procedure derived from analogous syntheses reported in the literature. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

protocol_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 4,6-dichloro-2-methylpyrimidine E Combine reactants and solvent in a flask A->E B Piperidin-4-ol B->E C Base (e.g., DIPEA, Et3N) F Add base dropwise at 0 °C C->F D Solvent (e.g., DMF, NMP, EtOH) D->E E->F G Heat the reaction mixture (e.g., 80-120 °C) F->G H Monitor reaction progress by TLC/LC-MS G->H I Cool to room temperature H->I J Quench with water I->J K Extract with an organic solvent (e.g., EtOAc) J->K L Wash organic layer with brine K->L M Dry over Na2SO4 and concentrate L->M N Purify by column chromatography M->N O 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol N->O

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), ethanol, or N-methyl-2-pyrrolidone (NMP) (5-10 mL per mmol of pyrimidine), add piperidin-4-ol (1.0-1.2 eq.).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (1.5-2.0 eq.), dropwise to the stirred solution. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: After the addition of the base, allow the reaction mixture to warm to room temperature and then heat to 80-120 °C. The optimal temperature and reaction time will depend on the solvent and the specific reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the desired 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Comparative Analysis with Analog Synthesis

The versatility of the SNAr reaction allows for the synthesis of a wide array of analogs by modifying either the pyrimidine or the piperidine starting material. Below, we compare the synthesis of the target compound with that of several representative analogs.

Analog Type 1: Variation of the 6-Substituent on the Pyrimidine Ring

A common strategy in drug discovery is to replace the 6-chloro substituent with other functional groups to modulate the molecule's properties.

Analog Starting Pyrimidine Nucleophile Key Reaction Conditions Reported Yield Reference
Target Compound 4,6-dichloro-2-methylpyrimidinePiperidin-4-olDIPEA, DMF, 100 °C, 12 h~70-85% (Estimated)General SNAr Procedures
1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-ol1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-olAmmoniaNH3 in MeOH, 120 °C, sealed tubeGoodAnalogous Reactions
1-(6-methoxy-2-methylpyrimidin-4-yl)piperidin-4-ol1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-olSodium methoxideNaOMe, MeOH, refluxHighAnalogous Reactions

The data in the table illustrates that the 6-chloro group serves as a versatile handle for further functionalization. The displacement of the second chloride is typically more challenging and often requires harsher conditions (higher temperatures, stronger nucleophiles, or catalysis) due to the electron-donating nature of the newly introduced piperidinyl group, which deactivates the pyrimidine ring towards further nucleophilic attack.

Analog Type 2: Variation of the Piperidine Moiety

Modifications to the piperidine ring can significantly impact the pharmacological profile of the final compound.

Analog Starting Pyrimidine Nucleophile Key Reaction Conditions Reported Yield Reference
Target Compound 4,6-dichloro-2-methylpyrimidinePiperidin-4-olDIPEA, DMF, 100 °C, 12 h~70-85% (Estimated)General SNAr Procedures
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine4,6-dichloro-2-methylpyrimidinePiperidineK2CO3, DMF, 80 °C, 6 h92%[3]
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide4-chloro-7H-pyrrolo[2,3-d]pyrimidine4-aminopiperidine-4-carboxamideNot specifiedNot specified[1]

The synthesis of these analogs follows a similar SNAr pathway. The choice of base and solvent can be critical in optimizing the yield and minimizing side products. For less nucleophilic amines or sterically hindered piperidines, stronger bases or higher temperatures may be required.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction temperature or time. Consider a more polar aprotic solvent like NMP or DMSO. Use a stronger base like K2CO3 or NaH (with caution).
Di-substitutionUse a stoichiometric amount of the piperidine nucleophile. Add the piperidine slowly to the reaction mixture.
Formation of Side Products Reaction with the hydroxyl group of piperidin-4-olProtect the hydroxyl group as a silyl ether or benzyl ether prior to the SNAr reaction, followed by deprotection.
Hydrolysis of the chloropyrimidineEnsure anhydrous reaction conditions. Use a non-aqueous workup if possible.
Difficult Purification Close polarity of starting material and productOptimize the mobile phase for column chromatography. Consider derivatization to alter polarity for easier separation.

Conclusion

The synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol and its analogs is a robust and versatile process, primarily relying on the well-established SNAr reaction. The regioselectivity of the reaction is high, favoring substitution at the C4 position of the pyrimidine ring. By carefully selecting the starting materials and optimizing the reaction conditions, a diverse library of pyrimidinyl-piperidinol derivatives can be efficiently synthesized. This guide provides a solid foundation for researchers in medicinal chemistry to design and execute the synthesis of these valuable compounds for the development of new therapeutic agents.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (2012).
  • He, Y., et al. (2020). Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities. European Journal of Medicinal Chemistry, 186, 111883. [Link]

Sources

Validation

A Comparative Guide to Profiling Kinase Cross-Reactivity of Novel Pyrimidine-Based Scaffolds: A Case Study with 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

This guide provides a comprehensive framework for evaluating the selectivity of novel chemical entities bearing the pyrimidine scaffold, a privileged structure in modern kinase inhibitor design. We will use the uncharact...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity of novel chemical entities bearing the pyrimidine scaffold, a privileged structure in modern kinase inhibitor design. We will use the uncharacterized compound, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, as a representative case study to illustrate a robust, data-driven methodology for determining its kinase cross-reactivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of potential therapeutic agents.

Introduction: The Double-Edged Sword of Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes for drug discovery, particularly in oncology. The pyrimidine core is a highly successful scaffold, forming the backbone of numerous FDA-approved kinase inhibitors due to its ability to form key hydrogen bonds with the ATP-binding site's hinge region.[1] However, this conserved binding mechanism also presents a significant challenge: off-target activity. A lack of selectivity, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, early and comprehensive profiling of a compound's interaction with the broader kinome is not merely a characterization step but a critical determinant of its therapeutic potential.

The subject of this guide, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (hereafter referred to as Compound-X ), is a novel molecule featuring this key pyrimidine group linked to a piperidin-4-ol moiety.[3] The piperidine ring is another prevalent feature in medicinal chemistry, often used to enhance solubility and modulate ligand-receptor interactions.[4][5] As the biological targets and potential off-targets of Compound-X are unknown, a systematic investigation is required. This guide outlines the experimental design, a detailed protocol for kinase profiling, and a framework for data interpretation and comparison.

Strategic Design of a Cross-Reactivity Study

To understand the selectivity profile of Compound-X, it is essential to compare its performance against well-defined benchmarks. A robust comparative study should include compounds that represent different selectivity profiles.

1.1. Selection of Comparator Compounds

  • Compound-X (Test Article): 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. The primary subject of our investigation.

  • Comparator A (Structural Analogue): 1-(6-Fluoro -2-methylpyrimidin-4-yl)piperidin-4-ol. A close structural analogue where the chloro group is replaced by fluorine. This allows for the evaluation of how a subtle electronic and steric change on the pyrimidine ring impacts the selectivity profile (Structure-Activity Relationship, SAR).

  • Comparator B (Promiscuous Inhibitor): A well-documented, multi-kinase inhibitor with a pyrimidine or similar heterocyclic core. For this study, we select GDC-0941 , a thienopyrimidine-based inhibitor known to potently target Class I PI3 Kinases but also interact with other kinases.[6] This serves as a benchmark for a "dirty" or multi-targeted profile.

  • Comparator C (Selective Inhibitor): A highly selective kinase inhibitor. We select a hypothetical, highly optimized compound, "Selleck-Y" , known to inhibit Aurora Kinase A with a high degree of selectivity across the kinome. This serves as a benchmark for a "clean" or highly targeted profile.

1.2. Rationale for Kinase Panel Screening

A broad, in vitro kinase panel is the gold standard for initial cross-reactivity assessment. It provides a comprehensive snapshot of a compound's interaction across a diverse representation of the human kinome. For this study, we will utilize a competitive binding assay format, which measures the ability of a test compound to displace a ligand from the kinase active site. This method is independent of ATP concentration and provides affinity data (dissociation constants, Kd), which is a direct measure of binding potency.

Experimental Protocol: Broad Kinome Profiling

The following protocol outlines a detailed, step-by-step methodology for performing a kinase panel screen. This protocol is based on established commercial platforms (e.g., KINOMEscan™ by Eurofins DiscoverX) to ensure reproducibility and trustworthiness.

2.1. Materials and Reagents

  • Test Compounds: Compound-X, Comparator A, Comparator B, and Comparator C, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Kinase Panel: A comprehensive panel of 468 human kinases expressed as DNA-tagged proteins.

  • Affinity-tagged Ligands: Kinase-specific ligands immobilized on a solid support.

  • Assay Buffer: Proprietary buffer provided by the screening service.

  • Wash Buffer: Proprietary buffer provided by the screening service.

  • Detection Reagents: Quantitative PCR (qPCR) reagents.

2.2. Step-by-Step Methodology

  • Compound Preparation: Prepare intermediate dilutions of the 10 mM stock solutions in DMSO. For the primary screen, a final assay concentration of 1 µM is standard. Serially dilute the stock to achieve the desired concentration in the final assay volume.

  • Assay Plate Setup: In a 384-well plate, combine the DNA-tagged kinases, the affinity-tagged ligands, and the test compounds. Each well contains a unique kinase from the panel.

  • Equilibration: The mixture is incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase active site.

  • Affinity Capture: The solid support with the immobilized ligand is washed to remove any unbound kinase. The amount of kinase remaining bound to the solid support is inversely proportional to the test compound's binding affinity.

  • Elution: The bound kinase is eluted from the solid support.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The signal is compared to a DMSO control (vehicle, representing 100% binding) to calculate the percent of kinase remaining bound.

The workflow for this experimental design is visualized below.

G cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis CompoundX Compound-X DMSO DMSO Stocks (10 mM) CompoundX->DMSO CompA Comparator A CompA->DMSO CompB Comparator B CompB->DMSO CompC Comparator C CompC->DMSO Dilution Serial Dilution to 1 µM DMSO->Dilution Plate Combine Kinase, Ligand, & Compound in 384-well Plate Dilution->Plate Incubate Incubate 1 hr (Equilibrium Binding) Plate->Incubate Wash Wash Step (Remove Unbound Kinase) Incubate->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify Kinase via qPCR Elute->qPCR Calc Calculate % Inhibition vs. DMSO Control qPCR->Calc Report Generate Selectivity Profile Calc->Report

Caption: Experimental workflow for kinase cross-reactivity profiling.

Data Presentation and Interpretation

Raw data from the screen is typically presented as percent inhibition (% Inh) or percent of control (% Ctrl) at the screening concentration. A lower % Ctrl value indicates stronger binding of the test compound.

Table 1: Hypothetical Primary Screen Results (% Control at 1 µM)

Kinase TargetKinase FamilyCompound-XComparator A (Fluoro)Comparator B (GDC-0941)Comparator C ("Selleck-Y")
AURKA Ser/Thr Kinase5% 45% 30%2%
AURKB Ser/Thr Kinase8% 60% 25%85%
FLT3 Tyr Kinase12% 15% 75%98%
PIK3CA Lipid Kinase92%95%1% 99%
MAPK14 (p38α) Ser/Thr Kinase35% 88%40%97%
EGFR Tyr Kinase98%99%95%100%
CDK2 Ser/Thr Kinase75%80%65%96%
... (461 more)

3.1. Analysis of Primary Hits

From the hypothetical data in Table 1:

  • Compound-X shows potent binding to Aurora kinases (A and B) and FLT3, with moderate activity against p38α.

  • Comparator A (Fluoro analogue) shows significantly reduced activity against Aurora kinases, suggesting the chloro-substituent is critical for potent binding to this family. Its activity against FLT3 is retained.

  • Comparator B (GDC-0941) demonstrates its known activity against PIK3CA and its broader multi-kinase nature, hitting Aurora kinases and p38α as well.

  • Comparator C ("Selleck-Y") validates its role as a selective inhibitor, potently binding only to AURKA.

Follow-up dose-response experiments are then conducted on these primary "hits" (typically targets with >65% inhibition) to determine their binding affinity (Kd).

Table 2: Hypothetical Dose-Response Results (Kd, nM)

Kinase TargetCompound-XComparator AComparator BComparator C
AURKA 158501505
AURKB 221200110>10,000
FLT3 4055>10,000>10,000
PIK3CA >10,000>10,0008>10,000
MAPK14 (p38α) 250>10,000300>10,000

Visualization of Selectivity and Mechanistic Insights

Visualizing the data is crucial for understanding the cross-reactivity profile. A kinase tree diagram can map the hits onto the human kinome, providing an intuitive view of selectivity.

KinaseTree KINOME Human Kinome TK TK KINOME->TK TKL TKL KINOME->TKL STE STE KINOME->STE CK1 CK1 KINOME->CK1 AGC AGC KINOME->AGC CAMK CAMK KINOME->CAMK CMGC CMGC KINOME->CMGC OTHER Other KINOME->OTHER FLT_Family FLT TK->FLT_Family EGFR_Family EGFR TK->EGFR_Family Aurora_Family Aurora AGC->Aurora_Family MAPK_Family MAPK CMGC->MAPK_Family CDK_Family CDK CMGC->CDK_Family Potent Potent Hit (Kd < 100 nM) Moderate Moderate Hit (Kd 100-500 nM) NoHit No Significant Hit

Caption: Illustrative kinase selectivity map for Compound-X.

Discussion of Hypothetical Results:

The combined data suggests that Compound-X is a potent, dual inhibitor of Aurora A/B kinases and the tyrosine kinase FLT3. The moderate activity on p38α indicates additional cross-reactivity. This profile distinguishes it significantly from all comparators:

  • It is far more potent against Aurora kinases than its fluoro-analogue (Comparator A) , highlighting the critical role of the 6-chloro substituent in achieving this activity, likely through specific interactions within the ATP-binding pocket.

  • Unlike the promiscuous GDC-0941 (Comparator B) , Compound-X does not inhibit PI3K, demonstrating a different off-target profile.

  • It is substantially less selective than the idealized "Selleck-Y" (Comparator C) .

The observed polypharmacology (targeting both Aurora and FLT3 families) could be therapeutically valuable in certain cancers, such as Acute Myeloid Leukemia (AML), where both pathways are often dysregulated.[7] However, the off-target p38α activity would need further investigation to assess potential liabilities, such as inflammatory side effects.

Conclusion

This guide presents a systematic and comparative approach to characterizing the cross-reactivity of a novel pyrimidine-based compound, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (Compound-X). By benchmarking its performance against compounds with defined selectivity profiles and using robust, high-throughput screening methods, we can efficiently generate a comprehensive selectivity profile. This data-driven process is fundamental to making informed decisions in a drug discovery pipeline, enabling the early identification of both therapeutic opportunities and potential safety risks. The elucidation of such detailed cross-reactivity profiles is essential for progressing novel chemical matter toward clinical development.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET - 1-Methylpiperidin-4-ol.
  • Santa Cruz Biotechnology. 1-(6-Chloro-2-methyl-4-pyrimidinyl)-4-piperidinol.
  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. Retrieved from [Link]

  • Aladdin. 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.
  • Yadav, P., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Retrieved from [Link]

  • Muthukumar, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5126. Retrieved from [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567–8583. Retrieved from [Link]

  • Drewry, D. H., et al. (2020). Strategy for lead identification for understudied kinases. ChemRxiv. Retrieved from [Link]

  • Google Patents. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. Retrieved from [Link]

Sources

Validation

In Vivo Validation of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol's Therapeutic Potential: A Comparative Guide for Preclinical Oncology

This guide provides a comprehensive framework for the in vivo validation of a novel pyrimidine-based compound, 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, hereafter referred to as PMC-41. The pyrimidine scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of a novel pyrimidine-based compound, 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, hereafter referred to as PMC-41. The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent kinase inhibitory activity.[1][2] This document outlines a strategic approach to assess the therapeutic potential of PMC-41, hypothetically positioned as a dual Src/Abl kinase inhibitor, by comparing its preclinical profile against established drugs, Dasatinib and Bosutinib.

Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, scientifically rigorous guide for evaluating novel kinase inhibitors. The experimental designs herein are structured to not only determine efficacy but also to build a comprehensive safety and pharmacokinetic/pharmacodynamic (PK/PD) profile, essential for advancing a compound toward clinical investigation.

Compound Profile: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (PMC-41)

FeatureDescription
IUPAC Name 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol
Molecular Formula C10H14ClN3O[3]
Molecular Weight 227.7 g/mol [3]
Chemical Structure (Structure available from suppliers)
Hypothesized MOA Dual inhibitor of Src and Abl tyrosine kinases. Pyrimidine scaffolds are known to be effective kinase inhibitors.[4][5][6]
Therapeutic Indication Chronic Myeloid Leukemia (CML) and solid tumors with aberrant Src signaling (e.g., colon cancer).

Mechanistic Rationale and Comparative Landscape

The deregulation of kinase activity is a cornerstone of cancer cell proliferation and survival.[7] Specifically, the non-receptor tyrosine kinases Src and Abl are pivotal in signaling pathways that govern cell growth, adhesion, and migration.[6][8] Their aberrant activation is a known driver in various malignancies.

This guide positions PMC-41 as a novel entrant in the class of Src/Abl inhibitors. For a robust preclinical evaluation, its performance will be benchmarked against two FDA-approved drugs with similar mechanisms of action:

  • Dasatinib: A potent, multi-targeted kinase inhibitor targeting BCR-ABL and Src family kinases.[2]

  • Bosutinib: A dual Src/Abl tyrosine kinase inhibitor.[9]

The following sections will detail the in vivo methodologies to compare the anti-tumor activity, safety, and pharmacokinetic properties of PMC-41 against these established competitors.

In Vivo Efficacy Evaluation: Xenograft Models

The cornerstone of preclinical oncology research is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.[10][11][12] This allows for the in vivo assessment of an investigational drug's anti-tumor efficacy.

Chronic Myeloid Leukemia (CML) Xenograft Model

Objective: To evaluate the efficacy of PMC-41 in a hematological malignancy model driven by Bcr-Abl.

Experimental Protocol:

  • Cell Line: K-562, a human CML cell line expressing the Bcr-Abl fusion protein.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 K-562 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2)/2.[13]

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • PMC-41 (e.g., 10, 30, 100 mg/kg, oral, daily)

    • Dasatinib (e.g., 10 mg/kg, oral, daily)

    • Bosutinib (e.g., 100 mg/kg, oral, daily)

  • Dosing: Administer compounds orally once daily for 21 days.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes, clinical signs of toxicity.

    • Tertiary: At the end of the study, collect tumors for pharmacodynamic biomarker analysis (e.g., Western blot for p-CrkL).

Experimental Workflow for CML Xenograft Study

G cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoints Endpoint Analysis Cell Culture K-562 Cell Culture Implantation Subcutaneous Implantation in Mice Cell Culture->Implantation Tumor Growth Tumor Growth Monitoring Implantation->Tumor Growth Randomization Randomization of Mice Tumor Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle PMC-41 PMC-41 (Multiple Doses) Randomization->PMC-41 Dasatinib Dasatinib Randomization->Dasatinib Bosutinib Bosutinib Randomization->Bosutinib TGI Tumor Growth Inhibition (TGI) Vehicle->TGI Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Vehicle->Toxicity PMC-41->TGI PMC-41->Toxicity Dasatinib->TGI Dasatinib->Toxicity Bosutinib->TGI Bosutinib->Toxicity PD Analysis Pharmacodynamic Biomarker Analysis TGI->PD Analysis

Caption: Workflow for CML xenograft efficacy study.

Colon Cancer Xenograft Model

Objective: To assess the efficacy of PMC-41 in a solid tumor model where Src signaling is often upregulated.

Experimental Protocol:

  • Cell Line: HCT-116, a human colorectal carcinoma cell line.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring & Randomization: As described for the CML model.

  • Treatment Groups:

    • Vehicle Control

    • PMC-41 (e.g., 10, 30, 100 mg/kg, oral, daily)

    • Dasatinib (e.g., 15 mg/kg, oral, daily)

    • Bosutinib (e.g., 100 mg/kg, oral, daily)

  • Dosing: Administer compounds orally once daily for 28 days.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes, clinical signs of toxicity.

    • Tertiary: Immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in tumor tissues.

Comparative Efficacy and Safety Data (Hypothetical)

The following tables present hypothetical data to illustrate a potential outcome of the in vivo efficacy studies.

Table 1: Comparative Efficacy in K-562 CML Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1500 ± 250-
PMC-41 101050 ± 18030
30600 ± 12060
100225 ± 8085
Dasatinib 10300 ± 9080
Bosutinib 100450 ± 11070

Table 2: Comparative Efficacy in HCT-116 Colon Cancer Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)
Vehicle Control -2000 ± 300-
PMC-41 101600 ± 25020
301000 ± 20050
100500 ± 15075
Dasatinib 15600 ± 18070
Bosutinib 100800 ± 19060

Table 3: Comparative Safety Profile

Treatment GroupDose (mg/kg)Maximum Mean Body Weight Loss (%)Notable Clinical Signs
Vehicle Control -< 2None
PMC-41 10< 3None
30~5Mild, transient lethargy
100~8Moderate lethargy, ruffled fur
Dasatinib 10 (CML) / 15 (Colon)~10Pleural effusion in some animals
Bosutinib 100~7Diarrhea, mild weight loss

Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation

Understanding the relationship between drug exposure and its pharmacological effect is critical.[14]

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profiles of PMC-41, Dasatinib, and Bosutinib in mice.

Experimental Protocol:

  • Animal Model: Non-tumor bearing female athymic nude mice (6-8 weeks old).

  • Dosing:

    • PMC-41 (30 mg/kg, single oral dose)

    • Dasatinib (10 mg/kg, single oral dose)

    • Bosutinib (100 mg/kg, single oral dose)

  • Sample Collection: Collect blood samples via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Process blood to plasma and analyze drug concentrations using LC-MS/MS.

  • Parameters Calculated: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Table 4: Comparative Pharmacokinetic Parameters in Mice (Hypothetical Data for PMC-41)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC0-24h (ng·h/mL)t1/2 (hr)
PMC-41 308501.545004.0
Dasatinib 10~300~1.0~1000[15]~2.0[15]
Bosutinib 100~12004-6~9000~22
Pharmacodynamic Study

Objective: To correlate drug exposure with target engagement in the tumor.

Experimental Protocol:

  • Model: K-562 tumor-bearing mice.

  • Dosing: Administer a single oral dose of PMC-41 (30 mg/kg) or Dasatinib (10 mg/kg).

  • Sample Collection: At various time points post-dosing (e.g., 2, 8, 24 hours), euthanize cohorts of mice (n=3 per time point) and collect tumor tissue and plasma.

  • Analysis:

    • Plasma: Determine drug concentration (PK).

    • Tumor: Prepare tumor lysates and perform Western blotting to measure the phosphorylation of a downstream Bcr-Abl substrate, such as CrkL (PD).

  • PK/PD Modeling: Correlate plasma drug concentrations with the inhibition of CrkL phosphorylation.

Hypothesized Signaling Pathway and Point of Inhibition

G cluster_pathway Bcr-Abl Signaling Pathway in CML Bcr-Abl Bcr-Abl (Constitutively Active Kinase) CrkL CrkL Bcr-Abl->CrkL Phosphorylates Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) CrkL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PMC-41 PMC-41 PMC-41->Bcr-Abl Inhibits

Caption: Hypothesized inhibition of the Bcr-Abl pathway by PMC-41.

Preliminary Toxicology Assessment

Objective: To identify potential dose-limiting toxicities of PMC-41.

Experimental Protocol:

  • Animal Model: Non-tumor bearing healthy mice (e.g., C57BL/6), 3 males and 3 females per group.

  • Dosing: Administer PMC-41 orally for 14 consecutive days at three dose levels (e.g., 50, 150, 300 mg/kg).

  • Observations:

    • Daily clinical observations for signs of toxicity.

    • Body weight measurements twice weekly.

  • Terminal Procedures: At day 15, perform a full necropsy. Collect blood for hematology and clinical chemistry. Collect major organs for histopathological examination.

This preliminary study will provide an initial assessment of the safety profile of PMC-41 and inform dose selection for further studies.[16]

Conclusion and Future Directions

This guide provides a robust, comparative framework for the in vivo validation of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (PMC-41) as a potential anticancer agent. By benchmarking against established drugs like Dasatinib and Bosutinib, a clear and compelling data package can be generated to support its continued development.

Positive outcomes from these studies—demonstrating superior or comparable efficacy with a favorable safety and PK profile—would strongly warrant further preclinical development. This would include IND-enabling toxicology studies and the exploration of efficacy in additional cancer models, such as patient-derived xenografts (PDX), which more closely recapitulate the heterogeneity of human tumors.[3][12]

The systematic approach detailed in this guide, from initial efficacy testing to PK/PD and safety profiling, is designed to provide the critical data necessary to make informed decisions and de-risk the progression of promising new chemical entities like PMC-41 from the laboratory to the clinic.

References

  • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - NIH. Available from: [Link]

  • Summary of pharmacokinetic variables of dasatinib in mice IV PO - ResearchGate. Available from: [Link]

  • In Vivo Model Development for Colon Cancer - Alfa Cytology. Available from: [Link]

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Comparative

A Researcher's Guide to Characterizing Off-Target Effects of Novel Kinase Inhibitors: A Comparative Analysis Using 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol as a Case Study

For drug discovery researchers, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity.

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading experimental results, toxicity, and ultimately, clinical trial failure. This guide provides a comprehensive framework for characterizing the off-target profile of novel kinase inhibitors, using the hypothetical compound 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol as a working example.

The pyrimidine core is a well-established scaffold for kinase inhibitors, with numerous approved drugs sharing this motif.[1] However, the very features that make it an effective hinge-binder for one kinase can lead to interactions with many others across the kinome, making selectivity a significant concern.[1][2] This guide will equip researchers with the rationale and detailed protocols for a multi-pronged approach to deconstruct the target profile of such compounds, ensuring scientific rigor and building a robust data package for lead optimization.

The Compound in Focus: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Let us consider 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, a novel compound emerging from a phenotypic screen or a target-based design campaign. Its structure, featuring a 2-aminopyrimidine core, suggests a high probability of kinase inhibition. Based on structural similarities to known multi-kinase inhibitors like Dasatinib, which also feature a 2-aminopyrimidine motif, we can hypothesize that our compound may target members of the Src and Abl kinase families.[3][4] However, this is merely a starting point. A thorough investigation is required to understand its full interaction landscape.

A Phased Approach to Off-Target Profiling

A robust strategy for identifying off-target effects integrates computational prediction with experimental validation. This phased approach allows for the efficient allocation of resources, starting with broad, predictive methods and moving towards more focused, resource-intensive assays.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Biochemical Screening cluster_2 Phase 3: Cell-Based Target Engagement & Phenotypic Assays a Computational Off-Target Prediction b Kinome-Wide Selectivity Profiling a->b Prioritize kinases for screening c Cellular Thermal Shift Assay (CETSA) b->c Validate on- and off-targets in a cellular context d Phenotypic Screening & Cytotoxicity Assays c->d Correlate target engagement with cellular phenotype

Caption: A phased workflow for off-target profiling.

Phase 1: In Silico Off-Target Prediction

Before embarking on wet-lab experiments, computational methods can provide a valuable roadmap of potential off-target interactions.[5] These approaches use the compound's chemical structure to predict its binding affinity against a large database of protein targets.

Rationale: In silico screening is a cost-effective and rapid way to generate initial hypotheses about a compound's polypharmacology.[6][7] It helps in prioritizing kinases for experimental screening and can alert researchers to potential liabilities, such as interactions with known toxicity-related proteins.

Experimental Protocol: Computational Off-Target Safety Assessment
  • Compound Representation: Generate a 2D or 3D representation of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in a suitable format (e.g., SMILES, SDF).

  • Tool Selection: Utilize a combination of publicly available and commercial off-target prediction tools. Examples include:

    • Similarity-based methods (e.g., SEA, SwissTargetPrediction): These tools compare the chemical structure of the query compound to a database of ligands with known biological targets.[5]

    • Machine Learning Models (e.g., KinasePred): These models are trained on large datasets of compound-target interactions to predict binding probabilities.[8]

  • Prediction Execution: Submit the compound's structure to the selected platforms and run the prediction algorithms.

  • Data Analysis:

    • Compile a list of predicted off-targets with their corresponding confidence scores or predicted affinities.

    • Prioritize targets for experimental validation based on:

      • High prediction confidence from multiple tools.

      • Relevance to the intended therapeutic area or known toxicity pathways.

      • Inclusion of diverse kinase families to get a broad view of selectivity.

Phase 2: In Vitro Kinome-Wide Selectivity Profiling

The next step is to experimentally screen the compound against a large panel of purified kinases. This provides quantitative data on the compound's inhibitory activity across the kinome.

Rationale: Kinome-wide screening offers a broad and unbiased view of a compound's selectivity.[2] It allows for the determination of IC50 values against hundreds of kinases simultaneously, providing a clear picture of both on-target potency and off-target interactions.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminometry-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO to determine the IC50 value.

  • Kinase Panel Selection:

    • Choose a commercial kinase screening service (e.g., Reaction Biology, Eurofins) that offers a broad panel (e.g., >400 kinases).[2][9]

    • Include a well-characterized, non-selective kinase inhibitor like Staurosporine as a positive control.[10]

  • Kinase Reaction:

    • In a 384-well plate, add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO control to each well.

    • Add the kinase and its specific substrate peptide to the wells in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km for each kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®).

    • The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.[10]

Data Presentation: Comparative Kinase Inhibition Profile
Kinase Target1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
Hypothetical On-Target
ABL1250.57
SRC400.86
Hypothetical Off-Targets
LCK1501.15
EPHA28002520
DDR1>10,0003015
CDK2>10,000>10,0003

Note: Data for the example compound is hypothetical for illustrative purposes. Data for comparator compounds are representative values from public sources.

Phase 3: Cell-Based Target Engagement and Phenotypic Assays

Biochemical assays with purified enzymes are essential, but they don't fully recapitulate the complexity of a cellular environment. Therefore, it's crucial to validate target engagement in intact cells and correlate it with a cellular phenotype.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for verifying that a compound binds to its intended target within a cell.[11][12] It relies on the principle that ligand binding stabilizes a protein, making it more resistant to heat-induced denaturation.[13] A shift in the protein's melting curve in the presence of the compound provides direct evidence of target engagement.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Separation cluster_3 Step 4: Detection a Treat cells with compound or vehicle (DMSO) b Heat cell lysates to a range of temperatures a->b c Centrifuge to separate soluble and aggregated proteins b->c d Analyze soluble fraction by Western Blot or Mass Spectrometry c->d

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target kinases) to ~80% confluency.

    • Treat the cells with 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol at a concentration where target inhibition is expected (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using specific antibodies for the predicted on- and off-targets (e.g., ABL1, SRC, LCK).

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.

For a broader, unbiased view, a proteome-wide CETSA coupled with mass spectrometry (MS-CETSA or Thermal Proteome Profiling) can be employed to assess the thermal stability of thousands of proteins simultaneously.[14][15][16]

Phenotypic and Cytotoxicity Assays

Rationale: The ultimate goal is to link target engagement with a functional cellular outcome. Phenotypic assays can help determine if the observed cellular effects are consistent with the inhibition of the intended target.[17][18] Cytotoxicity assays are essential to establish a therapeutic window and identify potential non-specific toxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration that inhibits cell viability by 50% (GI50).

Synthesizing the Data: Building a Complete Selectivity Profile

By integrating the data from these complementary approaches, a comprehensive picture of the compound's selectivity emerges.

  • Computational predictions provide an initial, broad-stroke assessment of potential off-targets.

  • Kinome-wide screening offers quantitative biochemical data on the compound's potency and selectivity against a large panel of kinases.

  • CETSA confirms target engagement in a physiologically relevant cellular context.

  • Phenotypic assays link target engagement to a functional cellular response and assess overall cytotoxicity.

Discrepancies between these datasets can be highly informative. For instance, a potent biochemical inhibitor that fails to show cellular target engagement in a CETSA may have poor cell permeability. Conversely, a compound that shows cellular activity at concentrations much lower than its biochemical IC50 may be acting through an off-target mechanism.[22]

Conclusion

Characterizing the off-target effects of a novel compound like 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is not a single experiment but a systematic investigation. By employing a multi-pronged strategy that combines in silico prediction with in vitro and cell-based experimental validation, researchers can build a robust selectivity profile. This comprehensive understanding is essential for making informed decisions in lead optimization, mitigating the risk of late-stage failures, and ultimately developing safer and more effective medicines.

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Validation

A Researcher's Guide to the Reproducible Synthesis and Evaluation of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

For researchers and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth analysis of the synthesis and potential app...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth analysis of the synthesis and potential applications of the heterocyclic compound, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol. We will delve into the critical aspects of its synthesis, focusing on the challenges of regioselectivity and offering detailed protocols to ensure consistent outcomes. Furthermore, we will explore its potential as a kinase inhibitor, comparing it with established alternatives and providing a framework for its biological evaluation.

Introduction: The Significance of the Pyrimidinyl-Piperidinol Scaffold

The 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol molecule brings together two key pharmacophores: a substituted pyrimidine and a piperidin-4-ol moiety. The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of ATP and engage in crucial hydrogen bonding interactions within the hinge region of protein kinases.[1] The piperidine-4-ol group provides a versatile anchor for further functionalization and can influence solubility and pharmacokinetic properties. This combination makes the target molecule a person of interest in the discovery of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3]

Synthesis and Reproducibility: Navigating the Nucleophilic Aromatic Substitution

The primary route to synthesizing 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol involves a nucleophilic aromatic substitution (SNAr) reaction between a dichloropyrimidine precursor and piperidin-4-ol. The success and reproducibility of this synthesis hinge on controlling the regioselectivity of the substitution.

The Challenge of Regioselectivity

The starting material, 4,6-dichloro-2-methylpyrimidine, possesses two reactive chlorine atoms at the C4 and C6 positions. The electron-withdrawing nature of the pyrimidine nitrogens makes these positions susceptible to nucleophilic attack. However, the reactivity of these two positions is not identical, and the outcome of the reaction can be sensitive to reaction conditions, leading to mixtures of isomers and compromising reproducibility. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive than the C2 position. In the case of 4,6-dichloropyrimidines, while the two positions are electronically similar, steric hindrance and the nature of the incoming nucleophile can influence the reaction's course.

To ensure the selective synthesis of the desired C4-substituted product, careful optimization of reaction parameters is crucial. Key factors influencing regioselectivity include the solvent, base, and reaction temperature. Non-polar aprotic solvents and bulky, non-nucleophilic bases are often employed to favor substitution at the less sterically hindered position.

Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

G cluster_0 Synthesis Workflow Start Starting Materials: 4,6-dichloro-2-methylpyrimidine Piperidin-4-ol Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Base (e.g., DIPEA) Solvent (e.g., DMF) Workup Aqueous Workup and Extraction Reaction->Workup Quench with water Purification Column Chromatography Workup->Purification Eluent (e.g., Hexane/EtOAc) Characterization NMR, MS, HPLC Purification->Characterization Final_Product 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Characterization->Final_Product

Caption: Synthetic workflow for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Detailed Synthetic Protocol

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • Piperidin-4-ol

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in anhydrous DMF, add piperidin-4-ol (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired product, 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Note on Reproducibility: The stoichiometry of the reactants, the purity of the starting materials and solvent, and the reaction temperature are critical parameters. Deviations can lead to the formation of di-substituted byproducts or incomplete reactions. It is recommended to use anhydrous conditions to prevent hydrolysis of the chloropyrimidine.

Comparative Performance as a Kinase Inhibitor

While specific biological data for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is not extensively available in the public domain, its structural motifs strongly suggest potential activity as a kinase inhibitor, likely targeting the ATP-binding site. The pyrimidine core is a well-established hinge-binding element in numerous FDA-approved kinase inhibitors.[1] The 6-chloro substituent can be a key interaction point or a handle for further chemical modification.

Potential Kinase Targets and Comparison with Alternatives

Based on the prevalence of the pyrimidine scaffold in known kinase inhibitors, potential targets for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol include non-receptor tyrosine kinases such as Src and Abl .[4][5] These kinases are implicated in various cancers, making them attractive targets for drug discovery.[2][3]

To provide a framework for evaluating its performance, we will compare it conceptually with two well-established pyrimidine-based kinase inhibitors:

CompoundCore ScaffoldKey Features & Known Activity
Dasatinib AminopyrimidineA potent, multi-targeted inhibitor of Src and Abl kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6][7]
PP1 Pyrazolo[3,4-d]pyrimidineA selective inhibitor of the Src family of kinases, widely used as a research tool to probe Src signaling pathways.[3]
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol 2-Methyl-4-piperidinyl-6-chloropyrimidineA simpler scaffold with potential for broad-spectrum or selective kinase inhibition. The piperidin-4-ol offers a point for modification to improve potency and selectivity.
Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a general workflow for assessing the inhibitory activity of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol against a target kinase.

G cluster_1 Kinase Inhibition Assay Workflow Compound_Prep Prepare serial dilutions of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol Assay_Setup Incubate kinase, substrate, and ATP with compound Compound_Prep->Assay_Setup Detection Measure kinase activity (e.g., luminescence, fluorescence) Assay_Setup->Detection Data_Analysis Calculate IC50 value Detection->Data_Analysis Result Determine inhibitory potency Data_Analysis->Result

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant target kinase (e.g., Src, Abl)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., containing MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a series of dilutions of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol in the assay buffer. Typically, a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is performed.

  • Reaction Setup: In each well of the plate, add the kinase, substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Self-Validation and Trustworthiness: To ensure the reliability of the results, include appropriate controls in each assay plate:

  • No-inhibitor control (0% inhibition): Contains all reaction components except the test compound.

  • No-enzyme control (100% inhibition): Contains all reaction components except the kinase.

  • Reference inhibitor control: A known inhibitor of the target kinase (e.g., Dasatinib for Src/Abl) should be run in parallel to validate the assay performance.

Conclusion and Future Directions

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol represents a valuable starting point for the development of novel kinase inhibitors. This guide provides a robust and reproducible protocol for its synthesis, highlighting the critical aspects of controlling regioselectivity in the key SNAr reaction. While direct biological data for this specific compound is limited, the provided framework for its evaluation as a kinase inhibitor, along with a conceptual comparison to established drugs, offers a clear path for future research.

The versatility of the pyrimidinyl-piperidinol scaffold allows for extensive structure-activity relationship (SAR) studies. Future work could focus on modifying the piperidin-4-ol moiety to explore interactions with different regions of the kinase active site, potentially leading to the discovery of more potent and selective inhibitors. By adhering to the principles of reproducible synthesis and rigorous biological evaluation outlined in this guide, researchers can effectively explore the therapeutic potential of this promising class of compounds.

References

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Comparative

A Comparative Benchmarking Guide: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol as a Novel JAK1 Inhibitor for Rheumatoid Arthritis

Abstract Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction.[1] The Janus kinase/signal transdu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction.[1] The Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway is a critical mediator of the inflammatory cascade in RA.[1][2] This has led to the development of JAK inhibitors (JAKinibs) as a pivotal therapeutic class.[2] This guide provides a comprehensive benchmarking analysis of a novel compound, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, hereafter referred to as "Compound X," as a potential selective JAK1 inhibitor. Its preclinical profile is compared against established standard-of-care JAK inhibitors, Tofacitinib and Upadacitinib, offering a data-driven perspective for researchers and drug development professionals.

Introduction: The Role of JAK1 in Rheumatoid Arthritis Pathogenesis

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are integral to intracellular signaling for numerous cytokines and growth factors involved in immunity and inflammation.[1][3] In rheumatoid arthritis, pro-inflammatory cytokines such as Interleukin-6 (IL-6) bind to their receptors, leading to the activation of JAKs.[4] These activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes.[5]

JAK1 is particularly crucial as it pairs with other JAKs to mediate signaling for a wide array of inflammatory cytokines.[3][4] Therefore, selective inhibition of JAK1 is a key therapeutic strategy to disrupt this inflammatory cascade while potentially mitigating off-target effects associated with broader JAK inhibition.[4]

Below is a diagram illustrating the canonical JAK/STAT signaling pathway and the therapeutic intervention point for JAK inhibitors.

JAK-STAT Pathway in RA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK_other JAK2/TYK2 Receptor->JAK_other Activation STAT STAT JAK1->STAT Phosphorylation JAK_other->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Nuclear Translocation Gene Inflammatory Gene Transcription Nucleus->Gene Inhibitor Compound X Tofacitinib Upadacitinib Inhibitor->JAK1 Inhibition

Caption: JAK/STAT signaling pathway in rheumatoid arthritis.

Profile of Investigational Compound X

Chemical Name: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Structure: (A chemical structure diagram would be inserted here in a full publication)

Rationale for Investigation: The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitors. The specific substitutions on this core, including the chloropyrimidine and piperidinol moieties, suggest a potential for high-affinity binding to the ATP-binding site of kinases like JAK1. This structural hypothesis warrants a thorough investigation of its biological activity.

Standard of Care: Tofacitinib and Upadacitinib

Current treatment for moderate to severe RA often involves the use of targeted synthetic DMARDs, including JAK inhibitors.[6]

  • Tofacitinib (Xeljanz®): A first-generation JAK inhibitor that primarily inhibits JAK1 and JAK3.[7] It is approved for the treatment of RA, psoriatic arthritis, and ulcerative colitis.[8] By blocking JAK1 and JAK3, Tofacitinib modulates the signaling of a broad range of cytokines involved in the inflammatory response.[7]

  • Upadacitinib (Rinvoq®): A second-generation JAK inhibitor that is selective for JAK1 over JAK2, JAK3, and TYK2.[5][9] This selectivity is thought to provide a more targeted therapeutic effect. Upadacitinib is approved for several inflammatory conditions, including rheumatoid arthritis.[5]

Head-to-Head Preclinical Benchmarking

To objectively evaluate the potential of Compound X, a series of standardized preclinical assays are proposed. The following sections detail the methodologies and present hypothetical, yet plausible, data for comparison against Tofacitinib and Upadacitinib.

In Vitro Kinase Inhibition Profile

Objective: To determine the potency and selectivity of Compound X against the JAK family of kinases.

Methodology: An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is employed.[10] This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[10] Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a substrate and ATP in the presence of serial dilutions of the test compounds. The half-maximal inhibitory concentration (IC50) is then calculated.

Hypothetical Comparative Data:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1/JAK2 SelectivityJAK1/JAK3 Selectivity
Compound X 45 180>2000>45004-fold>44-fold
Tofacitinib501001>30002-fold0.02-fold
Upadacitinib4312023004700~3-fold~53-fold

Note: Data for Tofacitinib and Upadacitinib are based on published literature values for illustrative purposes.[5]

Interpretation: In this hypothetical scenario, Compound X demonstrates potent inhibition of JAK1, comparable to Upadacitinib.[5] Importantly, it shows a favorable selectivity profile, with significantly less activity against JAK3, similar to Upadacitinib. This selectivity for JAK1 over other JAK isoforms is a desirable characteristic.

Cellular Assay: Inhibition of STAT3 Phosphorylation

Objective: To assess the ability of Compound X to inhibit JAK1-mediated signaling in a cellular context.

Methodology: A human cell line (e.g., A431 cells) is stimulated with a JAK1-dependent cytokine, such as IL-6, to induce the phosphorylation of STAT3 (pSTAT3).[4] The cells are pre-incubated with varying concentrations of the test compounds. The levels of pSTAT3 are then quantified using methods like flow cytometry or Western blot.[11]

Cellular Assay Workflow Cell_Culture Culture A431 cells Compound_Incubation Pre-incubate with Compound X or controls Cell_Culture->Compound_Incubation Cytokine_Stimulation Stimulate with IL-6 Compound_Incubation->Cytokine_Stimulation Lysis Cell Lysis Cytokine_Stimulation->Lysis Detection Quantify pSTAT3 (Western Blot / Flow Cytometry) Lysis->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for the cellular pSTAT3 inhibition assay.

Hypothetical Comparative Data:

CompoundCellular pSTAT3 Inhibition IC50 (nM)
Compound X 95
Tofacitinib110
Upadacitinib80

Interpretation: The hypothetical data suggests that Compound X effectively penetrates cells and inhibits the JAK1 signaling pathway, with potency in the same range as the established comparators.

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of Compound X in a preclinical animal model of rheumatoid arthritis.

Methodology: The collagen-induced arthritis (CIA) model in DBA/1 mice is a widely accepted model that shares pathological features with human RA.[12][13] Arthritis is induced by immunization with type II collagen.[14] Once arthritis is established, mice are treated daily with vehicle, Compound X, or a standard-of-care comparator. Disease progression is monitored by scoring clinical signs of arthritis (e.g., paw swelling, redness) and histological analysis of the joints at the end of the study.

Hypothetical Comparative Data:

Treatment GroupMean Arthritis Score (Day 42)Reduction in Paw Swelling (%)
Vehicle10.5 ± 1.20%
Compound X (10 mg/kg) 4.2 ± 0.8 60%
Upadacitinib (10 mg/kg)4.0 ± 0.762%

Interpretation: The hypothetical results indicate that Compound X significantly reduces the clinical signs of arthritis in the CIA model, demonstrating in vivo efficacy comparable to a clinically relevant dose of Upadacitinib.

Experimental Protocols

Protocol: In Vitro JAK1 Kinase Assay (ADP-Glo™)
  • Reagent Preparation: Prepare kinase buffer, recombinant JAK1 enzyme solution, substrate/ATP mix, ADP-Glo™ Reagent, and Kinase Detection Reagent as per the manufacturer's instructions.

  • Compound Plating: Serially dilute Compound X, Tofacitinib, and Upadacitinib in DMSO and add 1 µl to the wells of a 384-well plate.[10] Include DMSO-only wells as a control.

  • Kinase Reaction: Add 2 µl of JAK1 enzyme solution and 2 µl of the substrate/ATP mix to each well.[10]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[10]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[10]

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to controls and calculate IC50 values using a non-linear regression model.

Protocol: Cellular STAT3 Phosphorylation Assay (Western Blot)
  • Cell Culture: Plate A431 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 4 hours prior to the experiment.

  • Compound Treatment: Pre-treat cells with various concentrations of Compound X or comparators for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with 20 ng/mL of IL-6 for 15 minutes.[15]

  • Cell Lysis: Wash cells with cold PBS and lyse with M-PER mammalian protein extraction reagent containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBS-T.

    • Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.[11]

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity and normalize pSTAT3 levels to total STAT3. Calculate IC50 values.

Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
  • Acclimatization: Acclimatize male DBA/1 mice (8-10 weeks old) for one week.

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Anesthetize mice and inject 0.1 ml of the emulsion subcutaneously at the base of the tail.[14]

  • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 0.1 ml of the emulsion as a booster.[14]

  • Disease Monitoring: Begin monitoring mice for signs of arthritis daily from Day 21. Score each paw on a scale of 0-4 based on erythema and swelling. The maximum score per mouse is 16.

  • Treatment: Once arthritis is established (mean score > 4), randomize mice into treatment groups and begin daily oral gavage with vehicle, Compound X, or comparators.

  • Endpoint Analysis (Day 42):

    • Record final arthritis scores and measure paw thickness.

    • Euthanize mice and collect hind paws for histological analysis to assess inflammation, pannus formation, and bone erosion.

Conclusion and Future Directions

Based on the presented hypothetical preclinical data, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (Compound X) emerges as a promising JAK1-selective inhibitor with potent in vitro and in vivo activity, comparable to the established therapeutic Upadacitinib. Its selectivity against JAK3 suggests a potentially favorable safety profile.

This guide provides a foundational framework for the initial benchmarking of Compound X. Further essential studies would include comprehensive selectivity screening against a broader panel of kinases, detailed pharmacokinetic and pharmacodynamic studies, and long-term toxicology assessments. Successful outcomes in these studies would strongly support its advancement into clinical development for the treatment of rheumatoid arthritis and other JAK1-mediated inflammatory diseases.

References

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Validation

A Head-to-Head Comparison of Key Kinase Inhibitor Scaffolds: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol vs. 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

A Senior Application Scientist's Guide to Selecting the Optimal Building Block for Novel Kinase Inhibitor Development In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory dise...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Building Block for Novel Kinase Inhibitor Development

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases remain a pivotal target class. The development of small molecule kinase inhibitors often hinges on the strategic selection of core heterocyclic scaffolds. These scaffolds serve as the foundation upon which potency, selectivity, and desirable pharmacokinetic properties are built. This guide provides a detailed comparative analysis of two prominent chemical intermediates used in the synthesis of next-generation kinase inhibitors: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (hereafter referred to as Scaffold A ) and 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (referred to as Scaffold B ).

This comparison is designed for researchers, medicinal chemists, and drug development professionals to make informed decisions when selecting a starting point for their kinase inhibitor programs. We will delve into their physicochemical properties, synthetic versatility, and the therapeutic potential of the inhibitors they can generate, supported by experimental data and detailed protocols.

Physicochemical Properties: A Foundation for Drug-Likeness

The journey of a drug from administration to its target is profoundly influenced by its physicochemical properties. For the building blocks of these drugs, these properties can dictate synthetic feasibility and the ultimate drug-like characteristics of the final compound.

Property1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (Scaffold A)4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (Scaffold B)Significance in Drug Design
Molecular Weight 227.7 g/mol [1]231.28 g/mol Lower molecular weight provides more room for chemical modification without violating Lipinski's Rule of Five.
Topological Polar Surface Area (TPSA) 49.2 Ų[2]74.92 Ų[3]TPSA is a key predictor of drug absorption and blood-brain barrier penetration. A lower TPSA, as seen in Scaffold A, may suggest better membrane permeability.
Hydrogen Bond Donors 1[2]2The number of hydrogen bond donors and acceptors influences solubility and target binding.
Hydrogen Bond Acceptors 4[2]4
Rotatable Bonds 1[2]2[3]A lower number of rotatable bonds generally correlates with higher oral bioavailability.

Analysis: Scaffold A presents a more compact and less polar profile compared to Scaffold B. Its lower molecular weight and TPSA suggest it may be a more favorable starting point for developing orally bioavailable drugs with good cell permeability. However, the greater number of hydrogen bond donors in Scaffold B could offer more opportunities for specific interactions with a target kinase.

Synthetic Accessibility and Versatility

The ease and flexibility of chemical synthesis are critical considerations for any building block in a drug discovery program.

Scaffold A: The Pyrimidine Core

The pyrimidine ring is a well-established pharmacophore in a multitude of FDA-approved drugs.[4][5] Its derivatives are known to act as ATP-competitive inhibitors by forming key hydrogen bonds with the kinase hinge region.[4][6] The synthesis of Scaffold A is typically straightforward, often involving the condensation of a substituted pyrimidine with piperidin-4-ol. The chloro-substituent at the 6-position is a reactive handle, allowing for facile diversification through nucleophilic aromatic substitution reactions. This enables the exploration of a wide chemical space to optimize potency and selectivity.

Scaffold B: The Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is another privileged scaffold in kinase inhibitor design.[7][8] This structural similarity to ATP makes it an excellent starting point for developing potent kinase inhibitors.[9] Scaffold B is often synthesized through a multi-step sequence, which can be more complex than the synthesis of Scaffold A. However, the pyrrolo[2,3-d]pyrimidine core offers multiple sites for modification, allowing for fine-tuning of the inhibitor's properties. Several kinase inhibitors with this core have been approved for clinical use or are in clinical trials.[8][10]

Application in Kinase Inhibitor Synthesis: A Comparative Workflow

To illustrate the utility of these scaffolds, we present representative synthetic workflows and the resulting kinase inhibitor profiles.

Experimental Workflow: From Scaffold to Inhibitor

G cluster_A Scaffold A Workflow cluster_B Scaffold B Workflow A0 Scaffold A (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol) A1 Nucleophilic Aromatic Substitution (e.g., with an aniline derivative) A0->A1 A2 Final Inhibitor A (e.g., targeting Aurora Kinases) A1->A2 B0 Scaffold B (4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine) B1 Amide Coupling (e.g., with a carboxylic acid) B0->B1 B2 Final Inhibitor B (e.g., targeting Protein Kinase B) B1->B2

Caption: Comparative synthetic workflows for generating kinase inhibitors from Scaffold A and Scaffold B.

Comparative Biological Activity: A Tale of Two Scaffolds

The choice of scaffold has a profound impact on the biological activity and selectivity profile of the final inhibitor.

Inhibitors Derived from Scaffold A (Pyrimidine-based):

The pyrimidine core is a versatile starting point for inhibitors of various kinase families, including Aurora kinases and cyclin-dependent kinases (CDKs).[4][5] The substitution pattern on the pyrimidine ring can be modulated to achieve high potency and selectivity.[11] For example, an inhibitor synthesized from Scaffold A might exhibit the following hypothetical profile:

Target KinaseIC₅₀ (nM)
Aurora A15
Aurora B25
CDK2>1000
VEGFR2>1000

This profile suggests a potent and selective Aurora kinase inhibitor, a class of drugs with significant potential in oncology.[12]

Inhibitors Derived from Scaffold B (Pyrrolo[2,3-d]pyrimidine-based):

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed in the development of inhibitors for kinases such as Protein Kinase B (PKB/Akt) and Janus kinases (JAKs).[13][14][15][16] An inhibitor derived from Scaffold B could have a profile like this:

Target KinaseIC₅₀ (nM)
PKBβ10
PKA300
JAK2>1000
EGFR>1000

This indicates a potent and selective inhibitor of PKB, a key node in cell survival pathways that is often dysregulated in cancer.[16]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.

Protocol 1: Synthesis of a Pyrimidine-based Inhibitor from Scaffold A

Objective: To synthesize a representative kinase inhibitor via nucleophilic aromatic substitution on Scaffold A.

Materials:

  • 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (Scaffold A)

  • 4-Fluoroaniline

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (1.0 eq) in NMP, add 4-fluoroaniline (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Kinase enzyme (e.g., Aurora A)

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (inhibitor)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer.

  • In a 384-well plate, add the kinase enzyme, peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt PKB/Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival InhibitorB Inhibitor from Scaffold B InhibitorB->Akt

Caption: The inhibitory action of a compound derived from Scaffold B on the PI3K/Akt signaling pathway.

Conclusion

Both 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (Scaffold A) and 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (Scaffold B) are valuable starting points for the development of novel kinase inhibitors.

Scaffold A is a versatile and synthetically accessible building block that is well-suited for the rapid generation of libraries of pyrimidine-based inhibitors. Its favorable physicochemical properties make it an excellent choice for programs prioritizing oral bioavailability.

Scaffold B , with its structural mimicry of adenine, provides a powerful platform for designing highly potent kinase inhibitors. While its synthesis may be more involved, the pyrrolo[2,3-d]pyrimidine core has a proven track record in approved drugs and clinical candidates.

The ultimate choice between these two scaffolds will depend on the specific goals of the drug discovery program, including the target kinase family, desired selectivity profile, and synthetic strategy. This guide provides the foundational knowledge and experimental framework to make that decision with confidence.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. Available at: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. Available at: [Link]

  • Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment | Request PDF - ResearchGate. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration - PubMed. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

The responsible management of specialized chemical compounds is a cornerstone of safe and effective research. This guide provides essential safety and logistical information for handling 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, a heterocyclic compound with applications in drug development and medicinal chemistry. As a Senior Application Scientist, my aim is to provide a framework that not only outlines procedures but also explains the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.

While a comprehensive toxicological profile for this specific molecule is not publicly available, an analysis of its structural components—a chlorinated pyrimidine and a piperidine derivative—necessitates a cautious and well-documented approach to its handling. This guide is based on established safety protocols for related chemical classes.

Hazard Assessment: Understanding the Risks

The potential hazards of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol can be inferred from its constituent parts:

  • Piperidine Moiety : Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[2] They can also be harmful if swallowed and toxic in contact with skin or if inhaled.[2][3]

  • Chlorinated Pyrimidine Moiety : Chlorinated heterocyclic compounds can be irritants and may pose environmental hazards.[4][5] Thermal decomposition of such compounds can release toxic and irritating gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]

Given these potential hazards, it is prudent to treat 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol as a substance that may cause skin irritation, serious eye damage, and respiratory irritation.[7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE, with the understanding that a site-specific risk assessment should always be performed.

Body PartRequired PPESpecifications and Rationale
Eyes and Face Chemical Safety Goggles and Face ShieldGiven the potential for serious eye damage from piperidine derivatives, chemical splash goggles are essential.[7] A full-face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing. All eye and face protection must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6]
Hands Chemical-Resistant Gloves (Double Gloving Recommended)Due to the potential for skin corrosion and toxicity, double gloving is a best practice. An inner nitrile glove provides a good general barrier, while a more robust outer glove (e.g., neoprene or butyl rubber) offers enhanced protection. Always check the manufacturer's glove compatibility charts for chlorinated compounds. Contaminated gloves should be removed and disposed of properly.[10]
Body Flame-Resistant Lab Coat and Chemical-Resistant ApronA flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[3]
Respiratory Certified Chemical Fume Hood or RespiratorAll handling of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

Operational Plan: From Receipt to Disposal

A clear and logical workflow is essential for minimizing risk. The following diagram and procedural steps outline a safe handling process.

cluster_0 Receiving and Storage cluster_1 Handling and Use cluster_2 Decontamination and Disposal Receiving Receive and Inspect Storage Store in a Cool, Dry, Well-Ventilated Area Receiving->Storage Verify Integrity Preparation Don Appropriate PPE Storage->Preparation FumeHood Work in a Certified Fume Hood Preparation->FumeHood Experiment Perform Experimental Procedure FumeHood->Experiment Decontaminate Decontaminate Glassware and Surfaces Experiment->Decontaminate Waste Segregate Halogenated Waste Decontaminate->Waste Disposal Dispose via Approved Channels Waste->Disposal

Caption: Workflow for the safe handling of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol.

Step-by-Step Handling Protocol:
  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it and consult your institution's environmental health and safety (EHS) office.

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The container should be kept tightly closed.

  • Preparation for Handling : Before handling, ensure you are familiar with this guide and the location of safety equipment, including the safety shower and eyewash station. Don all required PPE as outlined in the table above.

  • Use in a Controlled Environment : All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.

  • Experimental Procedure : During the experiment, be mindful of potential splash hazards. Use appropriate laboratory equipment and techniques to minimize the generation of aerosols.

  • Decontamination : After use, decontaminate all glassware and surfaces that may have come into contact with the compound. A suitable decontamination solution should be used, followed by a thorough rinse.

  • Spill Response : In the event of a small spill within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand. Collect the absorbed material into a sealed container for hazardous waste. For larger spills, evacuate the area and contact your institution's EHS office immediately.

Disposal Plan: Responsible Waste Management

As a chlorinated heterocyclic compound, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol and any materials contaminated with it must be disposed of as halogenated hazardous waste.

  • Waste Segregation : Do not mix halogenated waste with non-halogenated waste streams.

  • Containerization : Use a dedicated, leak-proof, and clearly labeled container for all waste generated. The label must include the words "Hazardous Waste" and the full chemical name.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain.[5]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that a proactive approach to safety is integral to scientific excellence.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • ChemicalSafetyFacts.org. (2023, October 12). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol
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